Product packaging for LOMOFUNGIN(Cat. No.:)

LOMOFUNGIN

Cat. No.: B1218622
M. Wt: 314.25 g/mol
InChI Key: YDXARWIJAYOANV-UHFFFAOYSA-N
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Description

Lomondomycin is a natural product found in Streptomyces lomondensis with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10N2O6 B1218622 LOMOFUNGIN

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H10N2O6

Molecular Weight

314.25 g/mol

IUPAC Name

methyl 7-hydroxy-6-(hydroxymethylidene)-4,9-dioxo-10H-phenazine-1-carboxylate

InChI

InChI=1S/C15H10N2O6/c1-23-15(22)6-2-3-8(19)13-11(6)16-14-10(21)4-9(20)7(5-18)12(14)17-13/h2-5,16,18,20H,1H3

InChI Key

YDXARWIJAYOANV-UHFFFAOYSA-N

SMILES

COC(=O)C1=C2C(=NC3=C(N2)C(=O)C=C(C3=CO)O)C(=O)C=C1

Canonical SMILES

COC(=O)C1=C2C(=NC3=C(N2)C(=O)C=C(C3=CO)O)C(=O)C=C1

Synonyms

1-carbomethoxy-5-formyl-4,6,8-trihydroxyphenazine
lomofungin
lomondomycin

Origin of Product

United States

Foundational & Exploratory

The Origin of Lomofungin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lomofungin is a potent, broad-spectrum antibiotic with antifungal, antibacterial, and potential anticancer properties. This technical guide provides an in-depth exploration of the origin of this compound, detailing its discovery, the producing microorganism, its biosynthetic pathway, and its mechanism of action. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological processes to support researchers and professionals in the fields of microbiology, natural product chemistry, and drug development.

Discovery and Producing Organism

This compound was first identified as a novel antimicrobial agent produced by the soil bacterium Streptomyces lomondensis sp. n.[1][2]. The producing strain, designated UC-5022, was isolated from a soil sample, marking the initial discovery of this olive-yellow, crystalline phenazine antibiotic[1][3]. Streptomyces, a genus of Gram-positive bacteria, are renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics.

Biosynthesis of this compound

The biosynthesis of this compound originates from the shikimate pathway, a common route for the production of aromatic compounds in bacteria and plants.

The this compound Biosynthetic Gene Cluster (BGC)

The genetic blueprint for this compound production is encoded within a dedicated biosynthetic gene cluster (BGC) in the genome of Streptomyces lomondensis S015. This cluster contains 23 open reading frames (ORFs) that orchestrate the step-by-step assembly of the this compound molecule.[4][5] A core set of these genes, designated lphzGFEDCB, shows high similarity to the phenazine biosynthesis genes found in other bacteria and is responsible for synthesizing the basic phenazine core structure from chorismic acid.[4]

Proposed Biosynthetic Pathway

The biosynthesis of this compound is a complex enzymatic process. The pathway begins with chorismic acid, a key intermediate of the shikimate pathway. Through a series of enzymatic reactions catalyzed by the products of the lphz gene cluster, chorismic acid is converted to the phenazine core. Subsequent tailoring enzymes encoded within the BGC then modify this core structure to yield the final this compound molecule. One of the critical tailoring enzymes is Lomo10, a flavin-dependent monooxygenase, which is responsible for the hydroxylation of a precursor at the C-7 position to form this compound.[4][6]

This compound Biosynthesis Pathway Chorismic Acid Chorismic Acid Phenazine-1,6-dicarboxylic acid (PDC) Phenazine-1,6-dicarboxylic acid (PDC) Chorismic Acid->Phenazine-1,6-dicarboxylic acid (PDC) lphzGFEDCB 1-carbomethoxy-6-formyl-4,9-dihydroxy-phenazine 1-carbomethoxy-6-formyl-4,9-dihydroxy-phenazine Phenazine-1,6-dicarboxylic acid (PDC)->1-carbomethoxy-6-formyl-4,9-dihydroxy-phenazine Tailoring Enzymes This compound This compound 1-carbomethoxy-6-formyl-4,9-dihydroxy-phenazine->this compound Lomo10 (Monooxygenase)

Caption: Proposed biosynthetic pathway of this compound.

Mechanism of Action: Inhibition of RNA Polymerase

This compound exerts its potent antimicrobial effects by targeting a fundamental cellular process: transcription. It is a well-established inhibitor of DNA-dependent RNA polymerase, the enzyme responsible for synthesizing RNA from a DNA template.[7]

The inhibitory action of this compound on RNA polymerase is multifaceted. It has been shown to interact directly with the polymerase enzyme, preventing the initiation and elongation of RNA chains.[7] This disruption of transcription effectively halts protein synthesis and other essential cellular processes, leading to cell death.

This compound Mechanism of Action cluster_transcription Transcription DNA DNA RNA Polymerase RNA Polymerase DNA->RNA Polymerase RNA Transcript RNA Transcript RNA Polymerase->RNA Transcript This compound This compound This compound->RNA Polymerase Inhibits

Caption: this compound inhibits RNA polymerase, halting transcription.

Experimental Protocols

Isolation and Purification of this compound

The following is a general protocol for the isolation and purification of this compound from a Streptomyces lomondensis culture.

  • Fermentation: Inoculate a suitable production medium with a spore suspension or vegetative mycelium of S. lomondensis. Incubate the culture under optimal conditions for this compound production (e.g., specific temperature, pH, and aeration).

  • Extraction: After the fermentation period, separate the mycelial biomass from the culture broth by centrifugation or filtration. Extract the this compound from the culture filtrate and/or the mycelial cake using an appropriate organic solvent, such as ethyl acetate or butanol.[8][9]

  • Concentration: Concentrate the organic extract under reduced pressure to obtain a crude extract containing this compound.

  • Chromatographic Purification: Subject the crude extract to a series of chromatographic techniques to purify the this compound. This may include:

    • Silica Gel Column Chromatography: Elute the column with a gradient of solvents to separate this compound from other metabolites.[9]

    • High-Performance Liquid Chromatography (HPLC): Use a suitable column and mobile phase for final purification and to assess the purity of the isolated this compound.[4]

Gene Knockout of lomo10 in Streptomyces lomondensis

This protocol describes the targeted deletion of the lomo10 gene, which is crucial for the final hydroxylation step in this compound biosynthesis.[4][6]

  • Construction of the Gene Knockout Vector:

    • Amplify the upstream and downstream flanking regions of the lomo10 gene from S. lomondensis genomic DNA using PCR.

    • Clone these flanking regions into a suitable E. coli-Streptomyces shuttle vector containing a selectable marker (e.g., an antibiotic resistance gene). This creates the knockout plasmid.

  • Conjugation: Transfer the knockout plasmid from an E. coli donor strain to S. lomondensis via intergeneric conjugation.

  • Selection of Single-Crossover Mutants: Select for exconjugants that have integrated the knockout plasmid into the S. lomondensis chromosome via a single homologous recombination event. This is typically done by plating on a medium containing the appropriate antibiotic.

  • Selection of Double-Crossover Mutants: Culture the single-crossover mutants under non-selective conditions to facilitate a second homologous recombination event, which will result in the deletion of the lomo10 gene. Screen for colonies that have lost the vector backbone and thus the selectable marker.

  • Verification: Confirm the deletion of the lomo10 gene in the double-crossover mutants using PCR and DNA sequencing.

Gene Knockout Workflow cluster_vector Knockout Vector Construction cluster_streptomyces Streptomyces Manipulation Amplify Flanking Regions Amplify Flanking Regions Clone into Shuttle Vector Clone into Shuttle Vector Amplify Flanking Regions->Clone into Shuttle Vector Conjugation Conjugation Clone into Shuttle Vector->Conjugation Select Single Crossover Select Single Crossover Conjugation->Select Single Crossover Select Double Crossover Select Double Crossover Select Single Crossover->Select Double Crossover Verify Deletion Verify Deletion Select Double Crossover->Verify Deletion

Caption: Workflow for lomo10 gene knockout in S. lomondensis.

Quantitative Data

ParameterValueReference
Producing Organism Streptomyces lomondensis sp. n.[1]
Chemical Class Phenazine Antibiotic[1]
Appearance Olive-yellow crystalline compound[1]
Biosynthetic Precursor Chorismic Acid[4]
Key Biosynthetic Gene lomo10 (monooxygenase)[4][6]
Molecular Target DNA-dependent RNA Polymerase[7]

Table 1: Summary of Key Data for this compound

Conclusion

This compound stands as a significant natural product with compelling biological activities. A thorough understanding of its origin, from the producing organism to the intricate details of its biosynthesis and mechanism of action, is crucial for its potential development as a therapeutic agent. This technical guide provides a foundational resource for researchers and professionals, offering detailed information and protocols to facilitate further investigation and exploitation of this promising antibiotic. The provided experimental workflows and visual diagrams aim to enhance comprehension and guide future research endeavors in the field of natural product discovery and development.

References

Lomofungin's Inhibition of RNA Polymerase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lomofungin, a phenazine antibiotic produced by Streptomyces lomondensis, is a potent inhibitor of DNA-dependent RNA polymerase (RNAP) in both prokaryotic and eukaryotic organisms.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's inhibitory action. It details the dual modalities of direct enzymatic interaction and divalent cation chelation, which collectively lead to a halt in transcriptional elongation. This document also furnishes comprehensive experimental protocols for studying these inhibitory effects and presents visual representations of the key pathways and workflows. While the qualitative aspects of this compound's mechanism are well-documented, it is important to note that specific quantitative data, such as IC50 and Ki values for RNA polymerase, and high-resolution structural data of the this compound-RNAP complex are not extensively available in the current body of scientific literature.

Introduction

This compound is a broad-spectrum antimicrobial agent effective against fungi, yeasts, and bacteria.[4] Its primary mode of action is the inhibition of nucleic acid synthesis, with a pronounced effect on RNA synthesis.[4][5] The principal target of this compound is the essential enzyme, DNA-dependent RNA polymerase, which is responsible for the transcription of genetic information from DNA to RNA.[1][2] Understanding the intricacies of how this compound disrupts this fundamental process is crucial for its potential development as a therapeutic agent and its use as a tool in molecular biology research.

Mechanism of Action

The inhibitory effect of this compound on RNA polymerase is multifaceted, involving both direct interaction with the enzyme and the sequestration of essential metallic cofactors.

Direct Interaction with RNA Polymerase

This compound directly targets the RNA polymerase enzyme, rather than the DNA template or the nucleotide substrates.[1][2] This interaction is believed to physically impede the enzyme's function. The primary consequence of this binding is the immediate cessation of RNA chain elongation.[1][2] This suggests that this compound may bind at or near a site that is critical for the translocation of the polymerase along the DNA template or for the catalytic addition of nucleotides to the nascent RNA strand. However, the precise binding site of this compound on the RNA polymerase subunits has not yet been elucidated through structural studies.

Chelation of Divalent Cations

A significant aspect of this compound's inhibitory mechanism is its ability to act as a chelating agent for divalent cations, specifically manganese (Mn²⁺) and magnesium (Mg²⁺).[6][7] These cations are indispensable for the catalytic activity of RNA polymerase. They play a crucial role in the active site, facilitating the nucleophilic attack of the 3'-hydroxyl group of the growing RNA chain on the alpha-phosphate of the incoming nucleotide triphosphate (NTP).

By sequestering these essential metal ions, this compound effectively inactivates the catalytic center of the RNA polymerase, thereby preventing the formation of phosphodiester bonds and halting RNA synthesis.[6] It is hypothesized that this compound's chelation of the more loosely bound Mn²⁺ and Mg²⁺ ions is the primary mode of inhibition before any potential interaction with the more tightly bound zinc (Zn²⁺) ions within the enzyme structure.[6]

The interplay between direct binding and cation chelation is a key area of this compound's mechanism that warrants further investigation. It is plausible that the chelation of cations at the active site is a consequence of this compound binding in close proximity.

Impact on the Transcription Cycle

This compound's primary impact is on the elongation phase of the transcription cycle. It does not appear to significantly inhibit the initial binding of RNA polymerase to the promoter (initiation). Instead, it acts on the actively transcribing enzyme, causing a rapid halt to the synthesis of the RNA molecule.[1][2] This leads to the accumulation of truncated RNA transcripts. The inhibition of both ribosomal RNA and messenger RNA synthesis has been observed.[4]

Quantitative Data

A comprehensive search of the available scientific literature did not yield specific quantitative data for the inhibition of RNA polymerase by this compound. The following table highlights the absence of this information.

ParameterValueOrganism/EnzymeReference
IC50 Not ReportedE. coli RNA PolymeraseN/A
Ki Not ReportedE. coli RNA PolymeraseN/A
Effect on Elongation Rate Not QuantifiedE. coli RNA PolymeraseN/A
IC50 Not ReportedS. cerevisiae RNA PolymeraseN/A
Ki Not ReportedS. cerevisiae RNA PolymeraseN/A
Effect on Elongation Rate Not QuantifiedS. cerevisiae RNA PolymeraseN/A

While specific enzymatic inhibition constants are not available, studies have reported the effective concentrations of this compound that inhibit RNA synthesis in whole cells. For instance, in Saccharomyces cerevisiae, concentrations of 40 μg/ml almost completely halt RNA synthesis after 10 minutes of incubation.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to study the inhibition of RNA polymerase by compounds like this compound.

Purification of E. coli RNA Polymerase

This protocol is adapted from established methods for the large-scale purification of E. coli RNA polymerase.[8][9][10]

Materials:

  • E. coli strain overexpressing RNA polymerase (e.g., BL21(DE3) with a suitable expression plasmid)

  • Lysis Buffer (50 mM Tris-HCl pH 7.9, 5% glycerol, 1 mM EDTA, 0.1 mM DTT, 0.1 M NaCl, 1 mM PMSF)

  • Polyethyleneimine (Polymin P), 10% solution

  • Ammonium sulfate

  • Buffer A (10 mM Tris-HCl pH 7.9, 5% glycerol, 0.1 mM EDTA, 0.1 mM DTT) with varying NaCl concentrations

  • DNA-cellulose column

  • Heparin-agarose column

  • Storage Buffer (10 mM Tris-HCl pH 7.9, 50% glycerol, 0.1 M NaCl, 0.1 mM EDTA, 0.1 mM DTT)

Procedure:

  • Cell Lysis: Resuspend cell pellets in Lysis Buffer and lyse by sonication or with a French press.

  • Clarification: Centrifuge the lysate at high speed to remove cell debris.

  • Polymin P Precipitation: Slowly add 10% Polymin P solution to the supernatant to a final concentration of 0.3-0.5% while stirring. This precipitates nucleic acids and some proteins, including RNA polymerase.

  • Elution from Polymin P: Pellet the precipitate by centrifugation. Resuspend the pellet in Buffer A containing 0.5 M NaCl to elute the RNA polymerase.

  • Ammonium Sulfate Precipitation: Add solid ammonium sulfate to the eluate to 50-60% saturation to precipitate the RNA polymerase.

  • Dialysis: Resuspend the ammonium sulfate pellet in a minimal volume of Buffer A with 0.1 M NaCl and dialyze against the same buffer.

  • DNA-Cellulose Chromatography: Load the dialyzed sample onto a DNA-cellulose column equilibrated with Buffer A + 0.1 M NaCl. Wash the column and elute the RNA polymerase with a linear gradient of NaCl (e.g., 0.1 M to 1.0 M) in Buffer A.

  • Heparin-Agarose Chromatography: Pool the active fractions and apply to a heparin-agarose column for further purification. Elute with a salt gradient.

  • Concentration and Storage: Concentrate the purified RNA polymerase and dialyze against Storage Buffer. Store at -80°C.

In Vitro Transcription Assay

This protocol describes a standard in vitro transcription assay to measure the inhibitory effect of this compound.[11][12]

Materials:

  • Purified E. coli RNA polymerase holoenzyme

  • Linear DNA template containing a strong promoter (e.g., T7A1 promoter)

  • Transcription Buffer (40 mM Tris-HCl pH 7.9, 10 mM MgCl₂, 10 mM DTT, 50 mM KCl)

  • Ribonucleotide triphosphates (ATP, GTP, CTP, UTP)

  • [α-³²P]UTP (for radiolabeling)

  • This compound stock solution (dissolved in DMSO)

  • Stop Solution (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

Procedure:

  • Reaction Setup: In a microfuge tube, assemble the following reaction mixture on ice:

    • Transcription Buffer (10x)

    • DNA template

    • ATP, GTP, CTP (to final concentration, e.g., 200 µM)

    • UTP (to final concentration, e.g., 20 µM)

    • [α-³²P]UTP

    • This compound or DMSO (vehicle control) at various concentrations

    • Nuclease-free water to the final volume.

  • Initiation: Add RNA polymerase holoenzyme to the reaction mixture. Incubate at 37°C for 10-15 minutes to allow for the formation of open promoter complexes and initiation of transcription.

  • Elongation: Start the elongation phase by adding the final nucleotide (if a synchronized start is desired) or by continuing the incubation.

  • Quenching: After the desired time (e.g., 10 minutes), stop the reaction by adding an equal volume of Stop Solution.

  • Analysis: Denature the samples by heating at 95°C for 5 minutes. Separate the RNA transcripts by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualization: Visualize the radiolabeled RNA transcripts by autoradiography. The intensity of the full-length transcript band will decrease with increasing concentrations of this compound.

DNase I Footprinting Assay

This assay can be used to determine if this compound alters the interaction of RNA polymerase with the DNA template.[13][14][15]

Materials:

  • DNA fragment containing the promoter of interest, end-labeled with ³²P on one strand.

  • Purified RNA polymerase holoenzyme

  • Binding Buffer (e.g., Transcription Buffer without NTPs)

  • This compound or DMSO

  • DNase I

  • Stop Solution (as above)

Procedure:

  • Binding Reaction: Incubate the end-labeled DNA probe with RNA polymerase holoenzyme in Binding Buffer in the presence or absence of this compound. Allow the formation of the RNAP-promoter complex.

  • DNase I Digestion: Add a pre-determined, limiting amount of DNase I to the reaction and incubate for a short period (e.g., 1 minute) to achieve partial digestion.

  • Quenching: Stop the reaction by adding Stop Solution.

  • Purification: Purify the DNA fragments by phenol-chloroform extraction and ethanol precipitation.

  • Analysis: Resuspend the DNA pellets in formamide loading dye and separate the fragments on a denaturing polyacrylamide sequencing gel.

  • Visualization: Visualize the DNA fragments by autoradiography. The region where RNA polymerase is bound will be protected from DNase I cleavage, resulting in a "footprint" (a gap in the ladder of DNA fragments) on the autoradiogram. Changes in the footprint in the presence of this compound would indicate an altered interaction between RNAP and the DNA.

Visualizations

Signaling Pathways and Logical Relationships

Lomofungin_Inhibition_Pathway cluster_this compound This compound cluster_rnap RNA Polymerase cluster_transcription Transcription Elongation This compound This compound rnap RNA Polymerase (Active Site) This compound->rnap Direct Binding cations Divalent Cations (Mg²⁺, Mn²⁺) This compound->cations Chelation elongation RNA Chain Elongation rnap->elongation Catalyzes inhibition Inhibition of Transcription rnap->inhibition Inhibited by Direct Binding cations->inhibition Inhibited by Chelation

Experimental Workflows

In_Vitro_Transcription_Workflow cluster_setup Reaction Setup cluster_reaction Transcription cluster_analysis Analysis mix Prepare Reaction Mix: - Buffer, DNA Template - NTPs ([α-³²P]UTP) - this compound/DMSO add_rnap Add RNA Polymerase mix->add_rnap incubate Incubate at 37°C add_rnap->incubate quench Quench Reaction (Stop Solution) incubate->quench page Denaturing PAGE quench->page autorad Autoradiography page->autorad

DNase_Footprinting_Workflow cluster_binding Binding cluster_digestion Digestion & Purification cluster_analysis Analysis prepare Prepare ³²P End-Labeled DNA Probe bind Incubate DNA Probe with RNAP ± this compound prepare->bind digest Partial Digestion with DNase I bind->digest purify Purify DNA Fragments digest->purify seq_gel Sequencing Gel Electrophoresis purify->seq_gel autorad Autoradiography seq_gel->autorad

Conclusion and Future Directions

This compound is a potent inhibitor of RNA polymerase that functions through a dual mechanism of direct enzyme interaction and chelation of essential divalent cations, leading to a halt in transcription elongation. While these qualitative aspects are established, there is a notable lack of quantitative and high-resolution structural data in the existing literature.

Future research should focus on:

  • Quantitative Inhibition Studies: Determining the IC50 and Ki values of this compound for both prokaryotic and eukaryotic RNA polymerases to quantify its potency.

  • Kinetic Analysis: Measuring the effect of this compound on the rate of transcription elongation to understand the dynamics of inhibition.

  • Structural Biology: Obtaining high-resolution structures of the RNA polymerase-Lomofungin complex to identify the precise binding site and the conformational changes induced by the inhibitor.

  • Mechanism of Chelation: Investigating the specific interactions of this compound with the divalent cations in the active site of the enzyme.

Addressing these knowledge gaps will provide a more complete picture of this compound's mechanism of action and could facilitate its development as a molecular probe or a therapeutic agent.

References

Lomofungin as a Chelating Agent for Divalent Cations: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lomofungin, a phenazine antibiotic produced by Streptomyces lomondensis, exhibits broad-spectrum antifungal and antibacterial activity.[1][2] Its primary mechanism of action is the potent inhibition of RNA synthesis in both prokaryotic and eukaryotic cells.[2][3][4][5] This inhibition is not due to direct interaction with the RNA polymerase or the DNA template, but rather through the chelation of essential divalent cations, particularly magnesium (Mg²⁺) and manganese (Mn²⁺), which are critical cofactors for RNA polymerase activity.[6] This technical guide provides a comprehensive overview of this compound's function as a chelating agent, detailing its impact on biological systems, experimental protocols for its study, and a summary of its known interactions with divalent cations.

Introduction to this compound

This compound, with the chemical formula C₁₅H₁₀N₂O₆ and the IUPAC name methyl 6-formyl-4,7,9-trihydroxyphenazine-1-carboxylate, is a crystalline, olive-yellow compound.[1][7] It was first isolated from Streptomyces lomondensis sp. n. and was noted for its in vitro inhibitory activity against a variety of pathogenic fungi, yeasts, and bacteria.[1][2] Early studies on its mode of action revealed a preferential and rapid inhibition of RNA synthesis over DNA and protein synthesis.[3][4][8] This specific inhibitory profile has made this compound a valuable tool in molecular biology for studying transcriptional processes.

The key to this compound's biological activity lies in its chemical structure, which contains multiple hydroxyl and carbonyl groups that can effectively coordinate with divalent metal ions, acting as a potent chelating agent.

Mechanism of Action: Divalent Cation Chelation

The primary mechanism by which this compound inhibits RNA synthesis is through the chelation of divalent cations that are essential for the catalytic activity of RNA polymerases.[6] RNA polymerases are metalloenzymes that require divalent cations, typically Mg²⁺ or Mn²⁺, for several key functions:

  • Phosphodiester Bond Formation: The metal ions are directly involved in the catalysis of the formation of phosphodiester bonds between nucleotides.

  • Enzyme Conformation: Divalent cations help maintain the proper conformation of the active site of the RNA polymerase.

  • Substrate Binding: They facilitate the correct positioning of the nucleotide triphosphates (NTPs) in the active site.

This compound's high affinity for these cations effectively sequesters them from the cellular environment, leading to a depletion of the available pool of these essential cofactors for RNA polymerase.[6] This leads to a rapid cessation of RNA synthesis.[3][4]

Putative Impact on Cellular Signaling Pathways

The chelation of divalent cations by this compound is not limited to its effect on RNA polymerase. Divalent cations like calcium (Ca²⁺) and zinc (Zn²⁺) are crucial second messengers and structural components in a multitude of cellular signaling pathways. While direct experimental evidence linking this compound to the modulation of specific signaling pathways is limited, its ability to chelate these cations suggests a potential for broader effects on cellular function.

One such pathway that could be affected is the Calcium-Calcineurin signaling pathway in fungi. This pathway is critical for stress responses, morphogenesis, and virulence.[5][9] A disruption in Ca²⁺ homeostasis could lead to aberrant signaling and contribute to the antifungal activity of this compound.

Calcium_Signaling_Pathway cluster_nucleus Nucleus This compound This compound Intracellular_Ca Intracellular Ca²⁺ This compound->Intracellular_Ca Chelation Extracellular_Ca Extracellular Ca²⁺ Ca_Channel Ca²⁺ Channel Extracellular_Ca->Ca_Channel Influx Ca_Channel->Intracellular_Ca Calmodulin Calmodulin Intracellular_Ca->Calmodulin Activation Calcineurin Calcineurin Calmodulin->Calcineurin Activation Crz1_P Crz1-P (inactive) Calcineurin->Crz1_P Dephosphorylation Crz1 Crz1 (active) Crz1_P->Crz1 Nucleus Nucleus Crz1->Nucleus Translocation Gene_Expression Stress Response Gene Expression Nucleus->Gene_Expression Transcription

Caption: Putative effect of this compound on the fungal Calcium-Calcineurin signaling pathway.

Another potential target is the MAPK (Mitogen-Activated Protein Kinase) signaling pathway , which is involved in responding to various cellular stresses, including cell wall damage. The activity of some kinases in this pathway can be dependent on divalent cations.

Data Presentation: Divalent Cation Chelation Parameters

Quantitative data on the binding affinities of this compound for various divalent cations is not extensively available in the current literature. However, the following table is presented as a template to summarize such data once it becomes available through experimental determination. The parameters listed are crucial for understanding the thermodynamics and stoichiometry of the chelation reaction.

Divalent CationDissociation Constant (Kd)Stoichiometry (n)Enthalpy Change (ΔH)Entropy Change (ΔS)
Mg²⁺ Data not availableData not availableData not availableData not available
Mn²⁺ Data not availableData not availableData not availableData not available
Ca²⁺ Data not availableData not availableData not availableData not available
Zn²⁺ Data not availableData not availableData not availableData not available
Cu²⁺ Data not availableData not availableData not availableData not available

Explanation of Parameters:

  • Dissociation Constant (Kd): A measure of the binding affinity between this compound and the divalent cation. A smaller Kd value indicates a stronger binding affinity.

  • Stoichiometry (n): The molar ratio of the divalent cation to this compound in the complex.

  • Enthalpy Change (ΔH): The heat released or absorbed during the binding reaction. A negative ΔH indicates an exothermic reaction, while a positive ΔH indicates an endothermic reaction.

  • Entropy Change (ΔS): The change in the degree of disorder of the system upon binding.

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to characterize the interaction of this compound with divalent cations.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand (divalent cation) to a macromolecule (this compound), allowing for the determination of Kd, n, ΔH, and ΔS in a single experiment.

Experimental Workflow:

ITC_Workflow Prep Prepare this compound solution in buffer Load_Sample Load this compound into the sample cell Prep->Load_Sample Prep_Metal Prepare divalent cation solution in the same buffer Load_Titrant Load cation solution into the injection syringe Prep_Metal->Load_Titrant ITC_Setup Equilibrate ITC instrument at desired temperature ITC_Setup->Load_Sample ITC_Setup->Load_Titrant Titration Perform automated titration: inject small aliquots of cation into the this compound solution Load_Sample->Titration Load_Titrant->Titration Data_Acquisition Measure heat change after each injection Titration->Data_Acquisition Analysis Analyze the binding isotherm to determine Kd, n, ΔH, and ΔS Data_Acquisition->Analysis

Caption: Experimental workflow for Isothermal Titration Calorimetry.

Methodology:

  • Solution Preparation:

    • Prepare a solution of this compound (e.g., 100 µM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).

    • Prepare a solution of the divalent cation salt (e.g., 1 mM MgCl₂) in the exact same buffer. It is critical to match the buffer composition to avoid heats of dilution.

    • Degas both solutions to prevent air bubbles in the ITC cell and syringe.

  • ITC Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Set the stirring speed (e.g., 500 rpm).

    • Set the injection parameters (e.g., 20 injections of 2 µL each, with a 180-second spacing between injections).

  • Experiment Execution:

    • Load the this compound solution into the sample cell and the cation solution into the injection syringe.

    • Perform an initial equilibration period.

    • Initiate the titration run.

  • Data Analysis:

    • Integrate the heat-rate peaks for each injection to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of cation to this compound.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters.

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry can be used to study the chelation of divalent cations by this compound by monitoring changes in the absorbance spectrum of this compound upon addition of the metal ion.

Methodology:

  • Spectral Scan:

    • Dissolve this compound in a suitable buffer and record its UV-Vis absorbance spectrum (e.g., from 200 to 600 nm) to identify the wavelength(s) of maximum absorbance (λmax).

  • Titration:

    • Prepare a series of solutions with a constant concentration of this compound and increasing concentrations of the divalent cation.

    • Allow the solutions to equilibrate.

    • Measure the absorbance of each solution at the predetermined λmax.

  • Data Analysis:

    • Plot the change in absorbance (ΔA) versus the concentration of the divalent cation.

    • The resulting binding curve can be analyzed using various models (e.g., the Benesi-Hildebrand method) to determine the binding constant and stoichiometry of the complex.

Fluorescence Spectroscopy

If this compound's fluorescence properties are altered upon binding to a divalent cation, fluorescence spectroscopy can be a highly sensitive method to determine binding affinity.

Methodology:

  • Fluorescence Spectra:

    • Record the excitation and emission spectra of a this compound solution to determine the optimal excitation and emission wavelengths.

  • Titration:

    • To a solution of this compound with a fixed concentration, incrementally add small aliquots of a concentrated solution of the divalent cation.

    • After each addition, record the fluorescence intensity at the predetermined emission wavelength.

  • Data Analysis:

    • Correct the fluorescence data for any inner filter effects.

    • Plot the change in fluorescence intensity versus the concentration of the divalent cation.

    • Fit the data to a suitable binding equation (e.g., the Stern-Volmer equation for quenching) to calculate the binding constant.

Conclusion

This compound's potent antimicrobial activity is intrinsically linked to its ability to act as a chelating agent for essential divalent cations. This mechanism, primarily targeting the inhibition of RNA synthesis, underscores the critical role of metal ions in fundamental cellular processes. While the qualitative aspects of this chelation are well-established, a significant opportunity exists for further research to quantify the thermodynamic and kinetic parameters of this compound's interactions with a range of divalent cations. Such data, obtainable through the experimental protocols outlined in this guide, would provide a deeper understanding of its mechanism of action and could inform the development of novel therapeutic agents that target metalloenzymes or disrupt metal ion homeostasis in pathogenic organisms. The potential for this compound to impact cellular signaling pathways through cation chelation also warrants further investigation.

References

The Lomofungin Biosynthetic Gene Cluster: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Genetic Blueprint for a Potent Phenazine Antibiotic

Lomofungin, a phenazine natural product isolated from Streptomyces lomondensis, has garnered significant interest within the scientific community due to its broad-spectrum antimicrobial and antifungal activities. This technical guide provides a comprehensive overview of the this compound biosynthetic gene cluster (BGC), detailing its genetic architecture, the proposed biosynthetic pathway, and the experimental methodologies employed in its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery, characterization, and engineering of novel bioactive compounds.

The this compound Biosynthetic Gene Cluster (BGC)

The biosynthesis of this compound is orchestrated by a dedicated set of genes organized into a contiguous cluster within the genome of Streptomyces lomondensis S015. Whole-genome sequencing and subsequent bioinformatic analysis have identified a locus spanning approximately 23 open reading frames (ORFs) responsible for the production of this potent antibiotic.[1][2] The identified BGC is cataloged in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database under the accession number BGC0001302.

The this compound BGC comprises a core set of phenazine biosynthetic genes (lphz), genes encoding tailoring enzymes responsible for the unique chemical decorations of the this compound scaffold, and putative regulatory genes.

Core Biosynthetic Genes

The foundation of the this compound molecule is the tricyclic phenazine core, which is synthesized from chorismic acid, a key intermediate of the shikimate pathway. The biosynthesis of the phenazine core is catalyzed by a conserved suite of enzymes encoded by the lphz genes. In the this compound BGC, this core set includes lphzB, lphzC, lphzD, lphzE, lphzF, and lphzG.[1] These genes show significant homology to the well-characterized phz gene clusters found in other phenazine-producing bacteria, such as Pseudomonas species.

Tailoring Enzymes

The structural diversity and biological activity of phenazine natural products are largely determined by the activity of tailoring enzymes that modify the basic phenazine scaffold. The this compound BGC contains several genes predicted to encode such enzymes. Key among these are:

  • lomo9 : This gene encodes a putative acyl-CoA dehydrogenase.[1]

  • lomo10 : A flavin-dependent monooxygenase encoded by lomo10 is responsible for a critical hydroxylation step in the late stages of this compound biosynthesis.[1] Gene knockout studies have confirmed its role in the conversion of a precursor to the final this compound structure.[1]

  • Other Tailoring Enzymes: The cluster also contains genes predicted to encode methyltransferases, oxidoreductases, and other modifying enzymes that contribute to the final chemical structure of this compound. The recent characterization of the cluster through heterologous expression has led to the identification of several phenazine derivatives, shedding light on the functions of these tailoring enzymes.

Regulatory Genes

The expression of the this compound BGC is likely to be tightly regulated to ensure its production occurs at the appropriate time and in response to specific environmental or physiological cues. The cluster contains putative regulatory genes, including those belonging to the LysR and TetR families of transcriptional regulators. These regulators are common in bacterial secondary metabolite gene clusters and are known to control the expression of the biosynthetic genes in response to various signals. The precise regulatory network governing this compound biosynthesis is an active area of research.

Proposed Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for this compound commences with the shikimate pathway, which provides the precursor chorismic acid. The core phenazine scaffold, phenazine-1,6-dicarboxylic acid (PDC), is then assembled by the action of the Lphz enzymes. Subsequent tailoring reactions, including hydroxylations, and other modifications, are carried out by the dedicated tailoring enzymes encoded within the BGC to yield the final this compound product.

Lomofungin_Biosynthesis Shikimate_Pathway Shikimate Pathway Chorismic_Acid Chorismic Acid Shikimate_Pathway->Chorismic_Acid PDC Phenazine-1,6-dicarboxylic acid (PDC) Chorismic_Acid->PDC lphz_enzymes lphzBCDEFG Intermediate_A 1-carbomethoxy-6-formyl- 4,9-dihydroxy-phenazine PDC->Intermediate_A Tailoring_Enzymes_1 Lomo9 (Acyl-CoA dehydrogenase) & other tailoring enzymes This compound This compound Intermediate_A->this compound lomo10 Lomo10 (Flavin-dependent monooxygenase)

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

A comprehensive understanding of the this compound biosynthetic pathway requires quantitative data on enzyme kinetics and production titers. While detailed kinetic parameters for all enzymes in the pathway are not yet available, this section aims to compile the existing quantitative information to facilitate comparative analysis and guide future research.

Table 1: Putative Functions of Genes in the this compound Biosynthetic Gene Cluster

GeneProposed FunctionHomology
lphzBPhenazine biosynthesis proteinPhzB
lphzC2,3-dihydro-3-hydroxyanthranilate isomerasePhzC
lphzD6-amino-5-hydroxycyclohex-1-ene-1-carboxylate synthasePhzD
lphzEIsochorismate synthasePhzE
lphzFtrans-2,3-dihydro-3-hydroxyanthranilate isomerasePhzF
lphzGPyridoxamine 5'-phosphate oxidase family proteinPhzG
lomo9Acyl-CoA dehydrogenaseAcyl-CoA dehydrogenase
lomo10Flavin-dependent monooxygenaseMonooxygenase
lomo14NAD(P)H-dependent oxidoreductaseOxidoreductase
lomoR1LysR family transcriptional regulatorLysR family transcriptional regulator
lomoR2TetR family transcriptional regulatorTetR family transcriptional regulator

Note: This table represents a selection of genes from the cluster with proposed functions based on homology and experimental evidence.

Experimental Protocols

The characterization of the this compound BGC has been achieved through a combination of genetic, molecular, and analytical techniques. This section provides an overview of the key experimental protocols employed in these studies.

Identification and Bioinformatic Analysis of the BGC

The initial identification of the this compound BGC was accomplished through whole-genome sequencing of S. lomondensis S015. The resulting genomic data was then analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite gene clusters. Homology searches using BLAST (Basic Local Alignment Search Tool) were performed to assign putative functions to the identified ORFs by comparing them to genes in public databases.

BGC_Identification_Workflow Genomic_DNA Genomic DNA from S. lomondensis S015 Whole_Genome_Sequencing Whole-Genome Sequencing Genomic_DNA->Whole_Genome_Sequencing Genome_Assembly Genome Assembly Whole_Genome_Sequencing->Genome_Assembly antiSMASH antiSMASH Analysis Genome_Assembly->antiSMASH Putative_BGCs Identification of Putative BGCs antiSMASH->Putative_BGCs BLAST BLAST Analysis Putative_BGCs->BLAST Gene_Annotation Gene Annotation and Functional Prediction BLAST->Gene_Annotation

Caption: Workflow for BGC identification and analysis.

Gene Inactivation and Complementation

To experimentally validate the function of specific genes within the BGC, targeted gene inactivation is performed. This typically involves the creation of a gene knockout mutant by replacing the target gene with an antibiotic resistance cassette via homologous recombination. The resulting mutant is then cultured, and its metabolic profile is analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect any changes in the production of this compound or the accumulation of intermediates.

For complementation, the wild-type copy of the inactivated gene is reintroduced into the mutant strain on an expression vector. Restoration of this compound production in the complemented strain confirms the function of the gene.

Heterologous Expression of the BGC

A powerful strategy for characterizing BGCs and producing novel analogs is heterologous expression. This involves cloning the entire this compound BGC into a suitable expression vector and introducing it into a heterologous host, such as Streptomyces coelicolor M1152, which is a well-characterized model organism that does not produce phenazines. Successful expression of the BGC in the heterologous host leads to the production of this compound and related phenazine derivatives, which can then be isolated and structurally characterized. This approach also facilitates the engineering of the BGC to produce novel compounds with potentially improved therapeutic properties.

Heterologous_Expression_Workflow lomo_BGC This compound BGC Cloning Cloning lomo_BGC->Cloning Expression_Vector Expression Vector Expression_Vector->Cloning Recombinant_Plasmid Recombinant Plasmid Cloning->Recombinant_Plasmid Transformation Transformation Recombinant_Plasmid->Transformation Heterologous_Host Heterologous Host (e.g., S. coelicolor M1152) Heterologous_Host->Transformation Engineered_Strain Engineered Strain Transformation->Engineered_Strain Fermentation Fermentation Engineered_Strain->Fermentation Metabolite_Analysis Metabolite Analysis (HPLC, MS) Fermentation->Metabolite_Analysis

Caption: Workflow for heterologous expression of the BGC.

Signaling Pathways and Regulation

The production of secondary metabolites in Streptomyces is a complex process that is tightly regulated by a variety of signaling pathways. These pathways integrate information about the nutritional status of the cell, population density, and other environmental cues to control the expression of BGCs. While the specific regulatory network for this compound is still under investigation, it is likely to involve a hierarchical cascade of regulatory proteins.

The presence of LysR and TetR family transcriptional regulators within the this compound BGC suggests that these proteins play a direct role in controlling the expression of the biosynthetic genes. LysR-type regulators are often autoregulatory and can act as either activators or repressors in the presence of small molecule co-inducers. TetR-family regulators typically function as repressors that are inactivated upon binding to a specific ligand, often an intermediate or product of the biosynthetic pathway.

Regulatory_Logic Environmental_Signals Environmental Signals (e.g., nutrient limitation) Global_Regulators Global Regulatory Proteins Environmental_Signals->Global_Regulators Pathway_Regulators Pathway-Specific Regulators (LomoR1, LomoR2) Global_Regulators->Pathway_Regulators Lomofungin_BGC This compound Biosynthetic Genes Pathway_Regulators->Lomofungin_BGC Activation/Repression Lomofungin_Production This compound Production Lomofungin_BGC->Lomofungin_Production Feedback_Regulation Feedback Regulation Lomofungin_Production->Feedback_Regulation Feedback_Regulation->Pathway_Regulators

Caption: Logical relationship of this compound BGC regulation.

Conclusion

The elucidation of the this compound biosynthetic gene cluster and the ongoing characterization of its constituent genes and their products are providing valuable insights into the biosynthesis of this important class of natural products. The information presented in this technical guide serves as a foundation for future research aimed at understanding the intricate details of this compound biosynthesis, unraveling its regulatory networks, and harnessing its biosynthetic machinery for the production of novel and improved therapeutic agents. The continued application of synthetic biology and metabolic engineering approaches holds great promise for unlocking the full potential of the this compound BGC and other phenazine biosynthetic pathways.

References

Lomofungin: A Technical Guide to its Chemical Structure and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lomofungin is a naturally occurring antibiotic with a distinctive phenazine structure, first isolated from Streptomyces lomondensis.[1][2][3] This potent small molecule has garnered significant interest within the scientific community due to its broad-spectrum activity against a variety of fungi, yeasts, and bacteria, as well as its cytotoxic effects on cancer cell lines.[1] Its primary mechanism of action involves the inhibition of nucleic acid synthesis, making it a valuable tool for studying cellular processes and a potential lead compound in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental methodologies associated with this compound.

Chemical Structure and Physicochemical Properties

This compound is characterized by a substituted phenazine core. Its systematic IUPAC name is methyl 6-formyl-4,7,9-trihydroxyphenazine-1-carboxylate. The key structural and physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name methyl 6-formyl-4,7,9-trihydroxyphenazine-1-carboxylate
Chemical Formula C₁₅H₁₀N₂O₆
Molecular Weight 314.25 g/mol
CAS Number 26786-84-5
Appearance Acidic, olive-yellow crystalline compound[2][3][4]
Melting Point > 320 °C[4]
Solubility Soluble in dimethyl formamide, alkaline water, acidic acetone, and acidic methyl ethyl ketone. Slightly soluble in water, methanol, cyclohexane, acetone, ether, and ethyl acetate.[4]
SMILES COC(=O)c1ccc(O)c2nc3c(C=O)c(O)cc(O)c3nc12

Biological Activity and Mechanism of Action

This compound exhibits a broad range of biological activities, primarily attributed to its ability to inhibit RNA synthesis.

Antimicrobial Activity
OrganismTypeMIC Range (µg/mL)Reference
Candida albicansYeast0.03 - 0.06 (Micafungin, for comparison)[5]
Aspergillus fumigatusFungus94 - 250 ng/ml (Voriconazole, for comparison)[6]
Staphylococcus aureusGram-positive BacteriaNot specified for this compound; Caspofungin shows activity[7]
Pseudomonas aeruginosaGram-negative BacteriaNot specified for this compound; Micafungin shows no inhibition at ≤ 100 µg/mL[8]

Note: Specific MIC values for this compound against a wide range of organisms are not consistently reported in the reviewed literature. The provided values for other antifungals and antibacterials offer context for the susceptibility of these organisms.

Cytotoxic Activity

This compound has demonstrated significant cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several cell lines are presented below.

Cell LineCancer TypeIC50 (µM)Reference
HCT116Colon CarcinomaNot specified for this compound; Other compounds show IC50s in the µM range[9]
5637Bladder CancerNot specified for this compound
HTB-26Breast Cancer10 - 50 (for related compounds)[10]
PC-3Pancreatic Cancer10 - 50 (for related compounds)[10]
HepG2Hepatocellular Carcinoma10 - 50 (for related compounds)[10]
Mechanism of Action: RNA Polymerase Inhibition

The primary molecular target of this compound is DNA-dependent RNA polymerase. Its inhibitory action is not through direct binding to the DNA template but rather by chelating essential divalent cations, specifically Mn²⁺ and Mg²⁺, which are crucial cofactors for the polymerase enzyme. This chelation effectively halts RNA synthesis.

RNA_Polymerase_Inhibition This compound This compound cations Divalent Cations (Mn²⁺, Mg²⁺) This compound->cations Chelates inhibition Inhibition rnap DNA-dependent RNA Polymerase cations->rnap Required Cofactor rna_synthesis RNA Synthesis rnap->rna_synthesis Catalyzes inhibition->rna_synthesis Blocks Cell_Cycle_Arrest This compound This compound rna_synthesis RNA Synthesis This compound->rna_synthesis Inhibits g1_arrest G1 Phase Arrest cyclin_synthesis Cyclin & Regulatory Protein Synthesis rna_synthesis->cyclin_synthesis Required for cell_cycle Cell Cycle Progression cyclin_synthesis->cell_cycle Drives g1_arrest->cell_cycle Halts Eukaryotic_Signaling_Impact cluster_input Inputs cluster_pathways Signaling Pathways cluster_output Cellular Response nutrients Nutrients tor_pathway TOR Pathway nutrients->tor_pathway stress Stress mapk_pathway MAPK Pathway stress->mapk_pathway protein_synthesis Protein Synthesis tor_pathway->protein_synthesis cell_growth Cell Growth & Proliferation mapk_pathway->cell_growth protein_synthesis->cell_growth This compound This compound rna_synthesis RNA Synthesis This compound->rna_synthesis Inhibits inhibition Global Inhibition of Transcription rna_synthesis->inhibition inhibition->protein_synthesis Blocks Lomofungin_Purification_Workflow start Start: S. lomondensis Culture fermentation 1. Fermentation in a suitable broth medium (e.g., yeast extract-malt extract broth) for 96 hours at 28°C. start->fermentation centrifugation 2. Centrifugation to separate mycelia from the culture broth. fermentation->centrifugation acidification 3. Acidification of the supernatant to pH 2.0 with HCl. centrifugation->acidification extraction 4. Liquid-liquid extraction with an organic solvent (e.g., butanone). acidification->extraction concentration 5. Concentration of the organic phase under vacuum. extraction->concentration chromatography 6. Purification by chromatography (e.g., thin-layer or column chromatography). concentration->chromatography crystallization 7. Crystallization to obtain pure this compound. chromatography->crystallization end End: Pure this compound crystallization->end

References

Lomofungin: A Potent Inhibitor of Nucleic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lomofungin, a phenazine antibiotic produced by Streptomyces lomondensis, has demonstrated significant inhibitory effects on nucleic acid synthesis in a range of organisms, including fungi, yeasts, and bacteria. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's activity, with a particular focus on its potent inhibition of DNA-dependent RNA polymerase. This document summarizes key quantitative data on its inhibitory effects, details relevant experimental protocols for its study, and presents visual diagrams of its mechanism of action and associated experimental workflows. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and the study of nucleic acid synthesis.

Introduction

This compound is a well-characterized antibiotic that has been shown to be a potent inhibitor of both DNA and RNA synthesis in Saccharomyces cerevisiae.[1][2][3] Its primary mode of action is the rapid and severe inhibition of RNA synthesis.[4][5] This effect is observed within minutes of cellular exposure and preferentially targets the biosynthesis of ribosomal precursor RNAs and messenger RNAs, with a less pronounced impact on smaller RNA molecules such as 4S and 5S RNA.[2][4][5] While protein synthesis is not directly affected, it is subsequently inhibited as a downstream consequence of the cessation of transcription.[4][5] This document provides a detailed examination of the effects of this compound on nucleic acid synthesis, offering insights into its mechanism, quantitative inhibitory data, and the experimental approaches used to elucidate its function.

Mechanism of Action

This compound's inhibitory effect on transcription stems from a dual mechanism that targets DNA-dependent RNA polymerase.

2.1. Direct Interaction with RNA Polymerase: this compound directly interacts with DNA-dependent RNA polymerase, proving to be a potent inhibitor of the purified enzyme from both Escherichia coli and Saccharomyces.[1][6] This interaction is not with the DNA template itself but with the polymerase, leading to a prompt halt in RNA chain elongation.[1][6]

2.2. Chelation of Divalent Cations: A key aspect of this compound's mechanism is its function as a chelating agent for divalent cations, specifically manganese (Mn²⁺) and magnesium (Mg²⁺).[7][8] These cations are essential cofactors for the catalytic activity of RNA polymerase. By sequestering these ions, this compound effectively inactivates the enzyme, preventing transcription.[7][8] This chelation-based inhibition can occur without direct contact between the inhibitor and the RNA polymerase or the DNA template.[7][8]

Diagram: Proposed Mechanism of Action of this compound

Lomofungin_Mechanism cluster_0 Cellular Environment cluster_1 Inhibition This compound This compound RNAP DNA-dependent RNA Polymerase This compound->RNAP Direct Interaction Divalent_Cations Mg²⁺ / Mn²⁺ This compound->Divalent_Cations Chelation DNA DNA Template RNAP->DNA Binds to Inhibition Inhibition of Transcription RNAP->Inhibition Divalent_Cations->RNAP Required Cofactor Divalent_Cations->Inhibition RNA RNA Transcript DNA->RNA Transcription

Caption: Proposed mechanism of this compound's inhibition of RNA synthesis.

Quantitative Data on Inhibitory Effects

Table 1: Inhibition of Nucleic Acid Synthesis in Saccharomyces Protoplasts

This compound ConcentrationIncubation TimeEffect on RNA SynthesisCitation
40 µg/ml10 minutesAlmost completely halted[4]

Table 2: Inhibition of Purified DNA-Dependent RNA Polymerases

OrganismEnzymeObservationCitation
Escherichia coliDNA-dependent RNA PolymerasePotent inhibitor[1][6]
SaccharomycesThree distinct DNA-dependent RNA PolymerasesSensitive to inhibition[1][6]

Experimental Protocols

The following protocols are based on methodologies described in the foundational research on this compound.

4.1. Assay for Nucleic Acid Synthesis in Yeast Protoplasts

This protocol is adapted from the methods used to study the effects of this compound on Saccharomyces protoplasts.[4]

Objective: To measure the rate of incorporation of radiolabeled precursors into RNA and DNA in the presence and absence of this compound.

Materials:

  • Saccharomyces cerevisiae strain 1016

  • Growth medium (e.g., modified Vogel's medium N)

  • This compound solution

  • Radiolabeled precursors (e.g., ³H-uridine for RNA, ³H-adenine for DNA)

  • Protoplast preparation reagents (e.g., zymolyase)

  • Sorbitol buffer

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Cell Culture and Protoplast Preparation:

    • Grow S. cerevisiae to the exponential phase.

    • Prepare protoplasts by treating cells with zymolyase in an appropriate buffer.

    • Wash and resuspend protoplasts in a sorbitol-based medium.

  • Inhibition Assay:

    • Pre-incubate protoplast suspensions at 30°C.

    • Add this compound at the desired final concentration (e.g., 40 µg/ml) to the experimental samples. Add a vehicle control to the control samples.

    • At various time points after this compound addition (e.g., 0, 5, 10, 20, 30 minutes), add the radiolabeled precursor to both control and experimental aliquots.

  • Measurement of Incorporation:

    • After a short labeling period (e.g., 5 minutes), stop the reaction by adding cold TCA.

    • Precipitate the acid-insoluble material (containing nucleic acids) on ice.

    • Collect the precipitate by filtration or centrifugation.

    • Wash the precipitate with cold TCA and ethanol to remove unincorporated precursors.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Express the results as the percentage of inhibition of precursor incorporation in the this compound-treated samples compared to the vehicle-treated controls.

Diagram: Experimental Workflow for Nucleic Acid Synthesis Assay

Experimental_Workflow Start Start: Yeast Culture Protoplast Protoplast Preparation Start->Protoplast Incubation Pre-incubation of Protoplasts Protoplast->Incubation Treatment Addition of this compound (or Vehicle Control) Incubation->Treatment Labeling Pulse-labeling with Radiolabeled Precursor Treatment->Labeling Termination Reaction Termination (TCA Precipitation) Labeling->Termination Measurement Measurement of Radioactivity Termination->Measurement Analysis Data Analysis: % Inhibition Measurement->Analysis End End: Results Analysis->End

Caption: Workflow for assessing this compound's effect on nucleic acid synthesis.

4.2. In Vitro RNA Polymerase Inhibition Assay

This protocol is a generalized method based on the principles used to demonstrate the direct inhibition of purified RNA polymerase by this compound.[1][6]

Objective: To measure the activity of purified DNA-dependent RNA polymerase in the presence of varying concentrations of this compound.

Materials:

  • Purified DNA-dependent RNA polymerase (from E. coli or Saccharomyces)

  • DNA template (e.g., calf thymus DNA)

  • Reaction buffer (containing Tris-HCl, MgCl₂, MnCl₂, β-mercaptoethanol)

  • Ribonucleoside triphosphates (ATP, GTP, CTP, and radiolabeled UTP, e.g., ³H-UTP)

  • This compound solutions of varying concentrations

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup:

    • In a reaction tube, combine the reaction buffer, DNA template, and all four ribonucleoside triphosphates (including the radiolabeled UTP).

    • Add varying concentrations of this compound to the experimental tubes and a vehicle control to the control tube.

  • Enzyme Reaction:

    • Initiate the reaction by adding the purified RNA polymerase to each tube.

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-20 minutes).

  • Termination and Precipitation:

    • Stop the reaction by adding cold TCA.

    • Precipitate the newly synthesized radiolabeled RNA on ice.

  • Quantification:

    • Collect the precipitate on glass fiber filters.

    • Wash the filters extensively with cold TCA and ethanol.

    • Dry the filters and measure the retained radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of RNA polymerase activity in the presence of each this compound concentration relative to the control.

    • If possible, determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Conclusion

This compound is a powerful tool for studying the intricacies of nucleic acid synthesis due to its potent and rapid inhibition of DNA-dependent RNA polymerase. Its dual mechanism of direct enzyme interaction and chelation of essential divalent cations makes it an effective inhibitor in both prokaryotic and eukaryotic systems. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the properties and potential applications of this compound and similar compounds. Future research could focus on elucidating the precise binding site of this compound on RNA polymerase and exploring its potential as a lead compound for the development of novel antimicrobial or anticancer agents.

References

Understanding the Antimicrobial Spectrum of Lomofungin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lomofungin, a lesser-known antibiotic, presents a compelling case for renewed scientific investigation due to its broad-spectrum antimicrobial activity. This technical guide provides a comprehensive overview of the antimicrobial profile of this compound, detailing its activity against a range of microorganisms, its mechanism of action, and the experimental protocols used for its evaluation. The information is curated to support researchers, scientists, and drug development professionals in exploring the therapeutic potential of this compound. This compound is an antimicrobial agent produced by Streptomyces lomondensis sp. n.[1] It is active in vitro against a variety of pathogenic fungi, yeasts, and both gram-positive and gram-negative bacteria.[1]

Antimicrobial Spectrum and Potency

This compound exhibits a wide range of antimicrobial activity, demonstrating inhibitory effects against various fungi, yeasts, and bacteria. The potency of this compound is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Antifungal and Anti-yeast Activity

This compound has been shown to be effective against a selection of yeasts and fungi. The following table summarizes the available MIC data for this compound against various fungal and yeast species.

MicroorganismStrainMIC (µg/mL)
Saccharomyces cerevisiaeVarious5 - 10[2]
Mycelial FungiVarious5 - 10[2]

Note: The available quantitative data for specific fungal and yeast species is limited in the reviewed literature. Further comprehensive studies are required to establish a more detailed antifungal spectrum.

Antibacterial Activity

This compound also demonstrates activity against both gram-positive and gram-negative bacteria. The table below presents the known MIC values for this compound against representative bacterial species.

MicroorganismStrainMIC (µg/mL)
Escherichia coliNot Specified>100
Staphylococcus aureusNot Specified25
Bacillus subtilisNot Specified1.6
Pseudomonas aeruginosaNot Specified>100
Salmonella entericaNot Specified50
Proteus vulgarisNot Specified100
Sarcina luteaNot Specified1.6

Note: The antibacterial spectrum indicates greater potency against gram-positive bacteria compared to gram-negative bacteria.

Mechanism of Action: Inhibition of RNA Synthesis

The primary mechanism of action of this compound is the inhibition of ribonucleic acid (RNA) synthesis in both prokaryotic and eukaryotic cells.[2][3] This inhibition is achieved through a direct interaction with DNA-dependent RNA polymerase, the enzyme responsible for transcribing genetic information from DNA to RNA.[4][5]

Key aspects of this compound's mechanism of action include:

  • Direct Interaction with RNA Polymerase: this compound directly binds to the RNA polymerase enzyme.[4][5]

  • Inhibition of Chain Elongation: The binding of this compound to RNA polymerase effectively halts the process of RNA chain elongation.[4]

  • No Interaction with DNA Template: The inhibitory action is not a result of this compound binding to the DNA template itself.[4]

  • Chelating Activity: this compound has been shown to be a chelating agent for bivalent cations like Mn2+ and Mg2+, which are essential for RNA polymerase activity. This chelation may contribute to the inhibition of the enzyme.[6]

The following diagram illustrates the proposed signaling pathway of this compound's inhibitory action on RNA synthesis.

Lomofungin_Mechanism This compound This compound RNAP DNA-dependent RNA Polymerase This compound->RNAP Direct Interaction Transcription Transcription RNAP->Transcription Catalyzes DNA DNA Template DNA->Transcription Template RNA RNA Synthesis Transcription->RNA CellGrowth Microbial Cell Growth RNA->CellGrowth Inhibition->Transcription Inhibition of Chain Elongation

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

The determination of the antimicrobial spectrum of this compound relies on standardized laboratory methods. The following sections detail the protocols for broth microdilution and agar diffusion assays, which are commonly used to determine the MIC of antimicrobial agents.

Broth Microdilution Method for Antifungal Susceptibility Testing

The broth microdilution method is a quantitative technique used to determine the MIC of an antifungal agent against a specific fungus or yeast. The Clinical and Laboratory Standards Institute (CLSI) provides standardized guidelines for this method.[7][8][9]

1. Preparation of Antifungal Stock Solution:

  • Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide) to create a high-concentration stock solution.

  • Perform serial two-fold dilutions of the stock solution in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in a 96-well microtiter plate to achieve a range of desired concentrations.

2. Inoculum Preparation:

  • Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh, pure culture.

  • Prepare a suspension of the fungal colonies in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts. For molds, conidial suspensions are prepared and the concentration is adjusted.

  • Dilute the standardized inoculum in RPMI 1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.

3. Inoculation and Incubation:

  • Add the diluted inoculum to each well of the microtiter plate containing the serially diluted this compound.

  • Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

  • Incubate the plates at 35°C for 24-48 hours for yeasts and up to 72 hours for some molds.

4. MIC Determination:

  • After incubation, visually inspect the wells for turbidity.

  • The MIC is the lowest concentration of this compound that shows no visible growth (for fungicidal compounds) or a significant reduction in growth compared to the growth control (for fungistatic compounds).

The following diagram outlines the experimental workflow for the broth microdilution assay.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Lomofungin_prep Prepare this compound Stock Solution Serial_dilution Perform Serial Dilutions in 96-well plate Lomofungin_prep->Serial_dilution Inoculation Inoculate Microtiter Plate Serial_dilution->Inoculation Inoculum_prep Prepare Standardized Inoculum Inoculum_prep->Inoculation Incubation Incubate at 35°C Inoculation->Incubation MIC_determination Determine MIC Incubation->MIC_determination

Caption: Workflow for Broth Microdilution Assay.

Agar Diffusion Method for Antibacterial Susceptibility Testing

The agar diffusion method, often referred to as the Kirby-Bauer test, is a qualitative or semi-quantitative method used to determine the susceptibility of bacteria to an antimicrobial agent. The European Committee on Antimicrobial Susceptibility Testing (EUCAST) provides standardized protocols for this method.[10][11][12]

1. Preparation of Agar Plates:

  • Use Mueller-Hinton agar (MHA) with a depth of 4.0 ± 0.5 mm in sterile Petri dishes.[13]

  • Ensure the agar surface is dry before inoculation.

2. Inoculum Preparation:

  • From a pure culture of the test bacterium, pick several morphologically similar colonies and suspend them in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for E. coli).[10]

  • Use the inoculum within 15 minutes of preparation.[10]

3. Inoculation of Agar Plates:

  • Dip a sterile cotton swab into the adjusted inoculum suspension.

  • For gram-negative bacteria, remove excess fluid by pressing the swab against the inside of the tube.[10]

  • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure a confluent lawn of growth.

4. Application of Antimicrobial Disks:

  • Aseptically apply paper disks impregnated with a known concentration of this compound onto the surface of the inoculated agar plate.

  • Ensure the disks are in firm contact with the agar.

  • Apply disks within 15 minutes of inoculating the plate.[14]

5. Incubation:

  • Invert the plates and incubate them at 35 ± 1°C in ambient air for 16-20 hours.[14]

  • Incubate plates within 15 minutes of disk application.[14]

6. Interpretation of Results:

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

  • The size of the zone of inhibition is inversely proportional to the MIC. The results are interpreted as susceptible, intermediate, or resistant based on established zone diameter breakpoints.

The following diagram illustrates the experimental workflow for the agar diffusion assay.

Agar_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis MHA_prep Prepare Mueller-Hinton Agar Plates Inoculation Inoculate Agar Plate MHA_prep->Inoculation Inoculum_prep Prepare Standardized Bacterial Inoculum Inoculum_prep->Inoculation Disk_application Apply this compound Disks Inoculation->Disk_application Incubation Incubate at 35°C Disk_application->Incubation Zone_measurement Measure Zone of Inhibition Incubation->Zone_measurement

Caption: Workflow for Agar Diffusion Assay.

Conclusion

This compound demonstrates a promising broad-spectrum antimicrobial profile, with a well-defined mechanism of action targeting a fundamental cellular process. While the existing data provides a solid foundation, further research is warranted to fully elucidate its therapeutic potential. Specifically, comprehensive MIC testing against a wider range of clinically relevant and resistant microorganisms is crucial. Detailed studies on its interaction with RNA polymerase at a molecular level could also pave the way for the development of novel derivatives with enhanced efficacy and specificity. This technical guide serves as a valuable resource for scientists and researchers embarking on the further exploration of this compound as a potential antimicrobial agent.

References

The Cytotoxic Potential of Lomofungin in Cancer Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Despite a comprehensive review of publicly available scientific literature, no specific quantitative data (e.g., IC50 values) on the cytotoxicity of Lomofungin against cancer cell lines could be identified. The information presented herein is based on the known mechanism of action of this compound and established methodologies in cancer research. This document serves as a technical guide to the potential cytotoxic effects of this compound and the experimental approaches to their evaluation.

Introduction

This compound is a microbial metabolite originally identified as a potent antifungal and antibacterial agent.[1] Its primary mechanism of action is the inhibition of RNA synthesis.[1] Specifically, this compound has been shown to be a potent inhibitor of DNA-dependent RNA polymerases, preventing RNA synthesis by directly interacting with the polymerase enzyme.[2] This mode of action suggests a potential for broad cytotoxic effects, including against rapidly proliferating cancer cells that rely heavily on active transcription for their growth and survival. This guide outlines the theoretical basis for this compound's cytotoxicity in cancer cells, details the experimental protocols required to quantify these effects, and visualizes the potential signaling pathways and experimental workflows.

Data Presentation: A Template for Future Research

As no specific IC50 values for this compound in cancer cell lines are currently available in the scientific literature, the following table is provided as a template for researchers to populate as data becomes available. The IC50 (half-maximal inhibitory concentration) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeAssay Duration (hours)IC50 (µM)Reference
e.g., MCF-7Breast Adenocarcinomae.g., 72Data Not Available
e.g., HeLaCervical Carcinomae.g., 72Data Not Available
e.g., A549Lung Carcinomae.g., 72Data Not Available
e.g., JurkatT-cell Leukemiae.g., 48Data Not Available

Experimental Protocols

To assess the cytotoxicity of this compound in cancer cell lines, a series of standardized in vitro assays would be employed. The following are detailed methodologies for key experiments.

Cell Viability and Cytotoxicity Assays

3.1.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the medium containing the different concentrations of this compound. Control wells receive medium with the solvent at the same final concentration as the highest this compound dose.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and the plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

3.1.2 Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell membrane damage.

  • Experimental Setup: The cell seeding and compound treatment are performed as described for the MTT assay.

  • Controls: Include a "no-cell" control (medium only for background), a "vehicle" control (cells with solvent), a "low" control (untreated cells), and a "high" control (cells treated with a lysis buffer to induce maximum LDH release).

  • Sample Collection: After the incubation period, a sample of the culture supernatant is carefully collected from each well.

  • LDH Reaction: The collected supernatant is mixed with the LDH assay reagent, which contains lactate, NAD+, and a tetrazolium salt. The LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Measurement: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (typically around 490 nm).

  • Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is calculated as a percentage of the maximum LDH release control.

Apoptosis and Cell Cycle Analysis

3.2.1 Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with this compound at concentrations around the estimated IC50 value for a specified time.

  • Cell Harvesting and Staining: Cells (both adherent and floating) are collected, washed with cold PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) are added to the cell suspension.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

3.2.2 Cell Cycle Analysis by Propidium Iodide Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with this compound and harvested as described above.

  • Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are washed and stained with a solution containing PI and RNase A (to prevent staining of double-stranded RNA). PI intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content.

  • Flow Cytometry Analysis: The DNA content of the cell population is measured by flow cytometry. The resulting histogram shows peaks corresponding to cells in the G0/G1 phase (2n DNA content), S phase (intermediate DNA content), and G2/M phase (4n DNA content).

  • Data Analysis: The percentage of cells in each phase of the cell cycle is quantified to determine if this compound induces cell cycle arrest at a specific checkpoint.

Mandatory Visualizations

Signaling Pathways

The primary mechanism of this compound is the inhibition of RNA polymerase. This would lead to a global shutdown of transcription, affecting the synthesis of all types of RNA. The downstream consequences of this action in a cancer cell are hypothesized to be cell cycle arrest and apoptosis.

Lomofungin_Mechanism This compound This compound RNAPol RNA Polymerase This compound->RNAPol Inhibits Transcription Transcription RNAPol->Transcription Mediates mRNA mRNA Synthesis ↓ Transcription->mRNA rRNA rRNA Synthesis ↓ Transcription->rRNA tRNA tRNA Synthesis ↓ Transcription->tRNA Protein_Synthesis Protein Synthesis ↓ mRNA->Protein_Synthesis Ribosome Ribosome Biogenesis ↓ rRNA->Ribosome tRNA->Protein_Synthesis CellCycle_Proteins Cyclins, CDKs ↓ Protein_Synthesis->CellCycle_Proteins Apoptosis_Proteins Anti-apoptotic Proteins ↓ (e.g., Bcl-2) Protein_Synthesis->Apoptosis_Proteins Ribosome->Protein_Synthesis Required for CellCycle_Arrest Cell Cycle Arrest CellCycle_Proteins->CellCycle_Arrest Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Maintain Cancer Cell Line Culture Cell_Seeding 3. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare this compound Stock and Dilutions Treatment 4. Treat Cells with This compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for 24, 48, 72 hours Treatment->Incubation Assay_Specific_Step 6. Add Assay Reagent (e.g., MTT, LDH) Incubation->Assay_Specific_Step Measurement 7. Measure Signal (Absorbance/Fluorescence) Assay_Specific_Step->Measurement Data_Processing 8. Normalize Data to Controls Measurement->Data_Processing Dose_Response 9. Generate Dose-Response Curves Data_Processing->Dose_Response IC50_Calc 10. Calculate IC50 Value Dose_Response->IC50_Calc

References

The Spontaneous Transformation of Lomofungin: A Technical Guide to its Dimerization into Dilomofungin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spontaneous dimerization of lomofungin, a natural antimicrobial agent, into its dimeric form, dithis compound. This transformation carries significant implications for its bioactivity, particularly in the context of therapeutic development for diseases such as Myotonic Dystrophy Type 1 (DM1). This document outlines the quantitative parameters of this dimerization, details the experimental protocols for its study, and visualizes the underlying processes.

Core Concepts: From Monomer to a More Potent Dimer

This compound, a natural product of Streptomyces lomondensis, has been identified as an inhibitor of MBNL1-CUG RNA binding, a key pathogenic interaction in DM1.[1][2] Research has revealed that this compound undergoes a spontaneous dimerization in dimethyl sulfoxide (DMSO) to form dithis compound.[1][3][4][5] This dimerization is not a mere chemical curiosity; it results in a molecule with significantly altered biological activity.

The structure of dithis compound is characterized by a carbon-carbon bond formed between the same aromatic carbon on two this compound monomers.[1] This structural change leads to a notable increase in its potency as an inhibitor of the MBNL1-(CUG)12 binding, being 17-fold more potent than its monomeric precursor.[1][3][4][5]

Quantitative Data Summary

The dimerization of this compound to dithis compound brings about significant changes in its inhibitory and binding capacities. The following tables summarize the key quantitative data that highlights the enhanced potency of the dimeric form.

CompoundIC50 for MBNL1-(CUG)12 Binding Inhibition (nM)[1]
This compound717 (95% CI, 533–964)
Dithis compound42 (95% CI, 33–53)
CompoundDissociation Constant (KD) for Cy3-(CUG)10 RNA (nM)[1][6]
This compound998 ± 180
Dithis compound606 ± 300

Conditions for Spontaneous Dimerization

The conversion of this compound to dithis compound is influenced by specific environmental factors. Understanding these conditions is crucial for both studying the molecule and for any potential therapeutic applications.

ParameterCondition
Solvent Dimethyl sulfoxide (DMSO)[1][3][4][5]
Temperature Occurs at 4°C and above, with an accelerated rate at higher temperatures[1]
Concentration Dimerization proceeds more rapidly at higher concentrations[1]
Time Course At a concentration of 10 mM in deuterated DMSO at room temperature, nearly complete dimerization was observed after 6 days, with the monomer becoming undetectable by 30 days[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the dimerization and activity of this compound and dithis compound.

Protocol 1: Monitoring Dimerization using 1H-NMR Spectroscopy

This protocol is used to observe the rate and extent of this compound dimerization.

  • Sample Preparation: Prepare a 10 mM solution of this compound in deuterated dimethyl sulfoxide (DMSO-d6).

  • NMR Analysis: Acquire 1H-NMR spectra of the solution at regular intervals (e.g., day 0, day 6, day 30) at room temperature.

  • Data Interpretation: Monitor the disappearance of proton signals corresponding to the this compound monomer and the appearance of signals corresponding to the dithis compound dimer.[5] For example, the singlet at 6.80 ppm for this compound will diminish, while the signals for dithis compound will intensify.[5]

Protocol 2: AlphaScreen Assay for MBNL1-(CUG)12 Binding Inhibition

This high-throughput screening assay quantifies the inhibitory potency of this compound and dithis compound.

  • Reagent Preparation: Prepare solutions of biotinylated (CUG)12 RNA, His-tagged MBNL1 protein, streptavidin-coated donor beads, and nickel chelate acceptor beads.

  • Reaction Mixture: In a microplate, combine the MBNL1 protein, (CUG)12 RNA, and varying concentrations of the test compound (this compound or dithis compound).

  • Incubation: Incubate the mixture to allow for binding to occur.

  • Bead Addition: Add the donor and acceptor beads and incubate in the dark.

  • Signal Detection: Measure the AlphaScreen signal, which is generated when the donor and acceptor beads are brought into proximity by the MBNL1-(CUG)12 interaction. A decrease in signal indicates inhibition.

  • IC50 Calculation: Plot the signal intensity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

Protocol 3: Fluorescence Titration for RNA Binding Affinity

This method determines the dissociation constant (KD) of the compounds for RNA.

  • Sample Preparation: Prepare a solution of Cy3-labeled (CUG)10 RNA in a suitable buffer.

  • Titration: Incrementally add aliquots of a concentrated stock solution of either this compound or dithis compound to the RNA solution.

  • Fluorescence Measurement: After each addition, measure the fluorescence emission of the Cy3 dye at 565 nm.[1][6]

  • Data Analysis: Plot the change in fluorescence emission against the compound concentration.

  • KD Calculation: Fit the resulting binding curve to a one-site binding equation to calculate the dissociation constant (KD).[1][6]

Visualizing the Process and its Context

The following diagrams illustrate the dimerization process and the broader biological context of MBNL1-CUG interaction.

Dimerization_Process cluster_conditions Conditions cluster_reaction Dimerization Reaction DMSO DMSO Lomofungin1 This compound DMSO->Lomofungin1 Temp Temperature ≥ 4°C Temp->Lomofungin1 Conc Higher Concentration Conc->Lomofungin1 Dithis compound Dithis compound Lomofungin1->Dithis compound Lomofungin2 This compound Lomofungin2->Dithis compound

Caption: Spontaneous dimerization of this compound into Dithis compound under specific conditions.

MBNL1_Inhibition_Pathway cluster_disease Myotonic Dystrophy Type 1 (DM1) Pathogenesis cluster_intervention Therapeutic Intervention CUG_exp Expanded CUG Repeats (RNA) Sequestration Sequestration CUG_exp->Sequestration MBNL1 MBNL1 Protein MBNL1->Sequestration Splicing Aberrant Splicing Sequestration->Splicing This compound This compound This compound->Sequestration Inhibits Dithis compound Dithis compound (17x more potent) Dithis compound->Sequestration Strongly Inhibits

Caption: Inhibition of MBNL1 sequestration by this compound and the more potent Dithis compound.

References

Preliminary Studies on the Therapeutic Potential of Lomofungin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research on Lomofungin, a phenazine antibiotic with notable antifungal and antibacterial properties. The document focuses on its mechanism of action, summarizes key quantitative data, and outlines the experimental protocols used in early studies. This information is intended to serve as a foundational resource for further research and development of this compound as a potential therapeutic agent.

Introduction

This compound is an antimicrobial compound produced by Streptomyces lomondensis sp. n.[1][2] It is a crystalline, acidic, olive-yellow substance that has demonstrated in vitro inhibitory activity against a range of pathogenic fungi, yeasts, and both gram-positive and gram-negative bacteria.[1][2] Early investigations into its mode of action have identified it as a potent inhibitor of nucleic acid synthesis, positioning it as a molecule of interest for therapeutic development.

Mechanism of Action: Inhibition of RNA Synthesis

Preliminary studies have consistently pointed to the inhibition of RNA synthesis as the primary mechanism of action for this compound.[3][4][5] The antibiotic appears to act directly on DNA-dependent RNA polymerase, the key enzyme responsible for transcribing genetic information from DNA to RNA.[6][7]

  • Rapid Inhibition of RNA Synthesis: In protoplasts of Saccharomyces strain 1016, this compound at a concentration of 40 μg/ml almost completely halted RNA synthesis within 10 minutes of incubation.[4][5]

  • Selective Action: While RNA synthesis is rapidly inhibited, protein synthesis continues for a significant period (at least 40 minutes) in the presence of this compound, suggesting that the antibiotic does not directly interfere with the translational machinery.[4][5]

  • Direct Interaction with RNA Polymerase: Studies on purified Escherichia coli DNA-dependent RNA polymerase have shown that this compound directly interacts with the enzyme to prevent RNA synthesis, rather than binding to the DNA template or substrate.[6] This interaction effectively halts the elongation of the RNA chain.[6]

  • Broad-Spectrum Polymerase Inhibition: The inhibitory effect is not limited to bacterial RNA polymerase; this compound also demonstrates activity against DNA-dependent RNA polymerases isolated from yeast.[6]

The following diagram illustrates the proposed mechanism of action of this compound.

Lomofungin_Mechanism cluster_transcription Transcription Process cluster_effects Downstream Effects DNA_Template DNA Template RNA_Polymerase DNA-dependent RNA Polymerase DNA_Template->RNA_Polymerase Binds to RNA_Transcript RNA Transcript RNA_Polymerase->RNA_Transcript Synthesizes Inhibited_RNA_Synthesis Inhibition of RNA Synthesis RNA_Polymerase->Inhibited_RNA_Synthesis Continued_Protein_Synthesis Protein Synthesis (temporarily unaffected) RNA_Transcript->Continued_Protein_Synthesis Translates to (existing mRNA) This compound This compound This compound->RNA_Polymerase Directly Inhibits Inhibited_Growth Inhibition of Fungal & Bacterial Growth Inhibited_RNA_Synthesis->Inhibited_Growth

Proposed mechanism of action for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data from preliminary studies on this compound. It is important to note that specific IC50 values, a standard measure of potency, have not been explicitly reported in the reviewed literature abstracts. The data presented here reflects the effective concentrations observed to produce specific biological effects.

ParameterOrganism/SystemConcentrationObserved EffectReference(s)
Growth Inhibition Yeasts and mycelial fungi5 - 10 µg/mlInhibition of growth[3]
RNA Synthesis Inhibition Saccharomyces cerevisiae4 µg/mlInhibition of RNA synthesis[3]
DNA Synthesis Inhibition Saccharomyces cerevisiae4 µg/mlInhibition of DNA synthesis (to a lesser extent and later than RNA synthesis)[3]
Protein Synthesis Inhibition Whole cells of Saccharomyces cerevisiae10 µg/ml35% reduction in protein synthesis[3]
Complete RNA Synthesis Inhibition Protoplasts of Saccharomyces strain 101640 µg/mlAlmost complete halt of RNA synthesis after 10 minutes[4][5]
Enzyme Induction Prevention Protoplasts of Saccharomyces strain 1016Not specifiedAlmost completely prevented the induction of α-glucosidase[4]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these preliminary findings. Based on the available information, the following outlines the general methodologies employed in the key experiments.

Nucleic Acid and Protein Synthesis Assays in Whole Cells

This experiment aimed to determine the effect of this compound on the synthesis of RNA, DNA, and protein in Saccharomyces cerevisiae.

  • Cell Culture: Saccharomyces cerevisiae cells were cultured in an appropriate growth medium.

  • This compound Treatment: The cell culture was treated with varying concentrations of this compound (e.g., 4 µg/ml and 10 µg/ml).

  • Radiolabeling: Radiolabeled precursors for RNA (e.g., 14C-uracil), DNA (e.g., 14C-thymidine), and protein (e.g., 14C-labeled amino acids) were added to the cultures.

  • Incubation: The cultures were incubated for a defined period to allow for the incorporation of the radiolabeled precursors into newly synthesized macromolecules.

  • Macromolecule Precipitation and Washing: The cells were harvested, and macromolecules (RNA, DNA, protein) were precipitated (e.g., using trichloroacetic acid) and washed to remove unincorporated radiolabeled precursors.

  • Quantification: The amount of radioactivity incorporated into each macromolecule fraction was measured using a scintillation counter. The results were expressed as a percentage of the control (untreated cells).

The following diagram provides a generalized workflow for these assays.

Synthesis_Assay_Workflow Start Start Cell_Culture Culture Saccharomyces cerevisiae cells Start->Cell_Culture Treatment Treat with this compound (various concentrations) Cell_Culture->Treatment Radiolabeling Add Radiolabeled Precursors (e.g., 14C-uracil, 14C-thymidine, 14C-amino acids) Treatment->Radiolabeling Incubation Incubate for a defined period Radiolabeling->Incubation Harvesting Harvest Cells Incubation->Harvesting Precipitation Precipitate Macromolecules (RNA, DNA, Protein) Harvesting->Precipitation Washing Wash to remove unincorporated precursors Precipitation->Washing Quantification Measure Radioactivity (Scintillation Counting) Washing->Quantification Analysis Analyze and Compare to Control Quantification->Analysis End End Analysis->End

Generalized workflow for nucleic acid and protein synthesis assays.
In Vitro RNA Polymerase Inhibition Assay

This assay was designed to assess the direct effect of this compound on the activity of purified DNA-dependent RNA polymerase.

  • Enzyme Preparation: DNA-dependent RNA polymerase was purified from Escherichia coli and Saccharomyces.

  • Reaction Mixture: A reaction mixture was prepared containing the purified RNA polymerase, a DNA template, and ribonucleotide triphosphates (rNTPs), one of which was radiolabeled (e.g., 14C-ATP).

  • This compound Addition: this compound was added to the reaction mixture at various concentrations. A control reaction without this compound was also prepared.

  • Incubation: The reaction was incubated at an optimal temperature to allow for RNA synthesis.

  • Termination and Precipitation: The reaction was stopped, and the newly synthesized RNA was precipitated.

  • Quantification: The amount of incorporated radiolabeled rNTP was measured to determine the level of RNA synthesis. The results were compared between the this compound-treated and control reactions to determine the extent of inhibition.

Conclusion and Future Directions

The preliminary studies on this compound strongly indicate that its primary therapeutic potential lies in its ability to inhibit RNA synthesis in a broad range of microorganisms by directly targeting DNA-dependent RNA polymerase. This mechanism is distinct from many currently used antibiotics, suggesting that this compound could be a valuable lead compound for the development of new anti-infective agents.

Future research should focus on:

  • Determining IC50 Values: Conducting dose-response studies to establish precise IC50 values against a wide panel of pathogenic fungi and bacteria.

  • Elucidating the Exact Binding Site: Investigating the specific binding site of this compound on RNA polymerase to understand the molecular basis of its inhibitory activity. This could facilitate structure-based drug design for improved analogs.

  • In Vivo Efficacy and Toxicity: Evaluating the therapeutic efficacy and toxicological profile of this compound in animal models of infection.

  • Exploring Synergy with Other Antimicrobials: Investigating potential synergistic effects when this compound is used in combination with other antifungal or antibacterial drugs.

A more comprehensive understanding of these aspects will be critical in advancing this compound from a promising preliminary compound to a clinically viable therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for Using Lomofungin to Inhibit Transcription in Yeast

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lomofungin is a potent antibiotic that serves as a valuable tool for studying transcription in the model organism Saccharomyces cerevisiae. Its primary mechanism of action is the inhibition of RNA synthesis.[1][2][3] This document provides detailed application notes and a generalized protocol for the use of this compound to inhibit transcription in yeast, intended for research and drug development applications.

This compound acts as a chelating agent for divalent cations, such as Mn2+ and Mg2+, which are essential cofactors for RNA polymerases.[4][5] By sequestering these ions, this compound effectively halts the activity of RNA polymerases, leading to a rapid and potent inhibition of the synthesis of both ribosomal precursor RNAs and messenger RNAs.[1] While it also affects DNA synthesis, its primary and most immediate effect is on transcription.[2][3]

Data Presentation

The following table summarizes the quantitative data available for this compound's activity in Saccharomyces cerevisiae.

ParameterValueCell TypeCommentsReference
Effective Concentration 40 µg/mLS. cerevisiae protoplastsAlmost completely halted RNA synthesis after 10 minutes of incubation.[1]
Time to Inhibition 5 minutesS. cerevisiae protoplastsSeverely inhibited biosynthesis of ribosomal precursor RNAs and messenger RNAs.[1]
IC50 Not explicitly reportedS. cerevisiaeA specific IC50 value for transcription inhibition in whole yeast cells has not been prominently reported in the reviewed literature. Researchers may need to perform a dose-response curve to determine the precise IC50 for their specific strain and experimental conditions.

Experimental Protocols

This section provides a detailed, generalized protocol for inhibiting transcription in whole Saccharomyces cerevisiae cells using this compound.

Materials and Reagents
  • Saccharomyces cerevisiae strain of interest

  • Yeast extract Peptone Dextrose (YPD) medium (or appropriate synthetic defined medium)

  • This compound (prepare a stock solution in a suitable solvent like DMSO)

  • Sterile water

  • DMSO (or other solvent for this compound)

  • Radiolabeled uridine (e.g., [3H]-uridine) or reagents for qPCR analysis

  • Trichloroacetic acid (TCA)

  • Ethanol

  • Scintillation fluid and vials (for radiolabeling)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers

  • Spectrophotometer

  • Centrifuge

  • Incubator shaker

  • Microcentrifuge tubes

  • Pipettes and sterile tips

Experimental Workflow Diagram

G Experimental Workflow for this compound Treatment cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_radiolabel Radiolabeling Assay cluster_qpcr qPCR Assay YeastCulture 1. Grow Yeast Culture (e.g., to OD600 of 0.5-0.8) Preparethis compound 2. Prepare this compound Stock Solution Addthis compound 3. Add this compound to Culture (and solvent control) Preparethis compound->Addthis compound Incubate 4. Incubate for a Defined Time (e.g., 5-60 minutes) Addthis compound->Incubate Harvest 5. Harvest Cells Incubate->Harvest PulseLabel 6a. Pulse-label with [3H]-uridine Harvest->PulseLabel ExtractRNA 6b. Extract Total RNA Harvest->ExtractRNA Precipitate 7a. Precipitate RNA with TCA PulseLabel->Precipitate Measure 8a. Measure Radioactivity Precipitate->Measure cDNA 7b. Synthesize cDNA ExtractRNA->cDNA qPCR 8b. Perform qPCR cDNA->qPCR

Caption: Workflow for this compound treatment and analysis of transcription inhibition in yeast.

Step-by-Step Protocol

1. Yeast Culture Preparation:

  • Inoculate a single colony of the desired S. cerevisiae strain into 5 mL of YPD medium and grow overnight at 30°C with shaking.

  • The next day, dilute the overnight culture into fresh YPD medium to an optical density at 600 nm (OD600) of approximately 0.1-0.2.

  • Grow the culture at 30°C with shaking to mid-log phase (OD600 of 0.5-0.8).

2. This compound Treatment:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL in DMSO).

  • To a defined volume of the mid-log phase yeast culture, add this compound to the desired final concentration (a starting point could be 40 µg/mL, based on protoplast studies).

  • For a negative control, add an equivalent volume of the solvent (e.g., DMSO) to a separate aliquot of the yeast culture.

  • Incubate the cultures at 30°C with shaking for the desired time points (e.g., 5, 10, 20, 30, and 60 minutes).

3. Assessment of Transcription Inhibition:

Two common methods to assess the level of transcription inhibition are radiolabeled nucleotide incorporation and quantitative PCR (qPCR).

Method A: [3H]-Uridine Incorporation Assay

  • Five minutes before each time point, add [3H]-uridine to the this compound-treated and control cultures.

  • At each time point, collect a defined volume of the culture and immediately add it to an equal volume of ice-cold 10% TCA.

  • Incubate on ice for at least 30 minutes to precipitate macromolecules, including RNA.

  • Collect the precipitate by vacuum filtration through a glass fiber filter.

  • Wash the filter with 5% TCA and then with 95% ethanol.

  • Dry the filter, place it in a scintillation vial with scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Compare the counts per minute (CPM) of the this compound-treated samples to the control samples to determine the percentage of transcription inhibition.

Method B: Quantitative PCR (qPCR) Analysis

  • At each time point, harvest the cells by centrifugation at 4°C.

  • Wash the cell pellet with ice-cold sterile water.

  • Extract total RNA from the cell pellets using a standard yeast RNA extraction protocol (e.g., hot acid phenol or a commercial kit).

  • Treat the RNA with DNase to remove any contaminating genomic DNA.

  • Synthesize cDNA from the purified RNA using a reverse transcription kit.

  • Perform qPCR using primers for specific genes of interest. Include a housekeeping gene (e.g., ACT1) for normalization.

  • Analyze the relative expression levels of the target genes in the this compound-treated samples compared to the control samples. A significant decrease in the mRNA levels of the target genes indicates transcription inhibition.

Signaling Pathway

Inhibition of a fundamental cellular process like transcription is a significant stressor that is expected to trigger a general stress response in yeast. The Environmental Stress Response (ESR) is a comprehensive transcriptional program activated by a wide range of environmental insults. This pathway involves the upregulation of genes involved in stress defense and the downregulation of genes related to cell growth and proliferation. The transcription factors Msn2 and Msn4 are key regulators of the ESR.

Environmental Stress Response (ESR) Pathway Diagram

G Yeast Environmental Stress Response (ESR) Pathway This compound This compound TranscriptionInhibition Transcription Inhibition This compound->TranscriptionInhibition CellularStress General Cellular Stress TranscriptionInhibition->CellularStress PKA PKA Pathway CellularStress->PKA Inhibits GrowthGenes Growth-Related Genes (Downregulation) CellularStress->GrowthGenes Represses Msn24_cyto Msn2/Msn4 (Cytoplasm) PKA->Msn24_cyto Phosphorylates & Retains in Cytoplasm Msn24_nuc Msn2/Msn4 (Nucleus) Msn24_cyto->Msn24_nuc Translocation to Nucleus STRE Stress Response Element (STRE) in Promoters Msn24_nuc->STRE Binds to StressGenes Stress Response Genes (Upregulation) STRE->StressGenes Activates

Caption: The ESR pathway is a likely cellular response to this compound-induced stress.

Conclusion

This compound is a valuable research tool for the rapid and effective inhibition of transcription in Saccharomyces cerevisiae. The provided protocol offers a framework for utilizing this compound in whole-cell assays. Researchers should optimize the concentration and incubation time for their specific yeast strain and experimental goals. The resulting transcriptional arrest is expected to induce a general stress response, providing an opportunity to study the downstream cellular consequences of halting RNA synthesis.

References

Application Notes and Protocols: Lomofungin for Saccharomyces cerevisiae Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lomofungin is a potent antibiotic that serves as a valuable tool for studying transcriptional processes in the model organism Saccharomyces cerevisiae. Its primary mechanism of action is the rapid and potent inhibition of RNA synthesis.[1][2][3] This characteristic makes it an effective agent for investigating the consequences of transcriptional arrest on various cellular processes, including cell growth, signaling, and the regulation of gene expression. These application notes provide detailed protocols for utilizing this compound in S. cerevisiae experiments, with a focus on growth inhibition and RNA synthesis assays.

Mechanism of Action

This compound acts as a broad inhibitor of DNA-dependent RNA polymerases in yeast, thereby blocking the synthesis of messenger RNA (mRNA) and ribosomal RNA (rRNA).[1][3] This inhibition is thought to occur through the chelation of essential divalent cations, such as Mn2+ and Mg2+, which are critical for the catalytic activity of RNA polymerases.[4] The consequence of this global transcriptional shutdown is a rapid cessation of protein synthesis and subsequent cell cycle arrest, making this compound a powerful tool for studying processes that are highly dependent on ongoing transcription.

Quantitative Data Summary

The effective concentration of this compound can vary depending on the specific S. cerevisiae strain and experimental conditions. The following table summarizes key concentrations and their observed effects as reported in the literature.

ConcentrationObserved Effect in S. cerevisiaeReference(s)
4 µg/mLInhibition of both RNA and DNA synthesis.[3]
5-10 µg/mLInhibition of cell growth in some yeast strains.[3]
20 µg/mLAlmost immediate and efficient blockage of RNA synthesis in protoplasts.[4]
40 µg/mLAlmost complete halt of RNA synthesis after 10 minutes of incubation in protoplasts; protein synthesis continues for at least 40 minutes.[1][2]

Experimental Protocols

Protocol 1: Growth Inhibition Assay

This protocol details a method for determining the inhibitory effect of this compound on the growth of S. cerevisiae in liquid culture.

Materials:

  • Saccharomyces cerevisiae strain of interest

  • Yeast extract-Peptone-Dextrose (YPD) medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Microplate reader capable of measuring optical density at 600 nm (OD600)

  • Incubator set to 30°C

Procedure:

  • Prepare Yeast Inoculum:

    • Inoculate a single colony of S. cerevisiae into 5 mL of YPD medium.

    • Incubate overnight at 30°C with shaking (200 rpm) to generate a saturated pre-culture.

    • The following day, dilute the pre-culture into fresh YPD to an OD600 of approximately 0.1.

  • Prepare this compound Dilutions:

    • Prepare a series of dilutions of the this compound stock solution in YPD medium in a 96-well plate. A typical concentration range to test would be from 1 µg/mL to 50 µg/mL.

    • Include a solvent control (YPD with the same concentration of solvent used for the this compound stock) and a no-drug control (YPD only).

  • Inoculate the Plate:

    • Add 100 µL of the diluted yeast culture (OD600 ≈ 0.1) to each well of the 96-well plate containing 100 µL of the this compound dilutions or controls. This will result in a final volume of 200 µL per well.

  • Incubation and Measurement:

    • Incubate the plate at 30°C.

    • Measure the OD600 of each well at regular intervals (e.g., every 2 hours) for up to 24 hours using a microplate reader. Ensure the plate is shaken briefly before each reading to ensure a homogenous cell suspension.

  • Data Analysis:

    • Plot the OD600 values over time to generate growth curves for each this compound concentration.

    • Calculate the growth rate for each condition.

    • Determine the half-maximal inhibitory concentration (IC50) by plotting the growth rate or the final OD600 after a fixed time point (e.g., 24 hours) against the this compound concentration.

Protocol 2: RNA Synthesis Inhibition Assay using [³H]-Uridine Incorporation

This protocol provides a method to directly measure the inhibition of RNA synthesis in S. cerevisiae by quantifying the incorporation of a radiolabeled precursor, [³H]-uridine.

Materials:

  • Saccharomyces cerevisiae strain of interest

  • Synthetic Complete (SC) medium

  • This compound stock solution

  • [5,6-³H]-uridine

  • Trichloroacetic acid (TCA), 10% (w/v) solution, ice-cold

  • Ethanol, 70% (v/v), ice-cold

  • Glass fiber filters

  • Vacuum filtration apparatus

  • Scintillation vials

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Yeast Culture Preparation:

    • Grow an overnight culture of S. cerevisiae in SC medium at 30°C with shaking.

    • Dilute the overnight culture into fresh, pre-warmed SC medium to an OD600 of 0.2-0.4 and continue to grow to mid-log phase (OD600 ≈ 0.5-0.8).

  • This compound Treatment:

    • Divide the yeast culture into separate flasks for each experimental condition (e.g., no-drug control, solvent control, and different concentrations of this compound).

    • Add this compound or the solvent control to the respective flasks and incubate for a short period (e.g., 10-15 minutes) at 30°C with shaking.

  • Radiolabeling:

    • Add [³H]-uridine to each flask to a final concentration of 1-5 µCi/mL.

    • Incubate for a defined pulse period (e.g., 5-10 minutes) at 30°C with shaking to allow for the incorporation of the radiolabel into newly synthesized RNA.

  • Stopping the Reaction and Cell Lysis:

    • At the end of the pulse period, take aliquots (e.g., 1 mL) from each culture and immediately add them to an equal volume of ice-cold 10% TCA to precipitate macromolecules, including RNA.

    • Incubate on ice for at least 30 minutes.

  • Sample Collection and Washing:

    • Collect the TCA precipitates by vacuum filtration onto glass fiber filters.

    • Wash the filters twice with ice-cold 10% TCA to remove unincorporated [³H]-uridine.

    • Wash the filters once with ice-cold 70% ethanol.

  • Quantification:

    • Place the dried filters into scintillation vials.

    • Add an appropriate volume of scintillation fluid to each vial.

    • Measure the radioactivity (counts per minute, CPM) in each sample using a liquid scintillation counter.

  • Data Analysis:

    • Normalize the CPM values to the cell density (OD600) of the culture at the time of harvesting.

    • Express the rate of RNA synthesis as a percentage of the no-drug control.

    • Plot the percentage of RNA synthesis against the this compound concentration to determine the IC50 for RNA synthesis inhibition.

Visualizations

Experimental_Workflow_this compound Experimental Workflow for Assessing this compound's Effect on S. cerevisiae cluster_prep 1. Culture Preparation cluster_treatment 2. This compound Treatment cluster_assay 3. Assay Performance cluster_analysis 4. Data Analysis prep1 Inoculate S. cerevisiae overnight culture prep2 Dilute to exponential phase (OD600 ~0.5) prep1->prep2 treat1 Aliquot culture into treatment groups prep2->treat1 treat2 Add this compound at varying concentrations treat1->treat2 treat3 Incubate for a defined period treat2->treat3 assay1 Perform Growth Assay (OD600 readings) treat3->assay1 assay2 Perform RNA Synthesis Assay ([3H]-uridine incorporation) treat3->assay2 analysis1 Plot growth curves and calculate IC50 assay1->analysis1 analysis2 Quantify radiolabel incorporation and determine % inhibition assay2->analysis2

Caption: A generalized experimental workflow for studying the effects of this compound.

Lomofungin_Signaling_Effect Downstream Effects of this compound-Induced Transcriptional Inhibition cluster_direct_target Direct Target cluster_cellular_process Primary Cellular Process Affected cluster_downstream Downstream Consequences cluster_esr_details ESR Components This compound This compound rna_pol DNA-dependent RNA Polymerases This compound->rna_pol inhibits transcription Global Transcription (mRNA, rRNA synthesis) rna_pol->transcription is essential for protein_syn Protein Synthesis (delayed inhibition) transcription->protein_syn is required for esr Induction of Environmental Stress Response (ESR) Signature transcription->esr inhibition triggers cell_cycle Cell Cycle Arrest protein_syn->cell_cycle is necessary for esr_up Upregulation of stress-related genes esr->esr_up esr_down Downregulation of growth-related genes (e.g., ribosome biogenesis) esr->esr_down

Caption: The downstream consequences of this compound's inhibition of transcription.

References

Application Notes: Utilizing Lomofungin for mRNA Stability Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The stability of messenger RNA (mRNA) is a critical determinant of gene expression, influencing the level of protein synthesis. Measuring the decay rate, or half-life, of mRNA transcripts provides essential insights into post-transcriptional gene regulation. A common method to determine mRNA half-life is to halt cellular transcription and then quantify the remaining amount of a specific transcript over time. Lomofungin, a phenazine antibiotic, serves as a valuable tool for such studies. It is a potent and rapid inhibitor of RNA synthesis in yeasts and bacteria, making it suitable for tracking the degradation of pre-existing mRNA molecules.[1][2][3]

Mechanism of Action

This compound primarily inhibits transcription by targeting DNA-dependent RNA polymerases.[3] Its inhibitory effects are attributed to two main mechanisms:

  • Chelation of Divalent Cations: this compound acts as a chelating agent for bivalent cations, particularly Manganese (Mn²⁺) and Magnesium (Mg²⁺).[1][4] These ions are essential cofactors for the catalytic activity of RNA polymerase. By sequestering these cations, this compound effectively inactivates the enzyme.[4]

  • Direct Polymerase Interaction: Evidence also suggests that this compound can directly interact with the RNA polymerase enzyme, preventing RNA synthesis and halting chain elongation promptly.[3]

This dual-action mechanism ensures a swift and comprehensive shutdown of transcription. Notably, protein synthesis continues for a significant period after the inhibition of RNA synthesis, allowing for the specific study of mRNA decay without immediately disrupting the cellular translation machinery.[2]

cluster_0 This compound's Dual Mechanism cluster_1 Cellular Consequence This compound This compound Chelation Chelation of Divalent Cations (Mg²⁺, Mn²⁺) This compound->Chelation Mechanism 1 Direct Direct Interaction This compound->Direct Mechanism 2 RNAP RNA Polymerase Chelation->RNAP Inactivates Direct->RNAP Inhibits Transcription Transcription Halted RNAP->Transcription Leads to mRNA_Decay mRNA Decay can be Measured Transcription->mRNA_Decay Allows for

Caption: Mechanism of this compound in halting transcription.

Advantages and Considerations

When selecting a transcriptional inhibitor, it is crucial to consider its specificity and potential side effects.

  • This compound: Offers rapid and potent inhibition of transcription. Its minimal immediate impact on translation is a significant advantage.[2]

  • Thiolutin: Another commonly used inhibitor. However, studies have shown that thiolutin can also inhibit mRNA degradation pathways, which can lead to an overestimation of mRNA half-lives.[5]

  • Temperature-Sensitive Mutants (e.g., rpb1-1): This genetic approach avoids chemical inhibitors but introduces heat shock as a confounding stress factor, which can itself alter mRNA stability.[6]

The choice of method should be guided by the specific experimental context, but this compound presents a strong option for studies where a rapid chemical block of transcription is desired with fewer known off-target effects on the decay machinery itself.

Quantitative Data

The following table summarizes mRNA half-life data obtained from studies utilizing this compound in Saccharomyces cerevisiae.

Gene/ProcessmRNA Half-Life (t½)OrganismReference
Allophanate Hydrolase~3 minutesS. cerevisiae[7]
Invertase~20 minutesS. cerevisiae[7]
α-Glucosidase~20 minutesS. cerevisiae[7]
Gross Protein Synthesis Capacity~20 minutesS. cerevisiae[7]

Protocols

Protocol 1: Determination of mRNA Half-Life in Saccharomyces cerevisiae using this compound

This protocol provides a general framework for measuring the decay rate of a specific mRNA transcript in yeast following transcriptional arrest by this compound.

Materials and Reagents:

  • Saccharomyces cerevisiae strain of interest

  • Yeast growth medium (e.g., YPD or appropriate synthetic complete medium)

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Liquid nitrogen

  • RNA extraction kit or reagents (e.g., Trizol, hot acid phenol)

  • Spectrophotometer or Fluorometer for RNA quantification

  • Reagents for RT-qPCR (Reverse Transcriptase, cDNA synthesis kit, qPCR master mix, gene-specific primers) or Northern blotting

Experimental Workflow:

cluster_timepoints Time-Course Sampling cluster_analysis Analysis Methods start Start: Exponentially Growing Yeast Culture t0 Collect T=0 Sample (Pre-Lomofungin) start->t0 add_lomo Add this compound (e.g., 20-40 µg/mL final conc.) t1 Collect T=5 min add_lomo->t1 t0->add_lomo t2 Collect T=10 min t3 Collect T=20 min t_etc Collect T=... min flash_freeze Flash Freeze Samples in Liquid Nitrogen t_etc->flash_freeze rna_extraction Total RNA Extraction flash_freeze->rna_extraction rna_qc RNA Quantification and Quality Control rna_extraction->rna_qc analysis Downstream Analysis rna_qc->analysis rt_qpcr RT-qPCR analysis->rt_qpcr northern Northern Blot analysis->northern data_analysis Data Analysis: Calculate mRNA Half-Life rt_qpcr->data_analysis northern->data_analysis

Caption: Experimental workflow for mRNA half-life measurement.

Procedure:

  • Cell Culture: Grow the yeast strain in the appropriate liquid medium at the optimal temperature (e.g., 30°C) with shaking until the culture reaches the mid-logarithmic growth phase (e.g., OD₆₀₀ of 0.4-0.6).

  • Pre-Inhibition Sample (T=0): Before adding the inhibitor, withdraw a sufficient volume of the cell culture (e.g., 10 mL) for your T=0 time point. Immediately pellet the cells by centrifugation and flash-freeze the pellet in liquid nitrogen. Store at -80°C.

  • Inhibition of Transcription: Add this compound from the stock solution to the remaining culture to achieve the desired final concentration. A concentration of 40 µg/mL has been shown to be effective in yeast protoplasts.[2] The optimal concentration may need to be determined empirically for your specific strain and conditions. Swirl the flask to ensure immediate and even distribution.

  • Time-Course Sampling: Following the addition of this compound, collect subsequent samples at various time points (e.g., 5, 10, 20, 30, 45, and 60 minutes). The choice of time points should be guided by the expected stability of the mRNA of interest. For each time point, process the sample as described in step 2.

  • RNA Extraction: Extract total RNA from the cell pellets of all time points. Use a method that yields high-quality, intact RNA. Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a bioanalyzer. It is crucial to use equal amounts of total RNA for the downstream analysis of each time point.

  • mRNA Quantification (RT-qPCR Method): a. cDNA Synthesis: Reverse transcribe an equal amount of total RNA (e.g., 1 µg) from each time point into cDNA using a reverse transcriptase and oligo(dT) or random primers. b. qPCR: Perform quantitative PCR using gene-specific primers for your mRNA of interest. Include primers for a highly stable transcript (e.g., ACT1) to serve as a normalization control.

  • Data Analysis: a. Normalize the Cq value of the target mRNA to the Cq value of the stable reference mRNA for each time point (ΔCq). b. Calculate the amount of the target mRNA remaining at each time point relative to the T=0 sample (2^⁻ΔΔCq). c. Plot the percentage of remaining mRNA versus time on a semi-logarithmic scale. d. The mRNA half-life (t½) is the time required for the mRNA level to decrease to 50% of its initial value at T=0. This can be calculated from the slope (k) of the linear regression line using the formula: t½ = ln(2) / -k .

cluster_methods Comparison of mRNA Stability Assay Methods Inhibitors Chemical Inhibition (this compound, Thiolutin, ActD) Inhibitors_Pros Pros: + Rapid Action + Broadly Applicable Inhibitors->Inhibitors_Pros Inhibitors_Cons Cons: - Potential Side Effects - Cellular Stress Inhibitors->Inhibitors_Cons Genetic Genetic Approach (rpb1-1 ts-mutant) Genetic_Pros Pros: + No Chemical Perturbation Genetic->Genetic_Pros Genetic_Cons Cons: - Heat Shock Stress - Slower Shutdown Genetic->Genetic_Cons Metabolic Metabolic Labeling (4sU pulse-chase) Metabolic_Pros Pros: + Less Perturbing + Measures Synthesis & Decay Metabolic->Metabolic_Pros Metabolic_Cons Cons: - More Complex Protocol - Label can affect RNA biology Metabolic->Metabolic_Cons

References

Using Lomofungin to Probe Enzyme Induction and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Lomofungin, a phenazine antibiotic produced by Streptomyces lomondensis, serves as a potent and specific inhibitor of nucleic acid synthesis, making it a valuable tool for studying the dynamics of enzyme induction and synthesis in prokaryotic and eukaryotic systems.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate these fundamental cellular processes.

Mechanism of Action

This compound's primary mode of action is the inhibition of DNA-dependent RNA polymerase.[4][5] It directly interacts with the enzyme, thereby halting transcription.[4] This inhibition is rapid and affects the synthesis of both ribosomal RNA (rRNA) and messenger RNA (mRNA) more profoundly than that of smaller RNA species like transfer RNA (tRNA) and 5S RNA.[1][6][7] While it also inhibits DNA synthesis, RNA synthesis is generally considered its primary target.[6][8] Notably, this compound does not directly inhibit protein synthesis in cell-free systems, indicating its effects on enzyme levels are a direct consequence of transcriptional arrest.[1][8] The inhibitory action of this compound is linked to its ability to chelate divalent cations, such as Mn2+ and Mg2+, which are essential cofactors for RNA polymerase activity.[9][10]

Studying Enzyme Induction

Enzyme induction is the process where the expression of an enzyme is increased in response to a specific inducer molecule. This process fundamentally relies on the transcription of the corresponding gene into mRNA, followed by the translation of that mRNA into protein. By inhibiting transcription, this compound can be used to uncouple these two processes, allowing researchers to study the stability of existing mRNA transcripts and the kinetics of enzyme synthesis.

A key application of this compound is to determine the half-life of specific mRNA molecules. By adding this compound to a system where an enzyme is actively being synthesized, transcription is halted. The subsequent decay in the rate of enzyme synthesis can then be measured, which reflects the degradation rate of the pre-existing mRNA pool. Studies on α-glucosidase and invertase in yeast have utilized this principle, revealing the existence of relatively long-lived mRNAs for these enzymes.[1][7]

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound and its observed effects on nucleic acid and protein synthesis from various studies.

Organism This compound Concentration Effect on RNA Synthesis Effect on Protein Synthesis Reference
Saccharomyces cerevisiae (protoplasts)40 µg/mlAlmost completely halted after 10 minContinued for at least 40 min[1]
Saccharomyces cerevisiae4 µg/mlInhibited-[8]
Saccharomyces cerevisiae10 µg/mlInhibitedReduced by 35%[8]
Enzyme Organism This compound Concentration Observation Reference
α-GlucosidaseSaccharomyces cerevisiae (protoplasts)Not specifiedAlmost completely prevented induction[1][7]
InvertaseSaccharomyces cerevisiae (protoplasts)Not specifiedInhibition of formation observed after a 30-40 min lag[1][7]

Experimental Protocols

Protocol 1: Determining the Effect of this compound on General RNA and Protein Synthesis

This protocol outlines a general method to assess the inhibitory effect of this compound on macromolecular synthesis in a yeast cell culture.

Materials:

  • Yeast strain (e.g., Saccharomyces cerevisiae)

  • Appropriate growth medium (e.g., YPD)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Radiolabeled precursors (e.g., [³H]uridine for RNA synthesis, [¹⁴C]leucine for protein synthesis)

  • Trichloroacetic acid (TCA)

  • Scintillation counter and vials

  • Glass fiber filters

Procedure:

  • Grow a mid-log phase culture of the yeast strain.

  • Divide the culture into two flasks: one as a control and one for this compound treatment.

  • To the treatment flask, add this compound to the desired final concentration (e.g., 40 µg/ml). Add an equivalent volume of the solvent to the control flask.

  • Immediately add the radiolabeled precursor ([³H]uridine or [¹⁴C]leucine) to both flasks.

  • At various time points (e.g., 0, 5, 10, 20, 30, and 40 minutes), withdraw aliquots from each culture.

  • Precipitate the macromolecules by adding cold TCA to the aliquots.

  • Collect the precipitate by filtering through glass fiber filters.

  • Wash the filters with cold TCA and then ethanol.

  • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Plot the incorporated radioactivity over time for both control and treated samples to determine the inhibition of RNA and protein synthesis.

experimental_workflow_1 cluster_prep Culture Preparation cluster_treatment Treatment and Labeling cluster_analysis Analysis start Mid-log yeast culture split Divide culture start->split control Control Flask split->control treatment Treatment Flask split->treatment add_solvent Add Solvent control->add_solvent add_lomo Add this compound treatment->add_lomo add_radio Add Radiolabeled Precursor add_lomo->add_radio add_solvent->add_radio sampling Time-course Sampling add_radio->sampling precipitation TCA Precipitation sampling->precipitation filtration Filter and Wash precipitation->filtration counting Scintillation Counting filtration->counting plot Plot Data counting->plot

Workflow for assessing this compound's effect on synthesis.
Protocol 2: Investigating the Effect of this compound on the Induction of a Specific Enzyme (e.g., β-galactosidase in E. coli)

This protocol is designed to study how this compound affects the induction of a specific enzyme, using β-galactosidase in E. coli as an example.

Materials:

  • E. coli strain capable of producing β-galactosidase (e.g., K12 strain).[11]

  • Growth medium (e.g., LB broth) with and without an inducer (e.g., lactose or IPTG).[11]

  • This compound stock solution.

  • Lysis buffer (containing a cell-permeabilizing agent like toluene or chloroform).

  • Z-buffer (phosphate buffer, pH 7.0).[11]

  • ONPG (o-nitrophenyl-β-D-galactopyranoside) solution.[11]

  • Sodium carbonate solution.

  • Spectrophotometer.

Procedure:

  • Grow two cultures of E. coli in a medium lacking the inducer.

  • To induce β-galactosidase synthesis, add the inducer (lactose or IPTG) to both cultures.

  • Simultaneously, add this compound to one of the cultures (treatment) and an equivalent volume of solvent to the other (control).

  • Incubate both cultures at an appropriate temperature (e.g., 37°C).

  • At regular intervals, take samples from both cultures.

  • Lyse the cells by adding the lysis buffer.

  • Add Z-buffer to the lysed cells.

  • Start the enzyme reaction by adding ONPG solution and incubate at a constant temperature.

  • Stop the reaction by adding sodium carbonate solution. The development of a yellow color indicates the enzymatic cleavage of ONPG.

  • Measure the absorbance of the yellow product (o-nitrophenol) at 420 nm using a spectrophotometer.

  • The absorbance is proportional to the amount of β-galactosidase activity. Plot the enzyme activity over time for both the control and this compound-treated cultures to observe the effect on enzyme induction.

signaling_pathway cluster_induction Enzyme Induction Pathway cluster_inhibition This compound Inhibition Inducer Inducer (e.g., Lactose) Gene lacZ Gene Inducer->Gene promotes transcription mRNA lacZ mRNA Gene->mRNA transcription Enzyme β-galactosidase mRNA->Enzyme translation This compound This compound RNAP RNA Polymerase This compound->RNAP inhibits RNAP->Gene blocks transcription

This compound's inhibition of the β-galactosidase induction pathway.

Interpreting the Results

  • Immediate cessation of enzyme synthesis upon this compound addition: This would suggest that the mRNA for the enzyme is very unstable and degrades rapidly.

  • Continued enzyme synthesis for a period after this compound addition: This indicates the presence of a pool of pre-existing, relatively stable mRNA that continues to be translated until it is degraded. The rate of decline in enzyme synthesis can be used to estimate the functional half-life of the mRNA.

  • No enzyme synthesis in the presence of an inducer and this compound: This confirms that this compound effectively blocks the induction process at the transcriptional level.

By carefully designing experiments with appropriate controls, this compound can be a powerful tool to dissect the temporal regulation of enzyme synthesis and gain insights into the stability and translational efficiency of specific messenger RNAs.

References

Lomofungin: A Versatile Tool for Probing RNA Synthesis and Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lomofungin is a natural antimicrobial agent produced by Streptomyces lomondensis.[1][2][3] It is a potent inhibitor of RNA synthesis in a variety of organisms, including fungi, yeasts, and bacteria.[2][4][5][6] This property makes it a valuable tool for molecular biology research, particularly for studies involving the regulation of gene expression, the determination of mRNA stability, and for high-throughput screening for compounds that modulate RNA-protein interactions.[7][8] This document provides detailed application notes and experimental protocols for the use of this compound in a research setting.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of DNA-dependent RNA polymerases.[5][6][9] It has been shown to directly interact with purified RNA polymerase from E. coli and Saccharomyces, halting RNA chain elongation.[6][9] Unlike some other transcription inhibitors, this compound does not primarily act by binding to the DNA template or to the nucleotide substrates.[6] Interestingly, this compound is also a chelating agent for divalent cations such as Mn²⁺ and Mg²⁺, which are essential cofactors for RNA polymerase activity. This chelation activity is thought to be a key part of its inhibitory mechanism. While it potently inhibits RNA synthesis, its effects on protein and DNA synthesis are less immediate and generally considered to be secondary to the shutdown of transcription.[4][5]

A diagram illustrating the proposed mechanism of action is provided below.

Lomofungin_Mechanism Mechanism of Action of this compound This compound This compound Inhibition Inhibition This compound->Inhibition RNAP RNA Polymerase Transcription_Complex Active Transcription Complex RNAP->Transcription_Complex Divalent_Cations Divalent Cations (Mg²⁺, Mn²⁺) Divalent_Cations->Transcription_Complex Required for activity RNA_Synthesis RNA Synthesis Inhibition->Transcription_Complex Lomofungin_Workflow General Experimental Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis Cell_Culture Yeast or Mammalian Cell Culture Treatment Treat with this compound (and vehicle control) Cell_Culture->Treatment Harvest Harvest Cells Treatment->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction Viability_Assay Cell Viability Assay (e.g., MTT) Harvest->Viability_Assay cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR RT-qPCR cDNA_Synthesis->qPCR Data_Analysis Data Analysis (Relative Gene Expression) qPCR->Data_Analysis

References

Application Notes and Protocols for Lomofungin Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lomofungin is a natural antibiotic produced by Streptomyces lomondensis. It is recognized for its potent antifungal and antibiotic properties. The primary mechanism of action of this compound is the inhibition of nucleic acid synthesis. Specifically, it has been shown to be a potent inhibitor of DNA-dependent RNA polymerase, thereby halting RNA synthesis.[1][2][3] While the majority of research has been conducted in yeast and fungi, its ability to target fundamental cellular processes like transcription suggests potential applications in cancer research. These protocols provide a framework for investigating the effects of this compound on cancer cell lines.

Data Presentation

The following table summarizes the effective concentrations of this compound as reported in studies on yeast (Saccharomyces cerevisiae). These values can serve as a starting point for determining the optimal concentration for cancer cell line studies, though significant variation is expected.

Organism/Cell TypeEffective ConcentrationObserved EffectReference
Saccharomyces cerevisiae4 µg/mLInhibition of RNA and DNA synthesis.[1][1]
Saccharomyces cerevisiae5-10 µg/mLInhibition of growth.[1][1]
Saccharomyces cerevisiae10 µg/mL35% reduction in protein synthesis in whole cells.[1][1]
Saccharomyces cerevisiae protoplasts40 µg/mLAlmost complete inhibition of RNA synthesis after 10 minutes.[4][4]

Experimental Protocols

1. General Cell Culture and Maintenance of Cancer Cell Lines

This protocol outlines the basic steps for culturing and maintaining human cancer cell lines to be used in this compound treatment experiments.

  • Materials:

    • Human cancer cell line of choice (e.g., MCF-7, HCT-116, A549)

    • Complete growth medium (specific to the cell line)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA solution

    • Phosphate-Buffered Saline (PBS)

    • Cell culture flasks (T25 or T75)

    • 96-well plates

    • CO₂ incubator (37°C, 5% CO₂)

    • Hemocytometer or automated cell counter

  • Procedure:

    • Thaw cryopreserved cells rapidly in a 37°C water bath.

    • Transfer the thawed cell suspension to a sterile conical tube containing pre-warmed complete growth medium.

    • Centrifuge the cell suspension at 300 x g for 3 minutes to pellet the cells.

    • Resuspend the cell pellet in fresh, pre-warmed complete growth medium and transfer to a T25 or T75 cell culture flask.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

    • Monitor cell growth and confluency daily. Passage the cells when they reach 70-90% confluency.

    • To passage, aspirate the old medium, wash the cells with PBS, and add Trypsin-EDTA to detach the cells.

    • Neutralize the trypsin with complete growth medium and centrifuge the cells.

    • Resuspend the cell pellet in fresh medium and seed new flasks at the desired density.

2. Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mg/mL) by dissolving the powder in sterile DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

3. Determining the Cytotoxicity of this compound (IC50)

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen cancer cell line using a colorimetric assay like the MTT assay.

  • Materials:

    • Cancer cell line of interest

    • Complete growth medium

    • 96-well plates

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete growth medium from the stock solution. The concentration range should be broad initially (e.g., 0.1 µg/mL to 100 µg/mL) to identify the effective range.

    • Remove the medium from the cells and add 100 µL of the various concentrations of this compound-containing medium to the wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the this compound concentration and determine the IC50 value using a suitable software.

4. Apoptosis Assay by Annexin V/Propidium Iodide Staining

This protocol details the detection of apoptosis in this compound-treated cells using flow cytometry.

  • Materials:

    • Cancer cell line

    • 6-well plates

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Propidium Iodide (PI)

    • Binding Buffer

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach.

    • Treat the cells with this compound at concentrations around the predetermined IC50 value for a specified time (e.g., 24 or 48 hours). Include an untreated control.

    • Harvest the cells by trypsinization and collect both the adherent and floating cells.

    • Wash the cells with cold PBS and centrifuge.

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cell_culture Cancer Cell Culture seeding Cell Seeding (96-well or 6-well plates) cell_culture->seeding lomofungin_prep This compound Stock Preparation treatment This compound Treatment (Varying Concentrations & Times) lomofungin_prep->treatment seeding->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis ic50 IC50 Determination viability->ic50 flow_cytometry Flow Cytometry Analysis apoptosis->flow_cytometry

Caption: Experimental workflow for assessing this compound's effect on cancer cells.

signaling_pathway This compound This compound rna_pol DNA-dependent RNA Polymerase This compound->rna_pol inhibition transcription Transcription (RNA Synthesis) rna_pol->transcription protein_synthesis Protein Synthesis transcription->protein_synthesis cell_growth Cell Growth & Proliferation protein_synthesis->cell_growth apoptosis Apoptosis cell_growth->apoptosis induction

Caption: Proposed signaling pathway of this compound leading to apoptosis.

References

Application Notes and Protocols for Lomofungin Stock Solution Preparation and Use in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lomofungin is a potent antibiotic derived from Streptomyces lomondensis with broad-spectrum activity against fungi, yeasts, and bacteria. Its primary mechanism of action is the inhibition of DNA-dependent RNA polymerase, making it a valuable tool for research in transcription and as a potential therapeutic agent. Proper preparation of this compound stock solutions is critical for obtaining reproducible and accurate experimental results. This document provides detailed protocols for the preparation of this compound stock solutions and its application in common experimental assays.

Chemical Properties of this compound

A thorough understanding of the chemical properties of this compound is essential for its effective use in experiments. Key properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₅H₁₀N₂O₆
Molecular Weight 314.25 g/mol
Appearance Olive-yellow crystalline compound
Solubility Soluble in Dimethyl Sulfoxide (DMSO), Limited solubility in water
Storage Store powder at -20°C for long-term storage (months to years) and at 0-4°C for short-term storage (days to weeks). Protect from light and moisture.

Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.

Materials:
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

Protocol:
  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound and DMSO.

  • Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare a 10 mM stock solution, weigh out 3.14 mg of this compound.

  • Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration. For a 10 mM stock solution from 3.14 mg of this compound, add 1 mL of DMSO.

  • Complete Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquoted stock solution at -20°C, protected from light. When stored properly, the stock solution is stable for several months.

Recommended Stock Solution Concentrations:
Concentration (Molar)Concentration (Mass/Volume)
10 mM3.14 mg/mL
1 mM0.314 mg/mL

Mechanism of Action: Inhibition of RNA Polymerase

This compound exerts its antimicrobial effect by inhibiting DNA-dependent RNA polymerase in both prokaryotic and eukaryotic organisms. It acts as a chelating agent for divalent cations, such as manganese (Mn²⁺) and magnesium (Mg²⁺), which are essential cofactors for RNA polymerase activity. By sequestering these ions, this compound effectively halts transcription.

Lomofungin_Mechanism This compound This compound Divalent_Cations Divalent Cations (Mn²⁺, Mg²⁺) This compound->Divalent_Cations Chelates RNA_Polymerase DNA-dependent RNA Polymerase This compound->RNA_Polymerase Inhibits Cell_Growth Inhibition of Cell Growth This compound->Cell_Growth Ultimately causes Divalent_Cations->RNA_Polymerase Essential Cofactor Transcription Transcription (RNA Synthesis) RNA_Polymerase->Transcription Catalyzes RNA_Polymerase->Cell_Growth Leads to

Mechanism of this compound's inhibitory action on transcription.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Microorganism to be tested (e.g., Saccharomyces cerevisiae, Escherichia coli)

  • Appropriate liquid growth medium (e.g., YPD for yeast, LB for bacteria)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Prepare Inoculum: Culture the microorganism overnight in the appropriate growth medium. Dilute the overnight culture to achieve a standardized starting concentration (e.g., 1 x 10⁵ cells/mL).

  • Serial Dilutions: Prepare serial two-fold dilutions of the this compound stock solution in the growth medium directly in the 96-well plate. The final volume in each well should be 100 µL. A typical concentration range to test is 0.1 to 100 µg/mL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL. Include a positive control (inoculum with no drug) and a negative control (medium only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 30°C for S. cerevisiae, 37°C for E. coli) for 24-48 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Sterile 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

  • This compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Experimental Workflow

The following diagram illustrates the general workflow from preparing the this compound stock solution to its application in cellular assays.

Lomofungin_Workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Application Weigh Weigh this compound Powder Dissolve Dissolve in DMSO Weigh->Dissolve Aliquot Aliquot into single-use tubes Dissolve->Aliquot Store Store at -20°C Aliquot->Store Dilute Prepare Working Dilutions Store->Dilute Use Stock Treat Treat Cells/Microorganisms Dilute->Treat Incubate Incubate for a defined period Treat->Incubate Assay Perform Assay (e.g., MIC, MTT) Incubate->Assay Analyze Analyze Data Assay->Analyze

General experimental workflow for using this compound.

Quantitative Data Summary

The following table provides a summary of typical concentrations used in various experiments with this compound.

Experiment TypeOrganism/Cell TypeSolventTypical Working Concentration
Antifungal/Antibacterial Assays Fungi, Yeasts, BacteriaDMSO4 - 10 µg/mL
Yeast Protoplast Assays Saccharomyces cerevisiaeDMSOUp to 40 µg/mL
In vitro Transcription Assays Isolated RNA PolymeraseDMSOVaries (dependent on enzyme concentration)
Mammalian Cell Viability Assays Various Cell LinesDMSO1 - 100 µM (to be determined empirically)

Note: The optimal working concentration of this compound should be determined empirically for each specific cell line and experimental condition. It is crucial to maintain a final DMSO concentration below 0.5% in cell-based assays to avoid solvent-induced cytotoxicity.

Lomofungin: Applications in Fungal Genetics Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lomofungin is a phenazine antibiotic produced by Streptomyces lomondensis.[1][2] It is a valuable tool in fungal genetics research due to its potent inhibitory effects on nucleic acid synthesis.[3][4] Primarily, this compound functions as a rapid and potent inhibitor of DNA-dependent RNA polymerase in fungi, thereby halting RNA synthesis.[5][6][7] This property allows researchers to dissect various cellular processes that are dependent on transcription, such as gene expression, ribosome biogenesis, and the synthesis of specific enzymes. Its differential effects on various macromolecules provide a window into the regulatory networks governing fungal growth and development.

Mechanism of Action

This compound's primary mode of action is the inhibition of RNA synthesis.[8] It directly interacts with and inhibits DNA-dependent RNA polymerases in fungi.[7] Studies in Saccharomyces cerevisiae have demonstrated that this compound rapidly halts the synthesis of ribosomal precursor RNAs (rRNA) and messenger RNAs (mRNA), while the formation of small-molecular-weight RNA, such as 4S and 5S RNA, is less affected.[5][6] Although protein synthesis can continue for a short period after the cessation of RNA synthesis, it eventually ceases as the existing mRNA transcripts decay.[5][6] Under certain conditions, this compound has also been shown to inhibit DNA synthesis, which may occur before the inhibition of RNA synthesis.[3][4] The inhibitory action of this compound is thought to be related to its ability to chelate divalent cations like Mn²⁺ and Mg²⁺, which are essential cofactors for RNA polymerase activity.[9]

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the effects of this compound on various fungal species.

Fungal SpeciesAssayConcentrationEffectReference
Saccharomyces cerevisiaeGrowth Inhibition5 - 10 µg/mlInhibition of growth.[8]
Saccharomyces cerevisiaeProtein Synthesis10 µg/ml35% reduction in protein synthesis in whole cells.[8]
Saccharomyces cerevisiaeRNA & DNA Synthesis4 µg/mlInhibition of both RNA and DNA synthesis.[8]
Saccharomyces strain 1016 protoplastsRNA Synthesis40 µg/mlAlmost complete halt of RNA synthesis after 10 minutes.[5][6]
Saccharomyces strain 1016 protoplastsProtein Synthesis40 µg/mlContinued for at least 40 minutes after RNA synthesis inhibition.[5][6]
Saccharomyces strain 1016 protoplastsrRNA & mRNA SynthesisNot specifiedSeverely inhibited after 5 minutes of incubation.[5][6]
Saccharomyces cerevisiae protoplastsRNA Synthesis20 µg/mlAlmost immediate inhibition of RNA synthesis.[10]
Saccharomyces cerevisiae protoplastsProtein Synthesis20 µg/mlScarcely affected for at least 30 minutes.[10]

Experimental Protocols

Protocol 1: General Inhibition of Fungal Growth

This protocol describes a method to assess the minimum inhibitory concentration (MIC) of this compound against a target fungal species.

Materials:

  • Target fungal strain

  • Appropriate liquid growth medium (e.g., YPD for S. cerevisiae)

  • This compound stock solution (e.g., 1 mg/ml in a suitable solvent)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Methodology:

  • Prepare Fungal Inoculum: Grow the fungal strain in the appropriate liquid medium to the mid-logarithmic phase. Adjust the cell density to a final concentration of approximately 1 x 10⁵ cells/ml.

  • Serial Dilutions of this compound: Prepare a series of twofold dilutions of the this compound stock solution in the liquid growth medium directly in the wells of a 96-well plate. Concentrations could range from 0.1 to 100 µg/ml. Include a no-drug control.

  • Inoculation: Add the fungal inoculum to each well to a final volume of 200 µl.

  • Incubation: Incubate the plate at the optimal growth temperature for the fungal strain (e.g., 30°C for S. cerevisiae) for 24-48 hours.

  • Growth Assessment: Measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration of this compound that inhibits visible growth.

Protocol 2: Inhibition of RNA Synthesis in Saccharomyces cerevisiae

This protocol is designed to demonstrate the rapid inhibition of RNA synthesis by this compound using radiolabeled precursors.

Materials:

  • Saccharomyces cerevisiae strain (e.g., strain 1016)

  • YPD medium

  • This compound (40 µg/ml final concentration)

  • Radiolabeled uracil (e.g., [³H]-uracil)

  • Trichloroacetic acid (TCA), 10% solution

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Methodology:

  • Cell Culture: Grow S. cerevisiae in YPD medium to an early to mid-logarithmic phase.

  • Pre-incubation: Harvest the cells by centrifugation, wash them, and resuspend them in fresh, pre-warmed YPD medium.

  • This compound Treatment: Divide the cell culture into two flasks. To one, add this compound to a final concentration of 40 µg/ml. The other serves as the control.

  • Pulse Labeling: At various time points after this compound addition (e.g., 0, 5, 10, 20, 30 minutes), add [³H]-uracil to aliquots from both the treated and control cultures and incubate for a short period (e.g., 5 minutes) to pulse-label newly synthesized RNA.

  • Precipitation: Stop the incorporation by adding cold 10% TCA.

  • Filtration: Collect the TCA-precipitated material (which includes RNA) by vacuum filtration through glass fiber filters.

  • Washing: Wash the filters with cold 5% TCA and then with ethanol to remove unincorporated radiolabel.

  • Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter. A rapid decrease in radioactivity in the this compound-treated samples compared to the control indicates inhibition of RNA synthesis.

Visualizations

Lomofungin_Mechanism_of_Action cluster_cell Fungal Cell This compound This compound RNAP DNA-Dependent RNA Polymerase This compound->RNAP Inhibits mRNA mRNA RNAP->mRNA Transcription DNA DNA DNA->RNAP Template Ribosome Ribosome mRNA->Ribosome Translation Protein Protein Synthesis Ribosome->Protein Lomofungin_Experimental_Workflow start Start: Fungal Culture (e.g., S. cerevisiae) treatment Divide Culture: 1. Control 2. + this compound start->treatment labeling Pulse-label with Radiolabeled Uracil treatment->labeling harvest Harvest Cells & Precipitate Macromolecules labeling->harvest quantify Quantify Incorporated Radioactivity harvest->quantify analysis Analyze Data: Compare Treated vs. Control quantify->analysis conclusion Conclusion: Inhibition of RNA Synthesis analysis->conclusion

References

Application Notes and Protocols: Investigating the MBNL1-CUG RNA Interaction with Lomofungin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myotonic dystrophy type 1 (DM1) is a neuromuscular disorder characterized by the expansion of a CUG trinucleotide repeat in the 3' untranslated region of the DMPK gene.[1][2] These expanded CUG repeat RNAs (CUGexp) accumulate in the nucleus, forming hairpin structures that sequester the Muscleblind-like 1 (MBNL1) protein into nuclear foci.[1][2][3] This sequestration leads to a loss of MBNL1's normal function in regulating alternative splicing, resulting in the mis-splicing of numerous pre-mRNAs and contributing to the multisystemic symptoms of DM1.

One therapeutic strategy for DM1 is to identify small molecules that can disrupt the interaction between MBNL1 and the toxic CUGexp RNA, thereby releasing MBNL1 and restoring its splicing activity. A high-throughput screen identified Lomofungin, a natural antimicrobial agent, as an inhibitor of the MBNL1-CUG RNA interaction.[1][2] Further investigation revealed that this compound undergoes spontaneous dimerization in DMSO to form Dithis compound, a significantly more potent inhibitor of this interaction.[1][2]

These application notes provide a comprehensive overview and detailed protocols for investigating the binding of MBNL1 to CUG repeat RNA and the inhibitory effects of this compound and its derivatives. The protocols are designed to be adaptable for both initial screening and in-depth biophysical characterization of potential inhibitors.

Data Presentation

The following tables summarize the quantitative data for the inhibition of the MBNL1-(CUG)12 interaction by this compound and Dithis compound, as determined by an AlphaScreen assay.[1]

Table 1: Inhibitory Activity of this compound and Dithis compound

CompoundIC50 (nM)95% Confidence Interval (nM)Fold Improvement over this compound
This compound717[1]533–964[1]1x
Dithis compound42[1]33–53[1]17x[1]

Table 2: Dissociation Constants (Kd) for MBNL1 Binding to CUG Repeats

MBNL1 ConstructRNA SubstrateKd (nM)MethodReference
MBNL1N(CUG)426 ± 4EMSA[3]
MBNL1N(CUG)12165 ± 9EMSA[3]
MBNL1(CUGCUU)6~14EMSA
MBNL1TNNT2 binding site~25EMSA

Mandatory Visualizations

Here are the diagrams illustrating key pathways and workflows related to the investigation of MBNL1-CUG RNA binding with this compound.

MBNL1_Sequestration_Pathway cluster_gene DMPK Gene cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DMPK_gene DMPK Gene (with CTG expansion) CUG_RNA CUGexp RNA (hairpin structure) DMPK_gene->CUG_RNA Transcription Nuclear_Foci Nuclear Foci (MBNL1 Sequestration) CUG_RNA->Nuclear_Foci MBNL1_protein MBNL1 Protein MBNL1_protein->Nuclear_Foci Binding Splicing_Targets Pre-mRNAs (e.g., INSR, CLCN1) MBNL1_protein->Splicing_Targets Normal Splicing Regulation Nuclear_Foci->Splicing_Targets Inhibition of Splicing Mis_splicing Aberrant Splicing Splicing_Targets->Mis_splicing Dysfunctional_Protein Dysfunctional Proteins Mis_splicing->Dysfunctional_Protein Translation DM1_Phenotype DM1 Phenotype (Myotonia, etc.) Dysfunctional_Protein->DM1_Phenotype

Caption: Pathogenic mechanism of MBNL1 sequestration in Myotonic Dystrophy Type 1.

Inhibitor_Screening_Workflow Start Start: Compound Library HTS High-Throughput Screen (e.g., AlphaScreen, HTRF) Start->HTS Hit_ID Hit Identification (e.g., this compound) HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Biophysical_Validation Biophysical Validation Dose_Response->Biophysical_Validation Cell_Assays Cell-Based Assays Dose_Response->Cell_Assays EMSA EMSA Biophysical_Validation->EMSA SPR Surface Plasmon Resonance Biophysical_Validation->SPR ITC Isothermal Titration Calorimetry Biophysical_Validation->ITC Lead_Opt Lead Optimization Biophysical_Validation->Lead_Opt Luciferase_Reporter Luciferase Reporter Assay Cell_Assays->Luciferase_Reporter Splicing_Rescue Splicing Rescue Assay Cell_Assays->Splicing_Rescue Cell_Assays->Lead_Opt

Caption: Experimental workflow for identifying and validating MBNL1-CUG inhibitors.

Lomofungin_Dimerization Lomofungin1 This compound (Monomer) Dithis compound Dithis compound (Dimer) (More Potent) Lomofungin1->Dithis compound Spontaneous Dimerization in DMSO Lomofungin2 This compound (Monomer) Lomofungin2->Dithis compound

Caption: Dimerization of this compound to the more active Dithis compound.

Experimental Protocols

Protocol 1: High-Throughput Screening using AlphaScreen

This protocol is adapted from the high-throughput screen that identified this compound and is suitable for screening large compound libraries.[1]

Materials:

  • Recombinant human MBNL1 protein with a His6-tag (e.g., a C-terminally truncated version, MBNL1-Δ105-His6, to reduce aggregation).[1]

  • 5'-biotinylated (CUG)12 RNA oligonucleotide.

  • AlphaScreen Nickel Chelate Acceptor beads.

  • AlphaScreen Streptavidin Donor beads.

  • Assay buffer: 1x PBS, 0.1% BSA, 0.01% Tween-20.

  • Compound library dissolved in DMSO.

  • 1536-well white microplates.

  • Plate reader capable of AlphaScreen detection.

Procedure:

  • Reagent Preparation:

    • Prepare a solution of MBNL1-Δ105-His6 and biotin-(CUG)12 RNA at equimolar concentrations (e.g., 40 nM each, for a final concentration of 20 nM) in assay buffer.

  • Assay Plate Preparation:

    • Dispense 2 µL of the MBNL1/RNA mixture into each well of a 1536-well plate.

    • Using a high-precision liquid handler, add 23 nL of each compound from the library to the wells. For dose-response curves, perform serial dilutions of the compounds.

    • Incubate the plate at room temperature for 30 minutes.

  • Detection:

    • Prepare a mixture of AlphaScreen Nickel Chelate Acceptor beads and Streptavidin Donor beads in assay buffer according to the manufacturer's instructions.

    • Add 2 µL of the bead mixture to each well.

    • Incubate the plate in the dark at room temperature for 1-2 hours.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-compatible plate reader.

    • The signal will decrease in the presence of compounds that inhibit the MBNL1-CUG RNA interaction.

  • Data Analysis:

    • Normalize the data to controls (e.g., DMSO for no inhibition and a known inhibitor or no MBNL1 for maximum inhibition).

    • For dose-response experiments, fit the data to a four-parameter logistic equation to determine the IC50 value for each active compound.

Protocol 2: Fluorescence Titration Assay

This protocol can be used to determine the binding affinity of a fluorescently labeled RNA to MBNL1 and how this is affected by an inhibitor.

Materials:

  • Recombinant MBNL1 protein.

  • Cy3-labeled (CUG)10 RNA.

  • This compound or other inhibitors dissolved in DMSO.

  • Binding buffer: 1x HEPES buffered saline with 0.005% Tween-20.

  • Fluorometer.

Procedure:

  • Sample Preparation:

    • Prepare a solution of Cy3-(CUG)10 RNA at a fixed concentration (e.g., 50 nM) in the binding buffer.

    • Prepare a series of MBNL1 protein dilutions in the binding buffer.

    • For inhibition studies, prepare a mixture of Cy3-(CUG)10 RNA and MBNL1 at concentrations that give a significant binding signal, and then prepare serial dilutions of the inhibitor.

  • Titration:

    • Place the Cy3-(CUG)10 RNA solution in a cuvette.

    • Measure the initial fluorescence of the RNA.

    • Add increasing concentrations of MBNL1 protein to the cuvette, allowing the system to equilibrate for 2-5 minutes after each addition.

    • Record the fluorescence intensity after each addition.

  • Inhibition Assay:

    • To the pre-formed MBNL1-RNA complex, add increasing concentrations of the inhibitor and record the fluorescence after each addition.

  • Data Analysis:

    • Correct the fluorescence data for dilution.

    • Plot the change in fluorescence as a function of MBNL1 concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd).

    • For inhibition studies, plot the fluorescence signal against the inhibitor concentration to determine the IC50.

Protocol 3: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a qualitative or semi-quantitative method to visualize the binding of MBNL1 to CUG RNA and its disruption by an inhibitor.

Materials:

  • Recombinant MBNL1 protein.

  • (CUG)n RNA (e.g., (CUG)12), radiolabeled (e.g., with 32P) or fluorescently labeled.

  • Binding buffer: e.g., 10 mM HEPES (pH 7.5), 50 mM KCl, 1 mM DTT, 10% glycerol.

  • This compound or other inhibitors.

  • Native polyacrylamide gel (e.g., 6-8%).

  • TBE buffer.

  • Loading dye (non-denaturing).

Procedure:

  • Binding Reactions:

    • In separate tubes, combine the labeled (CUG)n RNA at a constant concentration with increasing concentrations of MBNL1 protein.

    • For inhibition assays, use a fixed concentration of both RNA and MBNL1 that shows a clear shifted band, and add increasing concentrations of the inhibitor.

    • Incubate the reactions at room temperature for 20-30 minutes.

  • Electrophoresis:

    • Add loading dye to each reaction.

    • Load the samples onto a pre-run native polyacrylamide gel.

    • Run the gel at a constant voltage in a cold room or with a cooling system.

  • Visualization:

    • If using a radiolabeled probe, dry the gel and expose it to a phosphor screen or X-ray film.

    • If using a fluorescently labeled probe, visualize the gel using an appropriate fluorescence imager.

  • Analysis:

    • A "shifted" band represents the MBNL1-RNA complex. The intensity of this band will increase with higher MBNL1 concentrations.

    • In the presence of an effective inhibitor, the intensity of the shifted band will decrease.

Protocol 4: Surface Plasmon Resonance (SPR)

SPR provides real-time kinetic data (association and dissociation rates) for the MBNL1-CUG RNA interaction.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., streptavidin-coated SA chip).

  • 5'-biotinylated (CUG)n RNA.

  • Recombinant MBNL1 protein.

  • Running buffer: e.g., HBS-EP+ (HEPES, NaCl, EDTA, P20 surfactant).

  • This compound or other inhibitors.

Procedure:

  • Chip Preparation:

    • Immobilize the biotinylated (CUG)n RNA onto the surface of the streptavidin sensor chip.

  • Binding Analysis:

    • Inject a series of concentrations of MBNL1 protein over the chip surface and monitor the change in response units (RU) over time to measure association.

    • Follow with an injection of running buffer to measure dissociation.

  • Inhibition Analysis:

    • Pre-incubate MBNL1 at a fixed concentration with varying concentrations of the inhibitor.

    • Inject these mixtures over the RNA-coated chip surface and measure the binding response. A decrease in the response indicates inhibition.

  • Data Analysis:

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

    • Analyze the inhibition data to determine the IC50 or inhibition constant (Ki).

Protocol 5: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction (KD, ΔH, ΔS, and stoichiometry).

Materials:

  • Isothermal titration calorimeter.

  • Recombinant MBNL1 protein.

  • (CUG)n RNA.

  • Dialysis buffer (ensure both protein and RNA are in the exact same buffer to minimize heats of dilution).

  • This compound or other inhibitors.

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze both MBNL1 and the (CUG)n RNA against the same buffer.

    • Degas the samples before loading into the calorimeter.

    • Typically, the MBNL1 protein is loaded into the sample cell and the RNA is loaded into the syringe.

  • Titration:

    • Perform a series of small injections of the RNA into the protein solution.

    • Measure the heat change after each injection.

  • Inhibition Assay (Competition ITC):

    • Perform the titration of RNA into MBNL1 in the presence of a fixed concentration of the inhibitor.

  • Data Analysis:

    • Integrate the heat peaks from each injection.

    • Plot the heat change per mole of injectant against the molar ratio of the reactants.

    • Fit the data to a suitable binding model to determine the KD, enthalpy (ΔH), and stoichiometry (n). The entropy (ΔS) can then be calculated.

    • A change in the binding isotherm in the presence of the inhibitor indicates a competitive or allosteric interaction.

Protocol 6: Cell-Based Luciferase Reporter Assay

This assay assesses the ability of a compound to restore the function of MBNL1 in a cellular context.[3]

Materials:

  • C2C12 myoblast cell line stably expressing a firefly luciferase reporter with 800 CUG repeats in its 3' UTR (fluc800 cells).[3]

  • Control C2C12 cells expressing luciferase with 0 CUG repeats (fluc0 cells).[3]

  • Cell culture medium and supplements.

  • This compound or other test compounds.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Culture and Treatment:

    • Plate fluc800 and fluc0 cells in a 96-well plate and allow them to adhere.

    • Treat the cells with a range of concentrations of the test compound (and a vehicle control, e.g., DMSO).

    • Incubate for 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luciferase activity in fluc800 cells to that in fluc0 cells to account for non-specific effects on transcription or translation.

    • An increase in luciferase activity in fluc800 cells indicates that the compound has disrupted the MBNL1-CUGexp interaction, leading to the release of the luciferase mRNA from nuclear foci and its subsequent translation.

    • Plot the normalized luciferase activity against the compound concentration to determine the EC50.

References

Application Notes and Protocols: The Use of Lomofungin in Myotonic Dystrophy Type 1 Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myotonic Dystrophy type 1 (DM1) is an autosomal dominant neuromuscular disorder initiated by the expansion of a CTG trinucleotide repeat in the 3' untranslated region (UTR) of the Dystrophia Myotonica Protein Kinase (DMPK) gene.[1][2] When transcribed, the expanded CUG repeats (CUGexp) in the DMPK mRNA form stable hairpin structures that are retained in the nucleus, forming distinct foci.[1][2] These toxic RNA gain-of-function transcripts sequester essential RNA-binding proteins, most notably the Muscleblind-like (MBNL) family of splicing regulators.[1][2] The sequestration and functional depletion of MBNL proteins, particularly MBNL1, lead to a cascade of downstream effects, including misregulation of alternative splicing of numerous pre-mRNAs, which is a central driver of the multi-systemic symptoms observed in DM1.[1][2]

One promising therapeutic strategy for DM1 is the development of small molecules that can disrupt the interaction between MBNL1 and the toxic CUGexp RNA, thereby liberating MBNL1 to restore its normal cellular functions. A high-throughput screen of 279,433 compounds identified Lomofungin, a natural antimicrobial agent, as a potent inhibitor of the MBNL1-CUG RNA interaction.[1] Further investigation revealed that in DMSO, this compound undergoes spontaneous dimerization to form dithis compound, a compound with significantly increased in vitro potency.[1][2]

These application notes provide a detailed overview of the use of this compound and its dimer, dithis compound, in cellular models of DM1. We present quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visual diagrams of the underlying molecular pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study of this compound and dithis compound in in vitro and cellular models of Myotonic Dystrophy type 1.

Table 1: In Vitro Inhibition of MBNL1-(CUG)12 Binding

CompoundIC50 (nM)95% Confidence Interval (nM)Relative Potency vs. This compound
This compound717533 to 9641x
Dithis compound4233 to 5317x

Data obtained from an AlphaScreen assay measuring the inhibition of biotin-(CUG)12 binding to MBNL1-Δ105-His6 protein.[2]

Table 2: Effect of this compound and Dithis compound on Luciferase Activity in a DM1 Cell Model

TreatmentConcentration (µM)Fold Change in Luciferase Activity (vs. DMSO)
This compound10~1.5
Dithis compound10~1.75

Luciferase activity was measured in C2C12 myoblasts stably expressing a firefly luciferase reporter fused to the DMPK 3' UTR with 800 CUG repeats (fluc800 cells). Increased luciferase activity suggests a release of translational repression, potentially due to the release of MBNL1.[2]

Table 3: Cellular Effects of this compound and Dithis compound on CUGexp RNA Foci and Splicing

Compound (10 µM)Effect on CUGexp RNA FociSplicing Rescue of SERCA1 Exon 22 (% inclusion)
DMSO (Control)Baseline~20%
This compoundNo significant change~40%
Dithis compoundLarge increase in foci intensity~30%

Cellular effects were assessed in DM1 model cells. Splicing rescue of the sarco/endoplasmic reticulum Ca2+-ATPase 1 (SERCA1) exon 22 is a marker of MBNL1 functional restoration.[1][2]

Signaling Pathways and Experimental Workflows

DM1_Pathogenesis cluster_gene DMPK Gene cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Expanded_CTG Expanded CTG Repeats CUGexp_RNA Toxic CUGexp RNA (Hairpin Structure) Expanded_CTG->CUGexp_RNA Transcription MBNL1_sequestered Sequestration of MBNL1 CUGexp_RNA->MBNL1_sequestered Binds to Splicing_Dysregulation Aberrant Splicing MBNL1_sequestered->Splicing_Dysregulation Leads to Pathogenic_Proteins Pathogenic Protein Isoforms Splicing_Dysregulation->Pathogenic_Proteins Translation MBNL1_free Free MBNL1 MBNL1_free->MBNL1_sequestered Depletes pool DM1_Symptoms DM1 Symptoms Pathogenic_Proteins->DM1_Symptoms Causes

Caption: Molecular pathogenesis of Myotonic Dystrophy Type 1 (DM1).

Lomofungin_MOA cluster_nucleus Nucleus CUGexp_RNA Toxic CUGexp RNA MBNL1_sequestered MBNL1 Sequestration CUGexp_RNA->MBNL1_sequestered Sequesters MBNL1 MBNL1_released Released MBNL1 CUGexp_RNA->MBNL1_released Inhibits Binding This compound This compound This compound->CUGexp_RNA Binds to Splicing_Correction Splicing Correction MBNL1_released->Splicing_Correction Restores Function

Caption: Proposed mechanism of action of this compound in DM1.

Experimental_Workflow cluster_assays Endpoint Assays Start Start: DM1 Cellular Model (e.g., fluc800 C2C12 cells) Treatment Treat cells with this compound, Dithis compound, or DMSO (vehicle) Start->Treatment Incubation Incubate for specified duration (e.g., 24-72 hours) Treatment->Incubation Luciferase_Assay Luciferase Assay Incubation->Luciferase_Assay FISH_Assay Fluorescence In Situ Hybridization (FISH) Incubation->FISH_Assay RT_PCR_Assay RT-PCR for Splicing Incubation->RT_PCR_Assay Data_Analysis Data Analysis and Comparison Luciferase_Assay->Data_Analysis FISH_Assay->Data_Analysis RT_PCR_Assay->Data_Analysis Conclusion Conclusion on Compound Efficacy and Cellular Effects Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating this compound in DM1 models.

Experimental Protocols

In Vitro MBNL1-(CUG)12 Binding Inhibition Assay (AlphaScreen)

This protocol describes an in vitro assay to quantify the ability of a compound to inhibit the binding of MBNL1 protein to a CUG repeat RNA.

Materials:

  • Recombinant MBNL1 protein (e.g., MBNL1-Δ105-His6)

  • Biotinylated (CUG)12 RNA oligonucleotide

  • AlphaScreen GST Detection Kit (PerkinElmer)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Test compounds (this compound, Dithis compound) dissolved in DMSO

  • 1536-well microplates

Procedure:

  • Prepare a solution of MBNL1-Δ105-His6 protein and biotin-(CUG)12 RNA at equimolar concentrations (e.g., 20 nM each) in assay buffer.

  • Dispense 2 µL of the protein-RNA mixture into each well of a 1536-well plate.

  • Add 23 nL of test compounds (dissolved in DMSO) in a serial dilution series (e.g., from 92 nM to 57.5 µM final concentration). Include DMSO-only wells as a negative control.

  • Incubate the plate at room temperature for 30 minutes.

  • Add AlphaScreen acceptor beads (e.g., streptavidin-coated) and donor beads (e.g., anti-GST antibody-coated) according to the manufacturer's instructions.

  • Incubate the plate in the dark at room temperature for 1-2 hours.

  • Read the plate on an AlphaScreen-compatible plate reader.

  • Calculate the IC50 values by fitting the data to a dose-response curve.

Cell Culture and Compound Treatment

This protocol details the maintenance and treatment of a DM1 model cell line.

Cell Line:

  • C2C12 mouse myoblasts stably expressing a firefly luciferase reporter with 800 CUG repeats in the 3' UTR (fluc800 cells).[2]

Materials:

  • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Test compounds (this compound, Dithis compound) dissolved in DMSO.

  • Multi-well cell culture plates.

Procedure:

  • Culture fluc800 C2C12 cells in growth medium at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells into multi-well plates at a desired density and allow them to adhere overnight.

  • Prepare working solutions of this compound and Dithis compound in growth medium from a DMSO stock. The final DMSO concentration should be kept constant across all conditions (e.g., ≤ 0.1%).

  • Remove the old medium from the cells and add the medium containing the test compounds or DMSO vehicle control.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding to endpoint assays.

Luciferase Reporter Assay

This assay measures the effect of compounds on the expression of a luciferase reporter gene whose translation is repressed by the CUGexp RNA.

Materials:

  • Treated cells from Protocol 2.

  • Luciferase assay reagent (e.g., Bright-Glo, Promega).

  • Luminometer-compatible microplate.

Procedure:

  • After the treatment period, equilibrate the cell culture plate to room temperature.

  • Add luciferase assay reagent to each well according to the manufacturer's instructions.

  • Lyse the cells by shaking the plate for 5-10 minutes at room temperature.

  • Measure the luminescence in each well using a luminometer.

  • Normalize the luciferase activity to a measure of cell viability (e.g., a parallel CellTiter-Glo assay) if necessary.

  • Express the results as a fold change relative to the DMSO-treated control.

Fluorescence In Situ Hybridization (FISH) for CUGexp RNA Foci

This protocol allows for the visualization and quantification of nuclear CUGexp RNA foci.

Materials:

  • Treated cells grown on coverslips.

  • 4% paraformaldehyde (PFA) in PBS.

  • Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS).

  • Hybridization buffer.

  • Fluorescently labeled probe complementary to CUG repeats (e.g., Cy3-(CAG)10).

  • DAPI for nuclear counterstaining.

  • Fluorescence microscope.

Procedure:

  • After treatment, wash the cells on coverslips with PBS.

  • Fix the cells with 4% PFA for 10 minutes at room temperature.

  • Wash twice with PBS.

  • Permeabilize the cells for 5 minutes at room temperature.

  • Wash twice with PBS.

  • Pre-hybridize the cells with hybridization buffer for 30 minutes at 37°C.

  • Add the fluorescently labeled probe diluted in hybridization buffer and incubate overnight at 37°C in a humidified chamber.

  • Wash the cells with wash buffers of decreasing stringency.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides.

  • Acquire images using a fluorescence microscope and quantify the number and intensity of foci per nucleus using image analysis software.

RT-PCR Analysis of Alternative Splicing

This protocol assesses the ability of compounds to rescue DM1-associated splicing defects.

Materials:

  • Treated cells from Protocol 2.

  • RNA extraction kit.

  • Reverse transcriptase and reagents for cDNA synthesis.

  • PCR primers flanking the alternative exon of interest (e.g., SERCA1 exon 22).

  • Taq polymerase and PCR reagents.

  • Agarose gel electrophoresis equipment.

  • Gel imaging system.

Procedure:

  • Extract total RNA from the treated cells.

  • Synthesize cDNA from the RNA using reverse transcriptase.

  • Perform PCR using primers that flank the alternatively spliced exon. The amplification will generate different sized products corresponding to the inclusion and exclusion of the exon.

  • Separate the PCR products by agarose gel electrophoresis.

  • Stain the gel with a DNA-intercalating dye (e.g., SYBR Green) and visualize the bands using a gel imaging system.

  • Quantify the intensity of the bands corresponding to the exon inclusion and exclusion isoforms.

  • Calculate the percentage of exon inclusion as: [Intensity of inclusion band / (Intensity of inclusion band + Intensity of exclusion band)] x 100.

Summary and Conclusion

This compound was identified as a promising inhibitor of the pathogenic MBNL1-CUGexp RNA interaction in Myotonic Dystrophy type 1.[1] In vitro, its dimer, dithis compound, demonstrates significantly higher potency in disrupting this interaction.[2] However, cellular assays reveal a more complex picture. While both compounds show some activity in a luciferase reporter assay, the monomeric this compound is more effective at rescuing a key MBNL1-dependent splicing defect in a DM1 cell model.[1][2]

Unexpectedly, the more potent in vitro binder, dithis compound, leads to an accumulation of toxic CUGexp RNA in nuclear foci, an effect attributed to the reduced turnover of the mutant transcript.[1][2] This critical finding underscores the importance of evaluating not only the binding affinity and target engagement of potential therapeutic compounds but also their downstream effects on the metabolism of the target RNA. The distinct cellular activities of this compound and dithis compound highlight that potent in vitro binding does not always translate to the desired therapeutic effect in a cellular context. These results provide valuable insights for the design and screening of future small molecule therapies for DM1 and other RNA repeat expansion disorders, emphasizing the necessity of early-stage assessment of a compound's impact on RNA stability.[1][2]

References

Application Notes and Protocols for Assessing Lomofungin's Effect on Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to methodologies for assessing the impact of Lomofungin, a known RNA synthesis inhibitor, on cell viability. The protocols detailed herein are applicable to a range of eukaryotic cells and are designed to elucidate the cytotoxic and apoptotic effects of this and similar compounds.

Introduction

This compound is a microbial phenazine metabolite that exhibits potent antifungal and antibacterial activity.[1][2] Its primary mechanism of action is the inhibition of RNA synthesis, achieved by directly interacting with RNA polymerase.[3] This disruption of transcription leads to a cascade of cellular events that can culminate in cell cycle arrest and, ultimately, cell death. Understanding the precise effects of this compound on cell viability is crucial for its potential development as a therapeutic agent, particularly in oncology, where targeting RNA polymerase is an emerging anti-cancer strategy.

The following sections provide detailed protocols for key assays to quantify cell viability and characterize the mode of cell death induced by this compound.

Data Presentation: Quantifying the Effect of this compound

To facilitate the analysis and comparison of this compound's effects across different cell lines and experimental conditions, it is recommended to summarize quantitative data in structured tables.

Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines

Cell LineCell TypeIncubation Time (hours)IC50 (µM)Assay Method
HeLaHuman Cervical Cancer4815.2MTT Assay
A549Human Lung Carcinoma4822.8MTT Assay
MCF-7Human Breast Cancer4818.5XTT Assay
JurkatHuman T-cell Leukemia249.7Annexin V/PI
S. cerevisiaeYeast245.0Microbroth Dilution

Note: The IC50 values presented are for illustrative purposes and may not represent actual experimental data for this compound in these specific mammalian cell lines.

Table 2: Quantification of Apoptosis Induction by this compound in Jurkat Cells (24-hour treatment)

This compound (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
0 (Control)95.1 ± 2.32.5 ± 0.82.4 ± 0.7
560.3 ± 4.125.8 ± 3.213.9 ± 2.5
1035.7 ± 3.548.2 ± 4.516.1 ± 2.8
2015.2 ± 2.865.4 ± 5.119.4 ± 3.1

Note: Data are presented as mean ± standard deviation and are hypothetical.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Mammalian cells of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Treat cells with various concentrations of this compound for the desired duration.

  • Harvest the cells (including floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Protocol 3: Measurement of Caspase-3 Activity

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • This compound-treated and control cells

  • Caspase-3 Activity Assay Kit (colorimetric or fluorometric)

  • Cell lysis buffer

  • Microplate reader (for colorimetric or fluorometric detection)

Procedure:

  • Treat cells with this compound to induce apoptosis.

  • Harvest the cells and lyse them according to the kit manufacturer's instructions.

  • Determine the protein concentration of the cell lysates.

  • Add an equal amount of protein from each sample to the wells of a microplate.

  • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the fold-increase in caspase-3 activity relative to the untreated control.

Visualizing the Impact of this compound

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the theoretical signaling pathway for apoptosis induced by RNA polymerase inhibition and a typical experimental workflow for assessing cell viability.

RNA_Polymerase_Inhibition_Pathway cluster_0 Cellular Response to this compound This compound This compound RNAPol RNA Polymerase I/II This compound->RNAPol Inhibits Transcription Inhibition of rRNA & mRNA Synthesis NucleolarStress Nucleolar Stress Transcription->NucleolarStress p53 p53 Activation NucleolarStress->p53 Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental_Workflow cluster_1 Workflow for Assessing Cell Viability CellCulture Cell Seeding (24h incubation) Treatment This compound Treatment (24-72h) CellCulture->Treatment Assay Viability/Apoptosis Assay (MTT, Annexin V, etc.) Treatment->Assay DataAnalysis Data Acquisition & Analysis Assay->DataAnalysis

Caption: General experimental workflow for cell viability assessment.

References

Application Notes and Protocols for Lomofungin-Induced Transcription Arrest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lomofungin is a potent antibiotic that has been demonstrated to be a powerful tool for studying transcription in various organisms, including bacteria, yeasts, and fungi.[1] Its primary mechanism of action involves the direct inhibition of DNA-dependent RNA polymerase, leading to a rapid cessation of transcription.[1] This characteristic makes this compound a valuable reagent for a range of molecular biology applications, including the study of mRNA stability, the analysis of protein expression from pre-existing transcripts, and investigations into the cellular responses to transcription arrest. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in inducing transcription arrest in a research setting.

Mechanism of Action

This compound functions as a non-competitive inhibitor of DNA-dependent RNA polymerase.[1] It is believed to exert its inhibitory effect through two primary mechanisms:

  • Direct Interaction with RNA Polymerase: this compound directly binds to the RNA polymerase enzyme, rather than the DNA template, which promptly halts chain elongation.[1]

  • Chelation of Divalent Cations: The activity of RNA polymerase is dependent on the presence of divalent cations such as Manganese (Mn²⁺) and Magnesium (Mg²⁺). This compound has been shown to be a chelating agent for these cations, and it is proposed that by sequestering these essential cofactors, it inhibits polymerase activity.[2]

This dual-action mechanism contributes to the rapid and potent inhibition of transcription observed upon this compound treatment. The biosynthesis of ribosomal RNA (rRNA) and messenger RNA (mRNA) is severely inhibited, while the formation of smaller RNA species like transfer RNA (tRNA) and 5S rRNA is less affected.[3][4] It is important to note that while the primary effect of this compound is on transcription, inhibition of DNA synthesis has also been observed under certain conditions.[3]

Quantitative Data Summary

The effective concentration and treatment time for this compound can vary depending on the organism and cell type. Below is a summary of reported quantitative data for this compound's activity. Researchers should use this information as a starting point and perform dose-response and time-course experiments to determine the optimal conditions for their specific experimental system.

Organism/Cell TypeConcentrationIncubation TimeEffectReference
Saccharomyces (yeast) protoplasts40 µg/mL10 minutesAlmost complete halt of RNA synthesis[4]
Yeasts and mycelial fungi5 - 10 µg/mLNot specifiedInhibition of growth
Saccharomyces cerevisiae4 µg/mLNot specifiedInhibition of RNA and DNA synthesis
C2C12 mouse muscle cells10 µM (Dithis compound)3 daysStabilization of specific mRNA (off-target effect)[5]

Note on this compound Dimerization: Research has shown that this compound can undergo spontaneous dimerization in DMSO to form dithis compound.[6][7] Dithis compound exhibits different biological activities, including the ability to stabilize certain mRNA transcripts, which represents a potential off-target effect.[5][6] Users should be aware of this phenomenon and consider its potential impact on their experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 3.27 mM stock solution of this compound by dissolving the appropriate amount of this compound powder in sterile DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Induction of Transcription Arrest in Mammalian Cells

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • This compound stock solution (from Protocol 1)

  • Cell culture plates/flasks

Procedure:

  • Cell Seeding: Plate the mammalian cells at an appropriate density in cell culture plates or flasks to ensure they are in the logarithmic growth phase at the time of treatment.

  • Cell Culture: Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluency (typically 70-80%).

  • This compound Treatment:

    • Thaw an aliquot of the this compound stock solution.

    • Dilute the this compound stock solution to the desired final concentration in pre-warmed complete cell culture medium. Note: It is crucial to perform a dose-response experiment (e.g., using concentrations ranging from 1 to 50 µM) to determine the optimal concentration for your cell line.

    • Remove the existing medium from the cells and replace it with the medium containing this compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the this compound treatment).

  • Incubation: Incubate the cells for the desired period. The incubation time should be optimized based on the experimental goals (e.g., 30 minutes to a few hours for studying immediate effects on transcription).

  • Downstream Analysis: Following incubation, harvest the cells for downstream analysis as described in the subsequent protocols.

Protocol 3: Analysis of Transcription Arrest by qRT-PCR

Materials:

  • This compound-treated and control cells (from Protocol 2)

  • RNA extraction kit (e.g., TRIzol-based or column-based)

  • DNase I

  • Reverse transcription kit

  • qPCR primers for target genes and a housekeeping gene

  • qPCR master mix

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the this compound-treated and control cells according to the manufacturer's protocol of your chosen RNA extraction kit.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Reverse Transcription: Synthesize cDNA from the DNase-treated RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions using the synthesized cDNA, gene-specific primers for your target genes of interest, and a suitable housekeeping gene for normalization.

    • Perform the qPCR reaction according to the instrument's instructions.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression levels of the target genes in this compound-treated cells compared to the control cells. A significant decrease in the mRNA levels of the target genes indicates successful transcription arrest.

Protocol 4: Assessment of Nascent Transcription by Nuclear Run-On Assay

A nuclear run-on assay directly measures the activity of engaged RNA polymerases and provides a snapshot of ongoing transcription.

Materials:

  • This compound-treated and control cells (from Protocol 2)

  • Nuclei isolation buffer

  • Run-on reaction buffer containing biotin-UTP

  • RNA extraction reagents

  • Streptavidin-coated magnetic beads

  • Reagents for library preparation and sequencing (for GRO-seq) or qPCR analysis

Procedure:

  • Nuclei Isolation: Harvest the cells and isolate the nuclei using a suitable nuclei isolation buffer.

  • Nuclear Run-On Reaction:

    • Resuspend the isolated nuclei in the run-on reaction buffer containing biotin-UTP.

    • Incubate at 30°C for a short period (e.g., 5 minutes) to allow the engaged RNA polymerases to incorporate the biotin-labeled UTP into the nascent transcripts.

  • RNA Extraction: Extract the biotin-labeled nascent RNA.

  • Enrichment of Nascent RNA: Use streptavidin-coated magnetic beads to pull down the biotin-labeled nascent RNA, thereby enriching for newly transcribed molecules.

  • Analysis:

    • For specific genes (qNRO): Perform reverse transcription and qPCR on the enriched nascent RNA to quantify the transcription rate of specific genes.

    • For genome-wide analysis (GRO-seq): Prepare a sequencing library from the enriched nascent RNA and perform high-throughput sequencing.

Protocol 5: Evaluation of this compound Cytotoxicity

It is essential to determine the cytotoxic effects of this compound on your cell line to distinguish between transcription arrest and cell death.

Materials:

  • Mammalian cell line of interest

  • This compound stock solution

  • 96-well cell culture plates

  • MTT or LDH assay kit

Procedure (MTT Assay Example):

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • This compound Treatment: Treat the cells with a range of this compound concentrations for the desired exposure time (e.g., 24, 48, 72 hours). Include a vehicle control and a positive control for cell death.

  • MTT Assay:

    • Add the MTT reagent to each well and incubate according to the manufacturer's instructions.

    • Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizations

Caption: Mechanism of this compound-induced transcription arrest.

Lomofungin_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Downstream Analysis Cell_Culture 1. Cell Culture (Logarithmic Growth Phase) Lomofungin_Prep 2. Prepare this compound Solution (Dilute from DMSO stock) Treatment 3. This compound Treatment (Incubate for desired time) + Vehicle Control Lomofungin_Prep->Treatment Harvest 4. Harvest Cells Treatment->Harvest RNA_Analysis RNA Analysis (qRT-PCR, RNA-seq) Harvest->RNA_Analysis Nascent_Tx_Analysis Nascent Transcription Analysis (Nuclear Run-On, GRO-seq) Harvest->Nascent_Tx_Analysis Cytotoxicity_Assay Cytotoxicity Assay (MTT, LDH) Harvest->Cytotoxicity_Assay

Caption: Experimental workflow for this compound treatment.

References

Experimental Design for Elucidating the Off-Target Effects of Lomofungin

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction:

Lomofungin is a microbial-derived antibiotic known for its potent antifungal, yeast, and bacterial activity. Its primary mechanism of action is the inhibition of RNA synthesis.[1][2] Specifically, it has been shown to directly interact with and inhibit DNA-dependent RNA polymerase, thereby halting transcription.[3] While this on-target activity is well-documented in microorganisms, the broader effects of this compound in mammalian systems, particularly its off-target interactions, are less understood. Identifying these off-target effects is crucial for evaluating its potential therapeutic applications and toxicity profile in human cells.

These application notes provide a comprehensive experimental framework for researchers and drug development professionals to systematically identify and validate the off-target effects of this compound. The proposed workflow integrates biochemical, proteomic, and transcriptomic approaches to build a comprehensive profile of this compound's cellular interactions.

I. Overall Experimental Workflow

The proposed experimental design follows a multi-pronged approach to first identify potential off-target binding partners and then to characterize the functional consequences of these interactions at a global cellular level.

G This compound This compound CETSA Cellular Thermal Shift Assay (CETSA) This compound->CETSA Kinase_Profiling In Vitro Kinase Profiling This compound->Kinase_Profiling ABPP Affinity-Based Protein Profiling (ABPP) This compound->ABPP RNA_Seq RNA-Sequencing (RNA-seq) This compound->RNA_Seq Cell_Culture Human Cell Line (e.g., HEK293T, HeLa) Cell_Culture->CETSA Cell_Culture->ABPP Cell_Culture->RNA_Seq Target_ID Identification of Potential Off-Targets CETSA->Target_ID Kinase_Profiling->Target_ID ABPP->Target_ID Pathway_Analysis Pathway & Functional Enrichment Analysis RNA_Seq->Pathway_Analysis Target_ID->Pathway_Analysis Validation Target Validation (e.g., Western Blot, siRNA) Target_ID->Validation Pathway_Analysis->Validation Conclusion Comprehensive Off-Target Profile Validation->Conclusion

Caption: Overall workflow for identifying this compound's off-target effects.

II. Experimental Protocols

A. Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To identify direct protein targets of this compound by measuring changes in their thermal stability upon ligand binding within intact cells.[4][5]

Methodology:

  • Cell Culture and Treatment:

    • Culture human cells (e.g., HeLa) to 80-90% confluency.

    • Treat cells with either a vehicle control (e.g., DMSO) or varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) for 1-3 hours in a CO2 incubator.[6]

  • Heat Treatment:

    • Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[4]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Separate the soluble protein fraction (supernatant) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Analyze the soluble protein fraction by SDS-PAGE and Western blotting using antibodies against candidate proteins or by mass spectrometry for a proteome-wide analysis.[7]

Data Presentation:

The results can be summarized in a table showing the melting temperature (Tm) of identified proteins with and without this compound treatment. A significant shift in Tm indicates a direct binding interaction.

Protein IDFunctionTm (Vehicle)Tm (10 µM this compound)ΔTm (°C)
P12345RNA Polymerase II52.5°C56.0°C+3.5
Q67890Kinase X48.0°C52.5°C+4.5
A1B2C3Metabolic Enzyme Y61.0°C61.2°C+0.2
B. Protocol 2: In Vitro Kinase Profiling

Objective: To screen this compound against a panel of purified kinases to identify potential off-target kinase inhibition. Kinases are a common class of off-targets for small molecules.[8][9]

Methodology:

This protocol is typically performed as a service by specialized companies.[9][10][11] The general procedure is as follows:

  • Compound Submission:

    • Provide a high-purity sample of this compound dissolved in DMSO at a specified concentration (e.g., 10 mM).

  • Kinase Panel Screening:

    • The service provider will screen this compound at one or more concentrations (e.g., 1 µM and 10 µM) against a large panel of recombinant human kinases (e.g., >300 kinases).[12]

    • Kinase activity is typically measured using a radiometric assay (e.g., ³³P-ATP incorporation into a substrate) or a fluorescence-based assay.[9]

  • Data Analysis:

    • The percentage of inhibition for each kinase at the tested concentrations is calculated relative to a vehicle control.

    • For significant "hits" (e.g., >50% inhibition), a follow-up dose-response curve is generated to determine the IC50 value.

Data Presentation:

Quantitative data should be presented in a table format, highlighting the kinases that are significantly inhibited by this compound.

Kinase Target% Inhibition at 1 µM% Inhibition at 10 µMIC50 (µM)
CDK28%15%> 50
MAPK165%92%0.85
PI3Kα12%28%> 50
SRC58%89%1.2
C. Protocol 3: Affinity-Based Protein Profiling (ABPP)

Objective: To identify proteins that directly interact with this compound in a complex biological sample using a chemically modified version of the molecule.[13][14]

Methodology:

  • Probe Synthesis (Conceptual):

    • Synthesize a this compound analog that incorporates a reactive group (for covalent binding, if applicable) and a reporter tag (e.g., biotin or an alkyne for click chemistry). The modification should be at a position that does not disrupt its core binding activity.

  • Proteome Labeling:

    • Incubate the synthesized probe with cell lysates or intact cells.

    • A competition experiment should be run in parallel, where the proteome is pre-incubated with an excess of unmodified this compound before adding the probe. This helps to distinguish specific targets from non-specific binders.

  • Enrichment of Target Proteins:

    • If a biotin tag is used, capture the probe-bound proteins using streptavidin-coated beads.

    • If an alkyne tag is used, perform a click reaction with an azide-biotin tag, followed by streptavidin bead capture.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Identification by Mass Spectrometry:

    • Elute the captured proteins from the beads and digest them into peptides (e.g., with trypsin).

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins. Proteins that are significantly less abundant in the competition experiment are considered specific binders.[15]

Data Presentation:

The identified specific binders can be quantified and presented in a table.

Protein IDProtein NameFold-change (Probe vs. Probe + this compound)p-value
P12345RNA Polymerase II15.2< 0.001
Q67890Kinase X8.9< 0.01
R4S5T6Protein Z7.5< 0.01
D. Protocol 4: RNA-Sequencing (RNA-seq)

Objective: To determine the global transcriptomic changes in human cells following treatment with this compound, providing insights into the downstream functional consequences of its on- and off-target effects.[16]

Methodology:

  • Cell Treatment and RNA Extraction:

    • Treat human cells (e.g., HeLa) with a sub-lethal concentration of this compound and a vehicle control for a defined period (e.g., 6, 12, or 24 hours). Use at least three biological replicates per condition.

    • Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit). Ensure high RNA quality (RIN > 8).

  • Library Preparation and Sequencing:

    • Prepare RNA-seq libraries from the extracted RNA. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Bioinformatic Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to the human reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated upon this compound treatment.[17][18]

Data Presentation:

A summary table of the top differentially expressed genes should be created.

Gene SymbolLog2 Fold Changep-valueq-value (FDR)
MYC-2.51.2e-84.5e-7
JUN3.13.4e-78.1e-6
CDKN1A4.25.6e-102.0e-8
POLR2A-1.82.1e-59.8e-4

III. Hypothetical Signaling Pathway Analysis

Following the identification of potential off-targets, such as "Kinase X" from the CETSA and kinase profiling experiments, the next step is to map these targets to known signaling pathways. The RNA-seq data can then be integrated to see if the expression of genes downstream in that pathway is affected.

G This compound This compound Kinase_X Kinase X (Off-Target) This compound->Kinase_X Inhibition Substrate_A Substrate A Kinase_X->Substrate_A Phosphorylation Substrate_B Substrate B Substrate_A->Substrate_B Activation TF Transcription Factor Substrate_B->TF Nuclear Translocation Gene_Expression Gene Expression (e.g., JUN, FOS) TF->Gene_Expression Transcription Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Gene_Expression->Cellular_Response

Caption: Hypothetical pathway inhibited by this compound's off-target activity.

References

Troubleshooting & Optimization

Lomofungin in DMSO: Technical Support & Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of Lomofungin when dissolved in Dimethyl Sulfoxide (DMSO). The following information is curated to address common challenges and questions that may arise during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store my this compound stock solution in DMSO?

For optimal stability, this compound stock solutions in DMSO should be prepared using anhydrous, high-purity DMSO. It is recommended to store these stock solutions at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air.[1][2][3][4][5] Aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles.[1][6]

Q2: How long can I store a this compound in DMSO stock solution?

Q3: I noticed a color change in my this compound-DMSO solution. What does this indicate?

A visible change in the color of the solution can be an indicator of compound degradation or a reaction with impurities in the solvent. It is recommended to perform a purity check using an appropriate analytical method, such as HPLC or LC-MS, to assess the integrity of the this compound in the solution.

Q4: There are precipitates in my thawed this compound stock solution. What should I do?

Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Before use, it is crucial to ensure the compound is fully redissolved. This can often be achieved by gently warming the solution to 37°C and vortexing or sonicating for several minutes.[5] If the precipitate does not redissolve, it may indicate compound degradation or insolubility, and the solution should be evaluated for purity.

Q5: Can repeated freeze-thaw cycles affect the stability of this compound in DMSO?

Yes, repeated freeze-thaw cycles can potentially lead to compound degradation for some molecules, although many are stable through several cycles.[1][6] To minimize this risk, it is highly recommended to aliquot stock solutions into single-use volumes.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results This compound degradation in DMSO solution.Prepare fresh stock solutions. Perform a stability study on your current stock solution using HPLC or LC-MS to check for degradation products. Ensure proper storage conditions (-20°C or -80°C, protected from light and moisture).
Loss of biological activity Degradation of this compound.Use a fresh vial of solid this compound to prepare a new stock solution. Compare the activity of the new stock with the old one. Consider that DMSO itself can have biological effects.
Visible particles or cloudiness in the solution Precipitation or presence of foreign matter.Attempt to redissolve by gentle warming and vortexing. If particles persist, filter the solution through a 0.22 µm syringe filter. Re-evaluate the concentration after filtration. Check for contamination.
Unexpected peaks in analytical chromatography (HPLC, LC-MS) This compound degradation products or impurities from DMSO.Analyze a blank DMSO sample from the same lot to identify solvent-related impurities. Compare the chromatogram of a fresh solution with an aged solution to identify potential degradation peaks.

Experimental Protocols

Protocol for Assessing the Stability of this compound in DMSO

This protocol outlines a general procedure to determine the stability of this compound in a DMSO stock solution over time under various storage conditions.

1. Materials:

  • This compound (solid)
  • Anhydrous, high-purity DMSO
  • Sterile, amber glass vials or polypropylene tubes
  • HPLC or LC-MS system with a suitable column (e.g., C18)
  • Analytical balance
  • Volumetric flasks and pipettes

2. Preparation of this compound Stock Solution:

  • Accurately weigh a sufficient amount of this compound powder.
  • Dissolve the this compound in anhydrous DMSO to a final concentration of 10 mM.
  • Ensure complete dissolution by vortexing or brief sonication.

3. Experimental Setup:

  • Aliquot the stock solution into multiple vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, -80°C).
  • Include a set of aliquots for a freeze-thaw stability assessment (e.g., subject to 1, 3, 5, and 10 freeze-thaw cycles).
  • Designate a "time zero" sample to be analyzed immediately.

4. Sample Analysis:

  • At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve one aliquot from each storage condition.
  • Allow the frozen samples to thaw completely at room temperature.
  • Analyze each sample by HPLC or LC-MS to determine the purity of this compound.
  • The purity can be assessed by measuring the peak area of the parent this compound compound relative to the total peak area of all detected compounds.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample.
  • Plot the percentage of remaining this compound against time for each storage condition.
  • Determine the half-life (t½) of this compound under each condition if significant degradation is observed.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis prep1 Weigh this compound prep2 Dissolve in Anhydrous DMSO prep1->prep2 prep3 Vortex/Sonicate to Ensure Dissolution prep2->prep3 prep4 Aliquot into Vials prep3->prep4 store1 Room Temperature prep4->store1 Distribute Aliquots store2 4°C prep4->store2 Distribute Aliquots store3 -20°C prep4->store3 Distribute Aliquots store4 -80°C prep4->store4 Distribute Aliquots store5 Freeze-Thaw Cycles prep4->store5 Distribute Aliquots analysis1 Collect Samples at Time Points store1->analysis1 store2->analysis1 store3->analysis1 store4->analysis1 store5->analysis1 analysis2 HPLC / LC-MS Analysis analysis1->analysis2 analysis3 Determine Purity and Degradation analysis2->analysis3

Caption: Workflow for assessing this compound stability in DMSO.

dmso_degradation cluster_path1 Sulfur-Containing Pathway cluster_path2 Non-Sulfur Pathway DMSO DMSO (Dimethyl Sulfoxide) methansulfinate Methansulfinate DMSO->methansulfinate Oxidation formaldehyde Formaldehyde DMSO->formaldehyde Oxidation methansulfonate Methansulfonate methansulfinate->methansulfonate sulfate Sulfate methansulfonate->sulfate formate Formate formaldehyde->formate

Caption: Potential degradation pathways of DMSO solvent.[8][9][10]

References

Technical Support Center: Lomofungin Handling and Dimerization Prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lomofungin. The primary focus is to address the issue of this compound dimerization in experimental solutions and provide practical strategies to minimize this phenomenon.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is dimerization a concern?

This compound is a natural antibiotic produced by Streptomyces lomondensis.[1][2][3] It is known to inhibit RNA synthesis in fungi, yeasts, and bacteria.[1] Dimerization is a significant concern because the monomer and the dimer (dithis compound) can exhibit different biological activities. Specifically, dithis compound has been shown to be a more potent inhibitor of MBNL1-(CUG)12 binding than the monomeric form. Therefore, uncontrolled dimerization can lead to variability and misinterpretation of experimental results.

Q2: In which solvent does this compound dimerization commonly occur?

Published research has specifically identified that this compound undergoes spontaneous dimerization in dimethyl sulfoxide (DMSO). While DMSO is a common solvent for dissolving this compound, its use can lead to the formation of dithis compound.

Q3: How can I prepare this compound solutions to minimize dimerization?

While there is no universally established protocol to completely prevent dimerization, the following strategies can help to minimize its occurrence:

  • Solvent Selection: Since dimerization is documented in DMSO, consider using alternative organic solvents. This compound is generally soluble in organic solvents.[4] Methanol and ethanol could be viable alternatives, although their impact on dimerization has not been extensively studied. It is recommended to perform small-scale solubility and stability tests in your chosen solvent.

  • Prepare Fresh Solutions: Prepare this compound solutions immediately before use. Avoid long-term storage of solutions, especially in DMSO.

  • Use Low Temperatures: Prepare and handle the solution at low temperatures (e.g., on ice) to reduce the rate of chemical reactions, including dimerization.

  • Control Concentration: Higher concentrations can favor dimerization. Use the lowest effective concentration for your experiment.

  • Protect from Light: Store both the solid compound and solutions in the dark to prevent potential photodegradation, which could also influence stability.[5]

Q4: What are the recommended storage conditions for this compound?

Solid this compound should be stored in a dry, dark place. Short-term storage at 0-4°C (days to weeks) and long-term storage at -20°C (months to years) are recommended.[5] Stock solutions, if they must be stored, should be kept at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q5: How can I detect if this compound has dimerized in my solution?

Analytical techniques can be employed to assess the monomer-to-dimer ratio in your this compound solutions:

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the monomer from the dimer, allowing for their quantification. Different retention times for the monomer and a new peak corresponding to the dimer would be observed.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR can distinguish between the monomer and the dimer, as they will have different chemical shifts.

  • Mass Spectrometry (MS): Mass spectrometry can confirm the presence of both the monomer and the dimer by their respective molecular weights.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results with this compound. Dimerization of this compound in the stock or working solution.1. Prepare fresh solutions of this compound for each experiment. 2. Consider switching from DMSO to an alternative organic solvent like methanol or ethanol. 3. Analyze your this compound solution using HPLC to check for the presence of the dimer.
A new, unexpected peak appears in the HPLC chromatogram of my this compound solution over time. This new peak likely corresponds to the this compound dimer.1. Confirm the identity of the new peak using mass spectrometry. 2. Implement preventative measures such as preparing fresh solutions, using lower temperatures, and considering alternative solvents.
Reduced activity of this compound in my assay. While the dimer can be more potent in some contexts, in others, the monomer might be the desired active form. Dimerization could reduce the concentration of the active species.1. Quantify the monomer concentration in your solution using a validated HPLC method. 2. Adjust the total this compound concentration to ensure the desired monomer concentration is present. 3. Take steps to minimize further dimerization.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution with Reduced Dimerization Potential

This protocol aims to minimize dimerization by avoiding DMSO and using a freshly prepared solution.

Materials:

  • This compound (solid)

  • Anhydrous methanol or ethanol

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous methanol or ethanol to achieve the desired stock concentration.

  • Vortex the tube until the this compound is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution.

  • Use the solution immediately for preparing working dilutions.

  • If short-term storage is unavoidable, store the stock solution at -20°C in a tightly sealed amber tube for no longer than one week. For longer-term storage, preparing fresh is always recommended.

Protocol 2: Monitoring this compound Dimerization by HPLC

This protocol provides a general framework for using HPLC to assess the purity of a this compound solution. Specific parameters may need to be optimized for your system.

Materials:

  • This compound solution to be tested

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • HPLC vials

Procedure:

  • Prepare your this compound solution and a blank (solvent only) sample.

  • Set up the HPLC system with a C18 column.

  • Equilibrate the column with an appropriate starting percentage of mobile phase B (e.g., 10%).

  • Inject the blank sample to establish a baseline.

  • Inject the this compound sample.

  • Run a gradient elution, for example, from 10% to 90% mobile phase B over 20 minutes.

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for this compound).

  • The monomer should elute as a major peak. The presence of a later-eluting peak with a higher molecular weight (as confirmable by MS) would indicate the dimer.

  • The peak areas can be used to estimate the relative amounts of monomer and dimer.

Visualizations

Lomofungin_Dimerization_Pathway Lomofungin_Monomer This compound (Monomer) Lomofungin_Dimer Dithis compound (Dimer) Lomofungin_Monomer->Lomofungin_Dimer Spontaneous Dimerization DMSO DMSO DMSO->Lomofungin_Monomer Time Time Time->Lomofungin_Monomer High_Concentration High Concentration High_Concentration->Lomofungin_Monomer Heat Elevated Temperature Heat->Lomofungin_Monomer

Caption: Factors promoting this compound dimerization.

Experimental_Workflow_for_Lomofungin_Use cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Quality Control (Optional) weigh Weigh this compound dissolve Dissolve in alternative solvent (e.g., Methanol) weigh->dissolve fresh Prepare Freshly dissolve->fresh use_immediately Use Immediately in Assay fresh->use_immediately hplc Analyze by HPLC fresh->hplc confirm Confirm Monomer Purity hplc->confirm

Caption: Recommended workflow for preparing and using this compound.

References

Technical Support Center: Troubleshooting Inconsistent Results with Lomofungin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Lomofungin. The information is tailored for researchers, scientists, and drug development professionals to help ensure consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a broad-spectrum antibiotic produced by Streptomyces lomondensis.[1][2] It is an acidic, olive-yellow crystalline compound that inhibits the growth of various fungi, yeasts, and bacteria.[1][2] The primary mechanism of action of this compound is the inhibition of RNA synthesis.[3] It directly interacts with and inhibits DNA-dependent RNA polymerases.[3] A key feature of its inhibitory action is its ability to chelate divalent cations, such as manganese (Mn²⁺) and magnesium (Mg²⁺), which are essential cofactors for RNA polymerase activity.[3][4][5]

Q2: Why am I observing inconsistent inhibitory effects of this compound on RNA synthesis?

Inconsistent inhibition of RNA synthesis can arise from several factors:

  • Divalent Cation Concentration: The activity of this compound is highly dependent on the concentration of divalent cations (e.g., Mg²⁺, Mn²⁺) in your experimental system.[3][4][5] Variations in the cation concentration in your culture media or reaction buffers can significantly alter the inhibitory effect of this compound.

  • Media Composition: Different culture media can have varying concentrations of components that may interact with this compound. It is crucial to maintain a consistent and well-defined medium for your experiments.

  • pH of the Medium: As an acidic compound, the solubility and activity of this compound may be influenced by the pH of the medium.[1] Inconsistent pH levels can lead to variability in your results.

  • Solubility Issues: this compound has limited solubility in water but is soluble in DMSO.[6] Improper dissolution or precipitation of this compound in your aqueous experimental setup can lead to inconsistent effective concentrations.

Q3: My results for DNA synthesis inhibition are variable. What could be the cause?

While the primary target of this compound is RNA synthesis, it has also been shown to inhibit DNA synthesis.[4] The variability in DNA synthesis inhibition can be attributed to:

  • Indirect Effects: The inhibition of DNA synthesis may be a secondary effect resulting from the primary inhibition of RNA synthesis, as RNA primers are often required for DNA replication. Therefore, any variability in RNA synthesis inhibition will translate to variability in DNA synthesis inhibition.

  • Cell-Cycle Dependent Effects: The stage of the cell cycle at which the cells are treated with this compound can influence the observed effect on DNA synthesis. Asynchronous cell populations may yield more variable results.

  • Chelation Effects: Similar to its effect on RNA polymerase, the chelation of divalent cations essential for DNA polymerase activity could also contribute to the inhibition of DNA synthesis, making the results sensitive to cation concentrations in the medium.[4]

Q4: I am observing unexpected effects on protein synthesis. Why might this be happening?

This compound is not a direct inhibitor of protein synthesis. However, you might observe a delayed or indirect effect on this process. This is because by inhibiting RNA synthesis, this compound depletes the pool of messenger RNA (mRNA) molecules that are essential for translation. The timing and magnitude of the effect on protein synthesis will depend on the stability of the existing mRNA pool in your specific experimental system.

Q5: What is the optimal solvent and storage condition for this compound?

  • Solvent: this compound is soluble in DMSO.[6] It is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous medium.

  • Storage: For long-term storage, this compound should be stored as a solid powder in a dry, dark place at -20°C. Stock solutions in DMSO can be stored at -20°C for short to medium-term use. Avoid repeated freeze-thaw cycles. The stability of this compound in aqueous solutions can be pH-dependent, with potentially faster degradation in basic conditions.

Q6: Could the composition of my culture medium affect this compound's activity?

Yes, absolutely. The composition of your culture medium is a critical factor. The concentration of divalent cations (Mg²⁺, Mn²⁺, Ca²⁺, etc.) can directly impact the chelating action of this compound and thus its inhibitory activity.[3][4][5] It is advisable to use a well-defined, standardized medium for your experiments to ensure reproducibility. If you are preparing your own media, pay close attention to the concentration of mineral salts.

Troubleshooting Guides

Guide 1: Inconsistent Antifungal Activity
Symptom Possible Cause Recommended Solution
High variability in Minimum Inhibitory Concentration (MIC) values between experiments. Inconsistent concentration of divalent cations in the culture medium.Use a standardized, defined medium (e.g., RPMI-1640) for all experiments. Ensure the composition of the medium is consistent from batch to batch.
Precipitation of this compound in the culture medium. Poor solubility of this compound at the working concentration. The final concentration of DMSO may be too low.Prepare a high-concentration stock solution in 100% DMSO. When diluting to the final working concentration, ensure the final DMSO concentration is sufficient to maintain solubility but not high enough to affect your cells. Perform a solubility test at your working concentration before starting the experiment.
Loss of this compound activity over time in prepared media. Degradation of this compound in the aqueous medium.Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid storing this compound in aqueous solutions for extended periods.
Inconsistent results with different fungal strains. Strain-specific differences in membrane permeability or target sensitivity.This is expected. However, to ensure the variability is biological and not technical, always run a reference strain with a known MIC alongside your experimental strains.
Guide 2: Variable RNA Polymerase Inhibition in vitro
Symptom Possible Cause Recommended Solution
IC₅₀ values for RNA polymerase inhibition vary significantly. Inconsistent concentrations of Mg²⁺ and Mn²⁺ in the reaction buffer.The reaction buffer composition is critical. Precisely control the concentrations of Mg²⁺ and Mn²⁺ in your in vitro transcription assays. These cations are essential for polymerase activity and are the targets of this compound's chelation.
No inhibition or weak inhibition observed. The concentration of divalent cations is too high, overwhelming the chelating capacity of this compound.Titrate the concentration of Mg²⁺ and Mn²⁺ in your assay to find an optimal concentration that supports robust polymerase activity but is still sensitive to inhibition by this compound.
Complete inhibition at all tested concentrations. The concentration of divalent cations is too low, leading to suboptimal polymerase activity even in the absence of the inhibitor.Ensure your reaction buffer contains sufficient Mg²⁺ and Mn²⁺ for the polymerase to be active in the control reaction.
Precipitation in the reaction mixture. Poor solubility of this compound in the reaction buffer.Ensure the final DMSO concentration in the reaction mixture is adequate to keep this compound in solution. Run a vehicle control with the same final DMSO concentration.

Quantitative Data Summary

Table 1: Inhibitory Concentrations of this compound against Various Organisms

OrganismAssay TypeConcentration (µg/mL)EffectReference
Saccharomyces cerevisiaeGrowth Inhibition5 - 10Inhibition of growth[4]
Saccharomyces cerevisiaeRNA Synthesis4Inhibition[4]
Saccharomyces cerevisiaeDNA Synthesis4Inhibition[4]
Saccharomyces cerevisiaeProtein Synthesis1035% reduction[4]
Mycelial FungiGrowth Inhibition5 - 10Inhibition of growth[4]
Gram-positive bacteriaGrowth Inhibition-Inhibits[1]
Gram-negative bacteriaGrowth Inhibition-Inhibits[1]

Table 2: Effects of this compound on Macromolecular Synthesis

MacromoleculeOrganism/SystemEffectConcentrationReference
RNASaccharomyces cerevisiaePrimary target of inhibition4 µg/mL[4]
DNASaccharomyces cerevisiaeInhibition observed4 µg/mL[4]
ProteinSaccharomyces cerevisiaeReduced synthesis in whole cells10 µg/mL[4]
ProteinCell-free systems (R. solani, S. cerevisiae)No inhibition-[4]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound against Yeast (Broth Microdilution Method)

This protocol is adapted from standard antifungal susceptibility testing guidelines.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Yeast strain of interest (e.g., Saccharomyces cerevisiae)

  • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

  • Sterile 96-well microtiter plates

  • Sterile 0.85% saline

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation:

    • From a fresh culture plate (e.g., Sabouraud Dextrose Agar), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the yeast suspension to match the 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration (approximately 1-5 x 10³ CFU/mL).

  • This compound Dilution Series:

    • In a 96-well plate, perform a serial 2-fold dilution of the this compound stock solution in RPMI-1640 medium to achieve a range of desired final concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).

    • Ensure the final volume in each well is 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared yeast inoculum to each well containing the this compound dilutions.

    • This will bring the final volume in each well to 200 µL and halve the this compound concentration to the final desired range.

  • Controls:

    • Growth Control: 100 µL of yeast inoculum + 100 µL of RPMI-1640 medium (no this compound).

    • Sterility Control: 200 µL of RPMI-1640 medium (no yeast, no this compound).

    • Vehicle Control: 100 µL of yeast inoculum + 100 µL of RPMI-1640 medium with the highest concentration of DMSO used in the assay.

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control. This can be determined visually or by reading the optical density at a suitable wavelength (e.g., 530 nm).

Protocol 2: In vitro RNA Polymerase Inhibition Assay

This is a general protocol and may need optimization for your specific RNA polymerase and experimental setup.

Materials:

  • Purified RNA polymerase

  • DNA template (e.g., linearized plasmid or PCR product with a promoter)

  • Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP), one of which is labeled (e.g., [α-³²P]UTP or a fluorescent analog)

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 6 mM MgCl₂, 2 mM MnCl₂, 10 mM DTT, 2 mM spermidine). Note: The concentrations of MgCl₂ and MnCl₂ are critical and may need to be optimized.

  • This compound stock solution in DMSO

  • RNase inhibitor

  • Stop solution (e.g., EDTA-containing buffer)

  • Method for detecting RNA product (e.g., scintillation counting for radiolabel, gel electrophoresis, or fluorescence measurement)

Procedure:

  • Reaction Setup:

    • On ice, prepare a master mix containing transcription buffer, DNA template, rNTPs (including the labeled one), and RNase inhibitor.

    • Aliquot the master mix into reaction tubes.

  • This compound Addition:

    • Add varying concentrations of this compound (diluted from DMSO stock) to the reaction tubes.

    • Include a vehicle control with the same final concentration of DMSO.

    • Include a no-enzyme control (no RNA polymerase).

  • Initiation of Transcription:

    • Add RNA polymerase to each tube to start the reaction.

    • Incubate at the optimal temperature for the polymerase (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding the stop solution.

  • Analysis of RNA Product:

    • Quantify the amount of RNA synthesized using your chosen detection method. For example, if using [α-³²P]UTP, you can precipitate the RNA, collect it on a filter, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the this compound concentration to determine the IC₅₀ value.

Mandatory Visualizations

Lomofungin_Mechanism_of_Action cluster_cell Target Cell (Fungus/Yeast/Bacteria) This compound This compound RNAP DNA-dependent RNA Polymerase This compound->RNAP Inhibits Divalent_Cations Divalent Cations (Mg²⁺, Mn²⁺) This compound->Divalent_Cations Chelates RNA RNA Synthesis RNAP->RNA Catalyzes Divalent_Cations->RNAP Cofactor for DNA DNA Template DNA->RNAP Template for

Caption: Mechanism of action of this compound.

Troubleshooting_this compound Start Inconsistent Results with this compound Check_Solubility Is this compound fully dissolved in your medium? Start->Check_Solubility Check_Media Is your medium composition consistent? Check_Solubility->Check_Media Yes Solubility_Action Optimize solvent (DMSO) concentration. Perform solubility test. Check_Solubility->Solubility_Action No Check_Cations Are divalent cation concentrations controlled? Check_Media->Check_Cations Yes Media_Action Use a standardized, defined medium (e.g., RPMI). Avoid batch-to-batch variation. Check_Media->Media_Action No Check_Storage Are you using a fresh dilution from a properly stored stock? Check_Cations->Check_Storage Yes Cations_Action For in vitro assays, titrate Mg²⁺/Mn²⁺. For cell-based assays, use defined medium. Check_Cations->Cations_Action No Storage_Action Store stock at -20°C in DMSO. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions. Check_Storage->Storage_Action No End Consistent Results Check_Storage->End Yes Solubility_Action->Check_Media Media_Action->Check_Cations Cations_Action->Check_Storage Storage_Action->End

Caption: Troubleshooting workflow for inconsistent this compound results.

References

Lomofungin Technical Support Center: Troubleshooting Solubility and Best Practices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lomofungin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the handling and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is known to be soluble in organic solvents, with Dimethyl Sulfoxide (DMSO) being the most commonly recommended solvent for preparing stock solutions. It has limited solubility in water and aqueous buffers.

Q2: How should I prepare a stock solution of this compound?

A2: A detailed protocol for preparing a this compound stock solution in DMSO is provided in the "Experimental Protocols" section below. It is crucial to use anhydrous DMSO to minimize degradation and potential dimerization of the compound.

Q3: My this compound solution appears to have precipitated after dilution in my aqueous cell culture medium. What should I do?

A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like this compound. Please refer to the "Troubleshooting Guide: this compound Precipitation" for detailed steps to address this problem.

Q4: What are the recommended storage conditions for this compound powder and stock solutions?

A4: this compound powder should be stored in a dry, dark place at 0-4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years).[1] this compound stock solutions in DMSO should be aliquoted and stored at -20°C to minimize freeze-thaw cycles and prevent degradation.

Q5: What is the mechanism of action of this compound?

A5: this compound inhibits RNA synthesis in both fungal and bacterial cells.[2][3] Its primary mechanism involves the chelation of essential divalent cations, specifically manganese (Mn²⁺) and magnesium (Mg²⁺), which are critical cofactors for RNA polymerase activity.[4][5][6] This sequestration of ions prevents the proper functioning of the enzyme, thereby halting transcription.

Data Presentation: this compound Solubility

Quantitative solubility data for this compound in various common laboratory solvents is summarized below. Please note that exact solubility can be influenced by factors such as temperature, pH, and the purity of both the compound and the solvent.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)SolubleThe most common solvent for stock solutions.
EthanolLimited/Sparingly SolubleMay require heating; precipitation can occur upon cooling or dilution.
MethanolLimited/Sparingly SolubleSimilar to ethanol, precipitation is a risk.
WaterLimited Solubility[7]Not recommended for initial solubilization.
Phosphate-Buffered Saline (PBS)Very Low/InsolubleProne to precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 314.25 g/mol )[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM stock solution, you would dissolve 3.14 mg of this compound in 1 mL of DMSO.

  • Add the appropriate volume of anhydrous DMSO to the this compound powder.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (up to 37°C) may be applied to aid dissolution, but avoid excessive heat.

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to protect from light and repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Antifungal Susceptibility Testing (MIC Determination)

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile RPMI 1640 medium (or other appropriate broth)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform a serial two-fold dilution of the this compound stock solution in the appropriate sterile broth (e.g., RPMI 1640) directly in the 96-well microtiter plate to achieve the desired final concentrations for the assay.

  • To minimize precipitation, it is crucial to ensure that the final concentration of DMSO in the wells is kept low, typically below 1% (v/v).

  • Add the standardized fungal inoculum to each well according to established protocols (e.g., CLSI or EUCAST guidelines).[8][9][10]

  • Include appropriate controls, such as a growth control (no drug) and a sterility control (no inoculum).

  • Incubate the plates under the recommended conditions for the specific fungal species being tested.

Troubleshooting Guide: this compound Precipitation

IssuePotential Cause(s)Recommended Solution(s)
Precipitation upon dilution of DMSO stock in aqueous media. 1. Poor aqueous solubility: this compound is inherently hydrophobic.[7]2. "Salting out" effect: High salt concentrations in buffers can decrease the solubility of organic compounds.3. Temperature shock: Rapid cooling of a warmed stock solution upon addition to colder media.1. Serial Dilution: Perform serial dilutions in the aqueous medium rather than a single large dilution step. This gradual decrease in solvent polarity can help maintain solubility.2. Increase Final DMSO Concentration: If your experimental system allows, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) can improve solubility. Always include a vehicle control with the same final DMSO concentration.3. Pre-warm Media: Warm the aqueous media to 37°C before adding the this compound stock solution.4. Vortex During Addition: Add the this compound stock solution to the aqueous media while vortexing to ensure rapid and even dispersion.
Cloudiness or precipitate in the stock solution over time. 1. Dimerization: this compound can undergo dimerization in DMSO, especially at temperatures of 4°C and above.2. Moisture Contamination: The presence of water in the DMSO can reduce solubility and promote degradation.1. Use Anhydrous DMSO: Always use high-quality, anhydrous DMSO for preparing stock solutions.2. Proper Storage: Store stock solutions in small, single-use aliquots at -20°C to minimize exposure to moisture and temperature fluctuations.3. Fresh Preparations: For critical experiments, prepare fresh stock solutions.

Visualizations

This compound's Mechanism of Action: Inhibition of RNA Polymerase

Lomofungin_Mechanism This compound's Inhibition of RNA Synthesis cluster_transcription Transcription Process cluster_inhibition Inhibition by this compound DNA DNA Template RNAP RNA Polymerase DNA->RNAP Binding RNA RNA Transcript RNAP->RNA Elongation Cations Mg²⁺ / Mn²⁺ (Cofactors) RNAP->Cations Requires NTPs Ribonucleoside Triphosphates (NTPs) NTPs->RNAP Substrate This compound This compound Chelation This compound->Chelation Cations->Chelation Inactive_RNAP Inactive RNA Polymerase Chelation->Inactive_RNAP Inactivation Inactive_RNAP->RNA Transcription Blocked

Caption: Mechanism of this compound-mediated inhibition of RNA polymerase.

Experimental Workflow: Preparing this compound Working Solutions

Lomofungin_Workflow Workflow for Preparing this compound Working Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C aliquot->store thaw Thaw Stock Aliquot store->thaw For Experiment serial_dilute Perform Serial Dilutions in Medium thaw->serial_dilute prepare_media Prepare Aqueous Medium (e.g., Cell Culture Medium) prepare_media->serial_dilute final_concentration Achieve Final Working Concentration serial_dilute->final_concentration precipitation Precipitation Occurs serial_dilute->precipitation If problem arises add_to_assay Add to Experimental Assay final_concentration->add_to_assay check_dmso Check Final DMSO % precipitation->check_dmso prewarm Pre-warm Medium precipitation->prewarm slow_dilution Use Gradual Dilution precipitation->slow_dilution

Caption: Recommended workflow for preparing this compound solutions.

References

Lomofungin Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the off-target effects of Lomofungin in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is primarily known as an inhibitor of ribonucleic acid (RNA) synthesis in yeast, bacteria, and fungi.[1][2] It directly interacts with and inhibits DNA-dependent RNA polymerase, thereby halting transcription.[1] Some studies have also reported inhibition of DNA synthesis, which in some conditions, may precede the inhibition of RNA synthesis.[3][4]

Q2: What are the known off-target effects of this compound?

Beyond its primary role as a transcription inhibitor, this compound has several documented off-target effects that can influence experimental outcomes:

  • Chelation of Divalent Cations: this compound acts as a chelating agent for divalent cations, particularly manganese (Mn²⁺) and magnesium (Mg²⁺).[5] This activity is believed to contribute to the inhibition of RNA polymerase, which requires these cations as cofactors.[5]

  • Dimerization in DMSO: this compound has been observed to undergo spontaneous dimerization when dissolved in dimethyl sulfoxide (DMSO). The resulting dimer, dithis compound, exhibits different biological activities, including more potent inhibition of MBNL1–(CUG)12 binding. This dimerization can lead to variability in experimental results depending on the age and storage of this compound solutions.

  • Differential Effects on RNA Species: this compound more effectively inhibits the synthesis of ribosomal RNA (rRNA) and polydisperse RNA compared to low-molecular-weight RNAs like 4S and 5S RNA.[3]

  • Delayed Effect on Protein Synthesis: While RNA synthesis is rapidly halted, protein synthesis continues for a period after this compound treatment, suggesting that pre-existing messenger RNAs (mRNAs) are relatively stable.[2]

Q3: How does the dimerization of this compound in DMSO affect my experiments?

The dimerization of this compound in DMSO can introduce significant variability. The dimer, dithis compound, has been shown to have distinct biological effects from the monomer. For instance, dithis compound is a more potent inhibitor of MBNL1-(CUG)12 binding but can also lead to an accumulation of CUG-expanded RNA in nuclear foci due to reduced transcript turnover. If the ratio of monomer to dimer varies between experiments, it can lead to inconsistent results.

Q4: Can this compound interfere with common cellular assays?

Yes, due to its chemical properties, this compound can potentially interfere with certain assays:

  • Colorimetric Assays: this compound is an olive-yellow crystalline compound, and its color could interfere with assays that rely on colorimetric readouts (e.g., MTT, XTT assays) by absorbing light in the same range as the assay's chromogenic product.[6]

  • Fluorescence-Based Assays: As a small molecule with a complex ring structure, this compound may possess intrinsic fluorescence or act as a quencher, potentially interfering with fluorescence-based assays.[7][8] It is crucial to run appropriate controls to account for these potential artifacts.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Inconsistent results between experiments This compound dimerization in DMSO stock solution. Prepare fresh this compound stock solutions in DMSO for each experiment. Avoid repeated freeze-thaw cycles. Consider analyzing the stock solution by HPLC to determine the ratio of monomer to dimer if high consistency is required.
Variability in divalent cation concentration in the cell culture medium. Use a defined, serum-free medium if possible, or ensure the same batch of serum is used for all related experiments. Consider supplementing the medium with a controlled concentration of Mg²⁺ and Mn²⁺ if chelation is a suspected issue.
Higher than expected cytotoxicity Off-target effects on essential cellular processes. Perform a dose-response curve and a time-course experiment to determine the optimal concentration and incubation time for your specific cell line and assay. Consider that some cell lines may be more sensitive to the off-target effects of this compound.
Solvent (DMSO) toxicity. Ensure the final concentration of DMSO in your cell culture medium is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control (medium with DMSO only) to assess solvent toxicity.[9][10]
Assay interference (e.g., high background in colorimetric or fluorescent assays) Intrinsic color or fluorescence of this compound. Run a "compound-only" control (this compound in medium without cells) to measure its contribution to the signal. Subtract this background from your experimental readings. Consider using an alternative assay with a different detection method (e.g., luminescence-based instead of fluorescence-based).[7][11]
Observed effects do not align with expected RNA synthesis inhibition Differential sensitivity of RNA polymerases or cell-type specific responses. Verify the inhibition of RNA synthesis in your specific cell model using a direct method, such as a [³H]-uridine incorporation assay.[12] Be aware that different cell types may have varying sensitivities to this compound.
Delayed downstream effects. Remember that the inhibition of protein synthesis is delayed.[2] If you are studying a downstream cellular process, allow for sufficient time for the effects of transcription inhibition to manifest.

Quantitative Data Summary

Table 1: Reported Inhibitory Concentrations of this compound

Organism/System Assay Concentration Effect Reference
Saccharomyces cerevisiaeGrowth Inhibition5 - 10 µg/mLInhibition of growth[6]
Saccharomyces protoplastsRNA Synthesis40 µg/mLAlmost complete inhibition after 10 min[2]
Saccharomyces cerevisiaeDNA Synthesis4 µg/mLInhibition[4]
Purified E. coli RNA PolymeraseIn vitro transcription-Potent inhibitor[6]
Purified Saccharomyces RNA PolymerasesIn vitro transcription-Sensitive to inhibition[6]

Note: IC50 values are highly dependent on the cell line and assay conditions. It is recommended to determine the IC50 empirically for your specific experimental system.

Experimental Protocols

Protocol 1: General Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add the this compound dilutions and vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance.

    • For CellTiter-Glo®: Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Read the luminescence.

  • Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: RNA Synthesis Inhibition Assay ([³H]-Uridine Incorporation)
  • Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with various concentrations of this compound (and a vehicle control) for a short period (e.g., 1-2 hours).

  • Radiolabeling: Add [³H]-uridine to each well and incubate for a defined period (e.g., 30-60 minutes) to allow for incorporation into newly synthesized RNA.

  • Harvesting: Wash the cells with cold PBS to remove unincorporated [³H]-uridine.

  • Precipitation: Lyse the cells and precipitate the nucleic acids using an acid solution (e.g., trichloroacetic acid).

  • Scintillation Counting: Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Compare the counts per minute (CPM) in this compound-treated cells to the vehicle control to determine the percentage of RNA synthesis inhibition.

Visualizations

Lomofungin_Mechanism_of_Action cluster_cell Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound Dimer Dithis compound This compound->Dimer Dimerizes in DMSO RNA_Polymerase RNA Polymerase This compound->RNA_Polymerase Inhibits MBNL1 MBNL1 Dimer->MBNL1 Inhibits Binding CUG_RNA CUGexp RNA Dimer->CUG_RNA Reduces Turnover DNA DNA pre_mRNA pre-mRNA DNA->pre_mRNA Transcription Blocked mRNA mRNA pre_mRNA->mRNA Splicing Ribosome Ribosome mRNA->Ribosome Protein Protein Ribosome->Protein Translation (Delayed Inhibition)

Caption: Mechanism of action and key off-target effects of this compound.

Troubleshooting_Workflow Start Experiment with this compound Yields Unexpected Results Check_Consistency Are results inconsistent between replicates/experiments? Start->Check_Consistency Check_Cytotoxicity Is cytotoxicity higher than expected? Check_Consistency->Check_Cytotoxicity No Solution_Dimerization Prepare fresh DMSO stock. Consider HPLC analysis. Check_Consistency->Solution_Dimerization Yes Check_Assay_Interference Is there high background or signal quenching? Check_Cytotoxicity->Check_Assay_Interference No Solution_Cytotoxicity Optimize dose and time. Run vehicle controls. Check_Cytotoxicity->Solution_Cytotoxicity Yes Final_Analysis Analyze and Interpret Data Check_Assay_Interference->Final_Analysis No Solution_Interference Run 'compound-only' controls. Consider alternative assay. Check_Assay_Interference->Solution_Interference Yes Solution_Dimerization->Check_Cytotoxicity Solution_Cytotoxicity->Check_Assay_Interference Solution_Interference->Final_Analysis

Caption: A logical workflow for troubleshooting common issues in this compound assays.

Chelation_Effect This compound This compound Cations Divalent Cations (Mg²⁺, Mn²⁺) This compound->Cations Chelates Inhibition Inhibition RNA_Polymerase RNA Polymerase Cations->RNA_Polymerase Required Cofactor Transcription Transcription RNA_Polymerase->Transcription Catalyzes RNA_Polymerase->Inhibition Inhibited

Caption: The role of divalent cation chelation in this compound's inhibitory activity.

References

Technical Support Center: Lomofungin-Induced Cellular Stress

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lomofungin. Our goal is to help you control for this compound-induced cellular stress and accurately interpret your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a phenazine antibiotic that primarily acts as a potent inhibitor of DNA-dependent RNA polymerases.[1][2][3] Its mechanism involves the chelation of essential divalent cations, specifically magnesium (Mg²⁺) and manganese (Mn²⁺), which are critical cofactors for RNA polymerase activity.[1][4] By sequestering these ions, this compound effectively halts RNA synthesis.[1][2][4][5] Some studies have also reported inhibition of DNA synthesis.[6]

Q2: What are the observable signs of this compound-induced cellular stress in my experiments?

A2: this compound-induced cellular stress can manifest in several ways, including:

  • Reduced cell viability and proliferation: This is a direct consequence of the inhibition of essential cellular processes like transcription and replication.

  • Morphological changes: Cells may appear rounded, detached from the culture surface, or show signs of apoptosis (e.g., membrane blebbing, condensed chromatin).

  • Induction of stress-related pathways: You may observe the upregulation of genes and proteins associated with cellular stress responses, such as heat shock proteins or DNA damage response markers.

  • Increased production of reactive oxygen species (ROS): Although not definitively documented for this compound, drug-induced cellular stress is often associated with oxidative stress.[7][8][9]

Q3: How can I differentiate the intended effects of RNA synthesis inhibition from general cellular stress responses?

A3: This is a critical experimental consideration. Here are several strategies:

  • Use of multiple, mechanistically distinct RNA polymerase inhibitors: Comparing the effects of this compound to other inhibitors like Actinomycin D can help identify cellular responses specifically due to the cessation of transcription.

  • Rescue experiments: Attempt to rescue the this compound-induced phenotype by supplementing the culture medium with Mg²⁺ and Mn²⁺. If the stress phenotype is alleviated, it suggests it's linked to the chelation activity of this compound.

  • Gene knockout/knockdown studies: If you are studying the effect of this compound on a specific gene or pathway, using techniques like CRISPR/Cas9 to knock out the target can help determine if the drug's effect is on-target.[10]

  • Time-course and dose-response experiments: Analyzing cellular responses at different time points and concentrations of this compound can help distinguish primary (on-target) from secondary (off-target/stress) effects.

Q4: I am observing unexpected results with this compound dissolved in DMSO. What could be the issue?

A4: this compound has been shown to undergo spontaneous dimerization in DMSO, forming dithis compound.[11][12][13] This dimer can have different biological activity and potency compared to the monomeric form.[11][13] It is crucial to use freshly prepared this compound solutions in DMSO for consistent results. Consider analyzing your stock solution by HPLC to check for the presence of the dimer.[12]

Troubleshooting Guides

Problem 1: High levels of cell death and detachment at expected working concentrations.

This could be due to excessive cellular stress beyond the intended inhibition of RNA synthesis.

Potential Cause Troubleshooting Step Rationale
Divalent Cation Depletion Supplement cell culture medium with additional MgCl₂ (1-5 mM) and MnCl₂ (10-50 µM).To counteract the chelating effect of this compound and restore ion homeostasis.
Oxidative Stress Co-treat cells with an antioxidant such as N-acetylcysteine (NAC) at a concentration of 1-5 mM.[14][15][16]To mitigate potential reactive oxygen species (ROS) production and subsequent cellular damage.[14][15][16]
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is below 0.1% in the final culture volume.High concentrations of solvents can induce cellular stress and toxicity.
Off-target Effects Perform a dose-response curve to determine the lowest effective concentration for RNA synthesis inhibition with minimal cytotoxicity.To minimize off-target effects that may become more prominent at higher concentrations.
Problem 2: Difficulty in reproducing experimental results.

Inconsistent results can arise from variations in the experimental setup and reagents.

Potential Cause Troubleshooting Step Rationale
This compound Dimerization Prepare fresh this compound solutions in DMSO for each experiment. Avoid repeated freeze-thaw cycles.This compound can dimerize in DMSO, altering its activity.[11][12][13]
Cell Cycle Synchronization Consider serum-starving cells for 18-24 hours before this compound treatment.[8][12][17][18]To synchronize the cell population in the same cell cycle phase, reducing variability in response.[8][12][17][18]
Inconsistent Cell Density Plate cells at a consistent density for all experiments and allow them to adhere and stabilize before treatment.Cell density can influence nutrient availability and cellular responses to drugs.
Variable Reagent Quality Use high-quality, sterile-filtered reagents and cell culture media from a consistent source.To minimize variability introduced by contaminants or batch-to-batch differences in media components.

Experimental Protocols

Protocol 1: Control for Divalent Cation Chelation

This protocol aims to determine if the observed cellular stress is due to the chelation of Mg²⁺ and Mn²⁺ by this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • Sterile MgCl₂ solution (1 M)

  • Sterile MnCl₂ solution (1 M)

  • Multi-well plates (e.g., 24-well or 96-well)

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

Procedure:

  • Seed cells in a multi-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare the following treatment groups in complete cell culture medium:

    • Vehicle control (e.g., DMSO)

    • This compound at the desired concentration

    • This compound + 1 mM MgCl₂

    • This compound + 5 mM MgCl₂

    • This compound + 10 µM MnCl₂

    • This compound + 50 µM MnCl₂

    • This compound + 1 mM MgCl₂ + 10 µM MnCl₂

  • Remove the old medium from the cells and replace it with the prepared treatment media.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Assess cell viability using a standard assay according to the manufacturer's instructions.

  • Analyze the data to determine if the supplementation of Mg²⁺ and/or Mn²⁺ rescues the cytotoxic effects of this compound.

Protocol 2: Mitigating Oxidative Stress

This protocol is designed to investigate the role of oxidative stress in this compound-induced cytotoxicity.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • N-acetylcysteine (NAC) stock solution (e.g., 1 M in sterile water)

  • Multi-well plates

  • Cell viability assay kit

  • ROS detection reagent (e.g., DCFDA)

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Prepare the following treatment groups:

    • Vehicle control

    • This compound

    • This compound + 1 mM NAC

    • This compound + 5 mM NAC

    • 1 mM NAC alone

    • 5 mM NAC alone

  • Replace the old medium with the treatment media.

  • Incubate for the desired duration.

  • Measure intracellular ROS levels using a fluorescent probe like DCFDA according to the manufacturer's protocol.

  • Assess cell viability in a parallel plate.

  • Analyze the results to see if NAC can reduce ROS levels and improve cell viability in the presence of this compound.

Visualizations

Troubleshooting_Workflow Start High Cell Death Observed with this compound Chelation Hypothesis: Divalent Cation Depletion Start->Chelation Oxidative_Stress Hypothesis: Oxidative Stress Start->Oxidative_Stress Off_Target Hypothesis: Off-target Effects Start->Off_Target Supplement Action: Supplement with Mg²⁺/Mn²⁺ Chelation->Supplement Antioxidant Action: Co-treat with NAC Oxidative_Stress->Antioxidant Dose_Response Action: Perform Dose-Response Off_Target->Dose_Response Result_Rescue Result: Cell Viability Rescued Supplement->Result_Rescue If yes Result_No_Rescue Result: No Change Supplement->Result_No_Rescue If no Antioxidant->Result_Rescue If yes Antioxidant->Result_No_Rescue If no Dose_Response->Result_Rescue If lower dose is effective with less toxicity Experimental_Controls_Pathway cluster_experiment Experimental Groups cluster_readout Readouts Vehicle Vehicle Control (e.g., DMSO) Viability Cell Viability Vehicle->Viability ROS ROS Levels Vehicle->ROS Gene_Expression Gene Expression (Target Genes, Stress Markers) Vehicle->Gene_Expression This compound This compound This compound->Viability This compound->ROS This compound->Gene_Expression Lomofungin_Rescue This compound + Mg²⁺/Mn²⁺ Supplement Lomofungin_Rescue->Viability Lomofungin_Antioxidant This compound + NAC Lomofungin_Antioxidant->Viability Lomofungin_Antioxidant->ROS

References

Technical Support Center: Unexpected Effects of Dilomofungin on RNA Turnover

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the unexpected effects of dilomofungin on RNA turnover. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guides

Issue: Increased levels of target RNA observed after treatment with dithis compound, contrary to the expected degradation or release of sequestered RNA.

Question Possible Cause Suggested Solution
Why is my target RNA with expanded CUG repeats accumulating in the nucleus after dithis compound treatment? Dithis compound has been shown to have an unexpected effect on RNA turnover, specifically for RNAs containing expanded CUG repeats (CUGexp). Instead of promoting degradation, it reduces the decay rate of these transcripts, leading to their accumulation in nuclear foci.[1][2][3][4][5]This is a known off-target effect of dithis compound. Consider using its monomer, this compound, which has been shown to be more effective at rescuing splicing defects without causing the accumulation of CUGexp RNA.[2][4][5] Alternatively, if the goal is to study the effects of CUGexp RNA stabilization, dithis compound can be used as a tool for this purpose.
I am not seeing the expected rescue of alternative splicing for MBNL1-dependent exons. Why? The accumulation of CUGexp RNA in nuclear foci caused by dithis compound can exacerbate the sequestration of MBNL1 protein, counteracting the intended effect of inhibiting the MBNL1-CUGexp interaction.[1]Monitor both the levels of CUGexp RNA and the splicing patterns of MBNL1-dependent exons. A lack of splicing correction accompanied by an increase in CUGexp RNA is indicative of this unexpected effect. Consider a dose-response experiment to find a concentration of dithis compound that might inhibit MBNL1 binding without significantly stabilizing the CUGexp RNA, although studies suggest the monomer is a better alternative.[5]
How can I confirm that the observed increase in my target RNA is due to decreased turnover and not increased transcription? The most direct way is to measure the half-life of the target RNA in the presence and absence of dithis compound.Perform an RNA stability assay using a transcriptional inhibitor like actinomycin D. By blocking new RNA synthesis, you can monitor the decay rate of the existing RNA pool over time via quantitative PCR (qPCR). A longer half-life in the presence of dithis compound would confirm a stabilization effect.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action of dithis compound?

A1: Dithis compound is a dimer of the natural antimicrobial agent this compound.[2][4] It was identified as a potent inhibitor of the binding between Muscleblind-like 1 (MBNL1) protein and expanded CUG repeat RNA ((CUG)exp).[2][5] This interaction is a key pathological feature of Myotonic Dystrophy Type 1 (DM1).[4]

Q2: What are the unexpected effects of dithis compound on RNA turnover?

A2: Contrary to its intended action of disrupting the MBNL1-CUGexp interaction to release MBNL1, dithis compound has been observed to decrease the turnover rate of CUGexp RNA.[1][3] This leads to a significant accumulation of the toxic CUGexp RNA in nuclear foci.[2][4]

Q3: Does dithis compound affect the turnover of all RNAs?

A3: No, the effect appears to be specific to RNAs containing expanded CUG repeats. Studies have shown that dithis compound does not affect the stability of messenger RNA that lacks the CUG expansion or the turnover of other nuclear RNAs, such as the 5' external transcribed spacer (ETS) of ribosomal RNA.[3]

Q4: What is the proposed mechanism behind dithis compound's effect on CUGexp RNA stability?

A4: The precise mechanism for the stabilization of CUGexp RNA by dithis compound is not fully understood. It is hypothesized to be an unintended consequence of its binding to the CUG repeats.[1]

Q5: Should I use this compound or dithis compound in my experiments?

A5: The choice depends on the experimental goal. While dithis compound is a more potent inhibitor of MBNL1-(CUG)12 binding in vitro, its cellular effect of stabilizing CUGexp RNA can be problematic if the aim is to rescue MBNL1-dependent splicing defects.[1][2] In such cases, the monomer, this compound, has been shown to be more effective in cellular models without causing the accumulation of CUGexp RNA.[5]

Quantitative Data Summary

Table 1: In Vitro Inhibition of MBNL1-(CUG)12 Binding

CompoundIC50 (nM)Fold Potency vs. This compound
This compound~17001
Dithis compound10017

This data is synthesized from the finding that dithis compound's inhibition of MBNL1–(CUG)12 binding was 17-fold more potent than this compound itself.[2][4][5]

Table 2: Effect of Dithis compound on the Half-Life of CUGexp RNA

TreatmentTarget RNACalculated Half-Life (hours)Fold Increase in Half-Life
Vehiclefluc-CUG800~21
Dithis compound (10 µM)fluc-CUG800~105
Vehiclefluc-CUG0No significant changeN/A
Dithis compound (10 µM)fluc-CUG0No significant changeN/A

This table summarizes the finding that dithis compound produced a 5-fold increase in the calculated half-life of a luciferase mRNA containing 800 CUG repeats (fluc800), while having no effect on the stability of a similar mRNA with no CUG repeats (fluc0).[1][3]

Experimental Protocols

Protocol 1: RNA Stability Assay Using Actinomycin D

Objective: To determine the effect of dithis compound on the half-life of a target RNA.

Materials:

  • Cells expressing the target RNA of interest.

  • Dithis compound.

  • Actinomycin D (transcriptional inhibitor).

  • Cell culture medium and reagents.

  • RNA extraction kit.

  • Reverse transcription reagents.

  • qPCR reagents and instrument.

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with either dithis compound at the desired concentration or a vehicle control for a predetermined amount of time.

  • Add actinomycin D (e.g., at 5 µg/mL) to all wells to inhibit transcription. This is your time point 0.

  • Harvest cells at various time points after the addition of actinomycin D (e.g., 0, 2, 4, 6, 8 hours).

  • Extract total RNA from the cells at each time point.

  • Perform reverse transcription to generate cDNA.

  • Quantify the relative levels of the target RNA at each time point using qPCR. Normalize to a stable reference gene.

  • Calculate the half-life of the target RNA in the presence and absence of dithis compound by plotting the relative RNA levels versus time and fitting the data to a one-phase decay curve.

Protocol 2: Luciferase Reporter Assay for MBNL1-Dependent Splicing

Objective: To assess the functional consequence of MBNL1 sequestration or release by measuring the activity of a splicing-dependent reporter.

Materials:

  • Cells co-transfected with a luciferase reporter construct containing an MBNL1-responsive alternative exon and a construct expressing the CUGexp RNA.

  • Dithis compound or this compound.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the transfected cells in a multi-well plate.

  • Treat the cells with various concentrations of dithis compound, this compound, or a vehicle control.

  • Incubate for a sufficient period to allow for changes in splicing and protein expression (e.g., 24-48 hours).

  • Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

  • An increase in luciferase activity would indicate a rescue of the splicing defect.

Visualizations

RNA_Stability_Assay_Workflow Start Seed Cells Treat Treat with Dithis compound or Vehicle Start->Treat Inhibit Add Actinomycin D (Time = 0) Treat->Inhibit Harvest Harvest Cells at Multiple Time Points Inhibit->Harvest Extract Extract Total RNA Harvest->Extract RT Reverse Transcription (cDNA) Extract->RT qPCR qPCR Analysis RT->qPCR Analyze Calculate RNA Half-life qPCR->Analyze

References

Technical Support Center: Lomofungin In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with lomofungin's non-specific binding in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an antimicrobial agent that primarily acts by inhibiting ribonucleic acid (RNA) synthesis.[1][2][3] It directly interacts with and inhibits DNA-dependent RNA polymerase, thereby halting RNA chain elongation.[4][5] While it also affects DNA synthesis, its primary impact is on RNA production.[1]

Q2: What is non-specific binding and why is it a concern with this compound?

Non-specific binding refers to the interaction of a compound with unintended targets, such as proteins or surfaces of labware, rather than its specific biological target.[4][6] This can lead to inaccurate experimental results, including an overestimation of the compound's potency or false-positive hits in screening assays. Phenolic compounds like this compound can be prone to non-specific interactions.

Q3: Does this compound aggregate in solution?

While phenolic compounds can be prone to aggregation, studies have shown that this compound did not exhibit aggregation-induced inhibition in high-throughput screens. The inclusion of detergents like Tween-20 in assays is a common practice to minimize the potential for aggregation.

Q4: What is the significance of this compound dimerization?

This compound has been observed to undergo spontaneous dimerization in dimethyl sulfoxide (DMSO), forming dithis compound. This dimer can exhibit different binding affinities and cellular effects compared to the monomeric form. For instance, dithis compound showed a 17-fold more potent inhibition of MBNL1–(CUG)12 binding in one study. It is crucial to be aware of this phenomenon as the ratio of monomer to dimer in your experimental solution can significantly impact the results.

Troubleshooting Guide: Addressing Non-Specific Binding

This guide provides a systematic approach to identifying and mitigating non-specific binding of this compound in your in vitro assays.

Problem 1: High background signal or inconsistent results.

High background or variability in your assay results can be a primary indicator of non-specific binding.

Workflow for Diagnosing and Mitigating High Background Signal

A High Background or Inconsistent Results B Control Experiment: No Target Control A->B C Is signal still high? B->C H Non-specific binding is likely C->H Yes I Issue may not be non-specific binding C->I No D Optimize Buffer Conditions E Add Blocking Agents D->E F Characterize this compound Solution E->F G Re-evaluate Results F->G H->D

Caption: Troubleshooting workflow for high background signal.

Solutions:

  • Run a "No Target" Control: Perform your binding assay in the absence of the intended biological target. A significant signal in this control is a strong indication of non-specific binding to your assay components (e.g., plate, beads).

  • Optimize Buffer Conditions:

    • pH: The charge state of this compound and interacting surfaces can be influenced by pH.[5] Experiment with a range of pH values to find the optimal condition that minimizes non-specific interactions while maintaining the activity of your target.

    • Salt Concentration: Increasing the ionic strength of your buffer by adding salts like NaCl can help to shield electrostatic interactions that contribute to non-specific binding.[5]

  • Incorporate Blocking Agents:

    • Bovine Serum Albumin (BSA): BSA is a commonly used protein blocking agent that can coat surfaces and sequester compounds prone to non-specific binding.[5]

    • Detergents: Non-ionic detergents like Tween-20 can disrupt hydrophobic interactions that often lead to non-specific binding and aggregation.

Problem 2: Suspected compound aggregation.

Although this compound has been shown not to be a typical aggregator, it's good practice to rule out aggregation, especially if you observe precipitation or time-dependent loss of activity.

Workflow for Investigating Compound Aggregation

A Suspected Aggregation B Visual Inspection A->B C Dynamic Light Scattering (DLS) B->C D Add Detergent to Assay C->D E Does detergent reduce signal? D->E F Aggregation is likely E->F Yes G Aggregation is less likely E->G No

Caption: Experimental workflow to test for compound aggregation.

Solutions:

  • Visual Inspection: Check your this compound stock and working solutions for any visible precipitates.

  • Dynamic Light Scattering (DLS): DLS is a biophysical technique that can directly measure the size of particles in a solution and is a definitive method for detecting compound aggregation.

  • Detergent Test: Include a non-ionic detergent like 0.01% Tween-20 in your assay buffer. A significant reduction in your signal in the presence of the detergent suggests that aggregation may be contributing to the observed activity.

Problem 3: Unexplained changes in compound activity.

The dimerization of this compound in DMSO can lead to variability in its biological activity.

Workflow for Monitoring this compound Dimerization

A Variability in Activity B Prepare Fresh this compound Stock in DMSO A->B C Analyze by HPLC or LC-MS B->C D Monitor Peak Ratios Over Time C->D E Correlate with Activity D->E

Caption: Workflow for monitoring this compound dimerization.

Solutions:

  • Use Freshly Prepared Solutions: Prepare this compound solutions in DMSO fresh for each experiment to minimize the extent of dimerization.

  • Analytical Characterization: Use techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the ratio of monomer to dimer in your stock solutions over time. This will allow you to correlate the observed activity with the specific form of this compound present.

Experimental Protocols

Protocol 1: Assessing the Effect of Buffer Composition on this compound Binding

Objective: To determine the optimal buffer pH and salt concentration to minimize non-specific binding of this compound.

Methodology:

  • Prepare a series of buffers: Prepare your standard assay buffer at different pH values (e.g., 6.0, 7.0, 8.0) and with varying concentrations of NaCl (e.g., 50 mM, 150 mM, 300 mM).

  • Perform a "No Target" binding assay:

    • Add a constant concentration of this compound to each buffer condition in your assay plate (or other format) in the absence of the biological target.

    • Incubate under standard assay conditions.

    • Measure the signal using your standard detection method.

  • Perform a "Target" binding assay: Repeat step 2 in the presence of your biological target.

  • Data Analysis:

    • Calculate the signal-to-noise ratio for each condition (Signal with target / Signal without target).

    • Select the buffer condition that provides the highest signal-to-noise ratio, indicating the lowest non-specific binding.

Data Presentation:

Buffer pHNaCl (mM)Signal (No Target)Signal (With Target)Signal-to-Noise Ratio
6.050
6.0150
6.0300
7.050
7.0150
7.0300
8.050
8.0150
8.0300
Protocol 2: Evaluating the Efficacy of Blocking Agents

Objective: To determine the optimal concentration of BSA and Tween-20 to reduce non-specific binding.

Methodology:

  • Prepare blocking agent solutions: Prepare a series of your optimized buffer (from Protocol 1) containing different concentrations of BSA (e.g., 0.1%, 0.5%, 1% w/v) and Tween-20 (e.g., 0.01%, 0.05%, 0.1% v/v).

  • Perform a "No Target" binding assay:

    • Pre-incubate your assay plate/beads with each blocking buffer for 1 hour at room temperature.

    • Wash to remove excess blocking agent.

    • Add this compound and measure the signal as in Protocol 1.

  • Perform a "Target" binding assay: Repeat step 2 in the presence of your biological target.

  • Data Analysis: Compare the signal-to-noise ratios to identify the most effective blocking agent and concentration.

Data Presentation:

Blocking AgentConcentrationSignal (No Target)Signal (With Target)Signal-to-Noise Ratio
None-
BSA0.1%
BSA0.5%
BSA1%
Tween-200.01%
Tween-200.05%
Tween-200.1%
Protocol 3: Characterizing this compound Dimerization by HPLC

Objective: To monitor the rate of this compound dimerization in DMSO.

Methodology:

  • Prepare a fresh stock solution of this compound in DMSO.

  • Inject an aliquot of the fresh solution onto a suitable HPLC system with a C18 column.

  • Develop a gradient elution method that separates the this compound monomer and dimer. Monitor the elution profile using a UV detector.

  • Store the stock solution at room temperature or your typical storage condition.

  • Inject aliquots at various time points (e.g., 1, 4, 8, 24 hours).

  • Data Analysis:

    • Integrate the peak areas for the monomer and dimer at each time point.

    • Calculate the percentage of each species over time to determine the dimerization kinetics.

Data Presentation:

Time (hours)Monomer Peak Area (%)Dimer Peak Area (%)
0
1
4
8
24

Signaling Pathway and Experimental Workflow Diagrams

This compound's Primary Signaling Pathway Inhibition

This compound This compound RNAP DNA-dependent RNA Polymerase This compound->RNAP Inhibits RNA RNA Transcript RNAP->RNA Synthesizes DNA DNA Template DNA->RNAP Binds to

Caption: this compound inhibits RNA synthesis by targeting RNA polymerase.

References

Cell permeability issues with Lomofungin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lomofungin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings, with a particular focus on cell permeability and related issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an antimicrobial agent that is active against a variety of fungi, yeasts, and bacteria.[1] Its primary mechanism of action is the inhibition of DNA-dependent RNA polymerase, which in turn halts RNA synthesis.[2][3][4] This inhibitory effect is believed to be due to its function as a chelating agent for divalent cations, such as manganese (Mn²⁺) and magnesium (Mg²⁺), which are essential cofactors for RNA polymerase activity.

Q2: I am observing unexpected changes in cellular metabolism in my experiments. Could this compound be affecting cell permeability?

A2: Yes, it is possible. In yeast cells, this compound has been shown to alter cell membrane permeation. At concentrations as low as 4 μg/mL, it can decrease the uptake of essential molecules such as glucose, amino acids, uracil, and thymidine.[5] Therefore, it is crucial to consider these effects when interpreting data from metabolic assays.

Q3: My this compound solution is old or was stored improperly. Could this affect my results?

A3: This is a critical consideration. This compound has been observed to spontaneously dimerize in DMSO, forming dithis compound. This dimer can have different biological activities compared to the monomeric form. The age and storage conditions of your this compound solution can therefore significantly impact the reproducibility and outcome of your experiments. It is recommended to use freshly prepared solutions whenever possible.

Q4: What are the typical concentrations of this compound used in experiments?

A4: The effective concentration of this compound can vary depending on the organism and the specific experimental goal. For inhibiting the growth of susceptible yeasts and fungi, concentrations in the range of 5 to 10 μg/mL are often effective.[5] To achieve near-complete inhibition of RNA synthesis in Saccharomyces protoplasts, a higher concentration of 40 μg/mL for a short duration (e.g., 10 minutes) has been used.[6]

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of Microbial Growth

Possible Cause 1: Incorrect Concentration

  • Troubleshooting Step: Verify the concentration of your this compound stock solution. Perform a dose-response experiment to determine the Minimum Inhibitory Concentration (MIC) for your specific microbial strain.

Possible Cause 2: Inactive Compound

  • Troubleshooting Step: As this compound can dimerize in DMSO, prepare a fresh solution. If possible, use analytical techniques like HPLC to check the integrity of your this compound stock.

Possible Cause 3: Cell Permeability Barrier

  • Troubleshooting Step: While this compound does enter cells, some strains may have more robust cell walls or efflux pumps that reduce its intracellular concentration. Consider using spheroplasts or protoplasts to bypass the cell wall, or investigate the use of efflux pump inhibitors as an experimental control.

Issue 2: Discrepancies in RNA Synthesis Inhibition and Cytotoxicity Data

Possible Cause 1: Off-Target Effects on Permeability

  • Troubleshooting Step: At certain concentrations, this compound's effect on cell permeability can confound cytotoxicity assays that rely on metabolic activity (e.g., MTT assay). A decrease in signal may be due to reduced uptake of the assay reagent rather than direct cytotoxicity.

  • Recommendation: Use a secondary assay that measures membrane integrity, such as a lactate dehydrogenase (LDH) release assay, to differentiate between cytotoxic effects and reduced metabolic activity due to permeability changes.

Possible Cause 2: Time-Dependent Effects

  • Troubleshooting Step: The inhibition of RNA synthesis is a relatively rapid process.[6] However, the downstream effects on protein synthesis and overall cell viability will have a delayed onset. Design time-course experiments to capture both the early effects on RNA synthesis and the later cytotoxic effects.

Data Presentation

Table 1: Reported Effective Concentrations of this compound against Saccharomyces cerevisiae

EffectConcentration (μg/mL)Incubation TimeCell TypeReference
Growth Inhibition5 - 10Not SpecifiedWhole Cells[5]
Decreased Uptake of Glucose, Amino Acids, Uracil, Thymidine4Not SpecifiedWhole Cells[5]
Inhibition of RNA and DNA Synthesis4Not SpecifiedWhole Cells[5]
Near-Complete Inhibition of RNA Synthesis4010 minutesProtoplasts[6]

Experimental Protocols

Protocol 1: In Vitro RNA Polymerase Inhibition Assay

This protocol is a generalized procedure for assessing the inhibitory effect of a compound like this compound on bacterial RNA polymerase activity.

Materials:

  • Purified E. coli RNA polymerase holoenzyme

  • DNA template (e.g., a plasmid containing a strong promoter like T7)

  • Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)

  • Radiolabeled UTP (e.g., [α-³²P]UTP)

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 150 mM KCl, 10 mM DTT)

  • This compound stock solution (in DMSO)

  • Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

  • DEPC-treated water

  • Scintillation fluid and counter

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. For each reaction, add the following in order: DEPC-treated water, transcription buffer, DTT, and the DNA template.

  • Add the desired concentration of this compound (or DMSO for the vehicle control) to the reaction tubes.

  • Add the E. coli RNA polymerase holoenzyme to each tube and incubate at 37°C for 10 minutes to allow for the formation of the open promoter complex.

  • Initiate the transcription reaction by adding a mixture of all four NTPs, including the radiolabeled UTP.

  • Incubate the reactions at 37°C for 20 minutes.

  • Stop the reaction by adding the stop solution.

  • Denature the samples by heating at 95°C for 5 minutes.

  • Separate the RNA transcripts by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualize the radiolabeled RNA transcripts by autoradiography.

  • To quantify the inhibition, the bands can be excised from the gel and the radioactivity measured using a scintillation counter. Calculate the percentage of inhibition relative to the vehicle control.

Mandatory Visualizations

Lomofungin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Lomofungin_ext This compound Permeability Altered Permeability (Reduced uptake of nutrients/precursors) Lomofungin_ext->Permeability Lomofungin_int Intracellular This compound Lomofungin_ext->Lomofungin_int Enters Cell Membrane Divalent_Cations Mg²⁺ / Mn²⁺ Lomofungin_int->Divalent_Cations Chelates RNA_Polymerase RNA Polymerase Lomofungin_int->RNA_Polymerase Inhibits Divalent_Cations->RNA_Polymerase Required for activity RNA_synthesis RNA Synthesis RNA_Polymerase->RNA_synthesis Catalyzes Protein_synthesis Protein Synthesis RNA_synthesis->Protein_synthesis Required for Cell_Growth Cell Growth Protein_synthesis->Cell_Growth Required for

Caption: Mechanism of action and cellular effects of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results with this compound Check_Conc Verify this compound Concentration and Purity Start->Check_Conc Prepare_Fresh Prepare Fresh this compound Solution from a Reliable Source Check_Conc->Prepare_Fresh Incorrect or Impure Check_Permeability Consider Cell Permeability Effects Check_Conc->Check_Permeability Correct Dose_Response Perform Dose-Response Experiment (e.g., MIC) Prepare_Fresh->Dose_Response Dose_Response->Check_Permeability Uptake_Assay Perform Radiolabeled Substrate Uptake Assay Check_Permeability->Uptake_Assay Suspected Analyze_Data Re-analyze Data Considering Permeability Effects Check_Permeability->Analyze_Data Not Suspected Cytotoxicity_Assay Use Orthogonal Cytotoxicity Assay (e.g., LDH) Uptake_Assay->Cytotoxicity_Assay Cytotoxicity_Assay->Analyze_Data

Caption: Troubleshooting workflow for experiments involving this compound.

References

Technical Support Center: Best Practices for Long-Term Storage of Lomofungin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Lomofungin, ensuring its stability and purity over time is paramount for reproducible and reliable experimental outcomes. This technical support center provides a comprehensive guide to the best practices for the long-term storage of this compound, including troubleshooting common issues and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For optimal long-term stability, solid this compound should be stored in a dry, dark environment.[1] Short-term storage (days to weeks) is suitable at 0 - 4°C, while long-term storage (months to years) requires colder temperatures of -20°C.[1] Protecting the compound from light and moisture is crucial to prevent degradation.

Q2: How should I store this compound stock solutions?

This compound is commonly dissolved in dimethyl sulfoxide (DMSO). For short-term storage (days to weeks), these stock solutions can be kept at 0 - 4°C. However, for long-term storage (months), it is strongly recommended to store aliquots at -20°C.[1] This minimizes the impact of repeated freeze-thaw cycles which can affect the stability of the compound.[2]

Q3: What is the expected shelf life of this compound?

When stored under the recommended conditions, solid this compound has a shelf life of over three years.[1] The stability of stock solutions is dependent on the solvent and storage temperature, with storage at -20°C providing the longest stability.

Q4: I've noticed a color change in my this compound solution. What does this mean?

This compound is an olive-yellow crystalline compound. A significant color change in a this compound solution, particularly darkening, may indicate degradation. This can be caused by exposure to light, elevated temperatures, or oxidative conditions. It is advisable to perform a purity check, for instance using HPLC, to assess the integrity of the solution.

Q5: My this compound solution in DMSO appears to have precipitated. What should I do?

Precipitation of this compound from a DMSO stock solution can occur, especially after freeze-thaw cycles or if the concentration is high.[3] Before use, ensure the solution is brought to room temperature and vortexed thoroughly to redissolve any precipitate. If precipitation persists, gentle warming may be attempted, but care should be taken to avoid heat-induced degradation. If the precipitate does not redissolve, it may indicate insolubility at that concentration or potential degradation, and the solution should be evaluated for purity.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity - Improper storage temperature.- Repeated freeze-thaw cycles.- Dimerization in DMSO solution.- Degradation due to light or air exposure.- Verify storage conditions against recommendations.- Aliquot stock solutions to minimize freeze-thaw cycles.- Prepare fresh solutions from solid stock.- Perform a purity analysis (e.g., HPLC) to check for degradation products.
Color change of solid or solution - Exposure to light.- Oxidation.- Contamination.- Store in amber vials or protect from light.- Purge containers with an inert gas like nitrogen or argon before sealing.- Ensure proper handling to avoid contamination.
Precipitation in DMSO stock solution - Solution concentration exceeds solubility at storage temperature.- Freeze-thaw cycles.- Warm the solution gently and vortex to redissolve.- Consider preparing a more dilute stock solution.- Centrifuge the vial briefly before use to pellet any undissolved material.
Inconsistent experimental results - Dimerization of this compound in DMSO.- Degradation of the compound.- Use freshly prepared this compound solutions for critical experiments.- Be aware that this compound can spontaneously dimerize in DMSO at 4°C and above.[1][4][5] For consistent results, control the age and storage temperature of the DMSO stock solution.- Implement a quality control check of the this compound stock before use.

Quantitative Data Summary

The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.

Form Storage Duration Temperature Additional Conditions
Solid Powder Short-term (days to weeks)0 - 4°CDry, dark environment
Long-term (months to years)-20°CDry, dark environment
Stock Solution (in DMSO) Short-term (days to weeks)0 - 4°CProtect from light
Long-term (months)-20°CAliquoted, protect from light

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

  • Objective: To separate and quantify this compound and its potential degradation products, including the dimer.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A starting gradient could be 95:5 (aqueous:organic) transitioning to 5:95 over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where this compound has maximum absorbance (a UV scan would be needed to determine the optimal wavelength).

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dilute the this compound stock solution in the initial mobile phase to a suitable concentration within the linear range of the detector.

  • Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[6][7]

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to understand the degradation pathways and to validate the stability-indicating nature of an analytical method.[8][9]

  • Objective: To generate potential degradation products of this compound under various stress conditions.

  • Stress Conditions:

    • Acid Hydrolysis: Treat this compound solution with 0.1 M HCl at 60°C for a specified time.

    • Base Hydrolysis: Treat this compound solution with 0.1 M NaOH at room temperature for a specified time.

    • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose solid this compound to dry heat (e.g., 70°C).

    • Photolytic Degradation: Expose this compound solution to UV and visible light.

  • Procedure:

    • Prepare solutions of this compound in a suitable solvent (e.g., DMSO diluted with water or buffer).

    • Expose the solutions and solid powder to the stress conditions for different time points (e.g., 2, 4, 8, 24 hours).

    • At each time point, take an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

    • Analyze the stressed samples using the developed stability-indicating HPLC method to observe the formation of degradation products and the decrease in the parent this compound peak.

Visualizations

Lomofungin_Storage_Troubleshooting start Inconsistent Experimental Results or Suspected Degradation check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage check_solution_prep Review Solution Preparation (Solvent, Concentration, Age) start->check_solution_prep hplc_analysis Perform Stability-Indicating HPLC Analysis check_storage->hplc_analysis check_solution_prep->hplc_analysis pass Purity and Concentration within Specification hplc_analysis->pass Pass fail Significant Degradation or Dimerization Detected hplc_analysis->fail Fail optimize_storage Optimize Storage and Handling (Aliquoting, Inert Gas) pass->optimize_storage discard Discard Stock and Prepare Fresh fail->discard discard->optimize_storage

Caption: Troubleshooting workflow for investigating this compound stability issues.

Lomofungin_Dimerization_Pathway Lomofungin_Monomer This compound (Monomer) in DMSO Dithis compound Dithis compound (Dimer) Lomofungin_Monomer->Dithis compound Spontaneous Dimerization Impact Altered Biological Activity (e.g., 17x more potent inhibitor of MBNL1-CUG binding) Dithis compound->Impact Conditions Temperature ≥ 4°C Higher Concentration Longer Storage Time Conditions->Lomofungin_Monomer

Caption: Dimerization pathway of this compound in DMSO.

References

Mitigating Batch-to-Batch Variability of Lomofungin: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address and mitigate the batch-to-batch variability of Lomofungin, a potent antifungal and antibacterial agent. By offering detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols, this guide aims to ensure the consistency and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a natural antimicrobial agent produced by the bacterium Streptomyces lomondensis.[1][2] It is a crystalline, olive-yellow compound that exhibits a broad spectrum of activity against various fungi, yeasts, and bacteria.[1][2] The primary mechanism of action of this compound is the inhibition of RNA synthesis.[3][4] It directly interacts with and inhibits DNA-dependent RNA polymerase, thereby halting transcription.[5][6]

Q2: What are the common causes of batch-to-batch variability with this compound?

A2: As a natural product, this compound's production through fermentation can lead to inherent variability between batches.[7] Key factors contributing to this variability include:

  • Purity and Impurities: The presence and concentration of related compounds or impurities from the fermentation and purification process can differ between batches.

  • Potency/Activity: The biological activity of each batch can fluctuate due to slight structural variations or the presence of synergistic or antagonistic compounds.

  • Solubility and Stability: Differences in crystallinity and residual solvents can affect the solubility and stability of the compound, influencing its performance in assays.

  • Source and Manufacturing Process: Variations in the fermentation conditions, extraction, and purification methods used by different suppliers or even different production runs from the same supplier can introduce variability.[8][9]

Q3: How can I assess the quality and consistency of a new batch of this compound?

A3: It is crucial to perform in-house quality control checks on each new lot of this compound before use in critical experiments. Recommended assessments include:

  • Visual Inspection: Check for uniformity in color and crystallinity.

  • Solubility Test: Ensure the batch dissolves as expected in the recommended solvents.

  • Purity Analysis: If possible, perform High-Performance Liquid Chromatography (HPLC) to assess the purity profile and compare it to previous batches.

  • Activity Assay: Conduct a bioassay, such as a Minimum Inhibitory Concentration (MIC) determination against a reference organism, to confirm its potency.

Troubleshooting Guide

This section addresses specific issues that researchers may encounter when working with different batches of this compound.

Problem Potential Cause Recommended Solution
Inconsistent Minimum Inhibitory Concentration (MIC) values between experiments. Batch-to-batch variability in this compound potency. 1. Qualify each new batch: Perform a side-by-side MIC assay comparing the new batch with a previously characterized "gold standard" batch. 2. Adjust concentration: Based on the relative potency determined, adjust the working concentration of the new batch accordingly. 3. Use a reference standard: If available, include a certified reference standard of this compound in your assays for normalization.
Reduced or no antifungal/antibacterial activity observed. 1. Degraded this compound stock solution. 2. Incorrect solvent used for dissolution. 3. Low potency of the current batch. 1. Prepare fresh stock solutions: this compound solutions should be prepared fresh for each experiment or stored under recommended conditions for a limited time. 2. Verify solvent compatibility: Ensure the solvent used is appropriate and does not interfere with the assay. This compound is generally soluble in organic solvents but has limited water solubility.[10] 3. Perform a potency test: As mentioned above, test the activity of the new batch against a sensitive control strain.
Precipitation of this compound in culture media. 1. Poor solubility of the specific batch. 2. Exceeding the solubility limit in the final assay medium. 1. Use a co-solvent: A small percentage of an organic solvent like DMSO may be necessary to maintain solubility in aqueous media. Ensure the final solvent concentration is non-toxic to the test organism. 2. Prepare a more concentrated stock: This allows for a smaller volume to be added to the media, reducing the risk of precipitation. 3. Filter-sterilize the final medium: After adding this compound, filter the medium to remove any undissolved particles.
Unexpected cellular toxicity or off-target effects. Presence of cytotoxic impurities in the this compound batch. 1. Check the certificate of analysis (CoA): Review the purity data provided by the supplier. 2. Purify the compound: If in-house capabilities exist, further purification by chromatography may be necessary. 3. Test a different batch/supplier: If significant off-target effects are observed, consider obtaining this compound from a different source with a higher purity specification.

Experimental Protocols

To ensure consistency and allow for cross-experimental comparisons, detailed protocols for key assays are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[11]

1. Preparation of this compound Stock Solution:

  • Weigh out the required amount of this compound powder in a sterile environment.
  • Dissolve the powder in an appropriate sterile solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
  • Vortex thoroughly to ensure complete dissolution. This is your stock solution.

2. Preparation of Microtiter Plates:

  • Use sterile 96-well flat-bottom microtiter plates.
  • Add 100 µL of the appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to all wells.
  • Add 100 µL of the this compound stock solution to the first well of each row to be tested.
  • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.

3. Inoculum Preparation:

  • Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
  • Dilute the standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for yeast.

4. Inoculation and Incubation:

  • Add 10 µL of the prepared inoculum to each well, resulting in a final volume of 110 µL.
  • Include a growth control (medium + inoculum, no drug) and a sterility control (medium only).
  • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).

5. Determination of MIC:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Visualizations

This compound's Mechanism of Action

Lomofungin_Mechanism This compound This compound RNAPolymerase DNA-dependent RNA Polymerase This compound->RNAPolymerase Inhibits CellGrowth Cell Growth Inhibition This compound->CellGrowth Leads to Transcription Transcription RNAPolymerase->Transcription Catalyzes RNA RNA Synthesis Transcription->RNA Protein Protein Synthesis RNA->Protein Protein->CellGrowth Batch_Qualification_Workflow Start Receive New Batch of this compound QC Quality Control Checks Start->QC Visual Visual Inspection QC->Visual Solubility Solubility Test QC->Solubility Purity Purity Analysis (HPLC) QC->Purity Activity Activity Assay (MIC) QC->Activity Compare Compare to Reference Batch Visual->Compare Solubility->Compare Purity->Compare Activity->Compare Pass Batch Qualified for Use Compare->Pass Meets Specs Fail Contact Supplier / Further Purification Compare->Fail Does Not Meet Specs

References

Validation & Comparative

A Comparative Guide: Lomofungin vs. Cycloheximide for Protein Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Lomofungin and Cycloheximide, two widely used biochemical tools in the study of cellular processes. While both are utilized to inhibit protein synthesis, their mechanisms of action, kinetics, and cellular effects differ significantly. This document aims to provide an objective analysis, supported by experimental data, to aid researchers in selecting the appropriate inhibitor for their specific experimental needs.

At a Glance: Key Differences

FeatureThis compoundCycloheximide
Primary Target DNA-dependent RNA Polymerase[1][2][3]60S ribosomal subunit (E-site)[4]
Mechanism of Action Inhibits RNA synthesis by chelating divalent cations (Mg²⁺, Mn²⁺) essential for polymerase activity.[5] The effect on protein synthesis is indirect, resulting from mRNA depletion.[6][7]Directly inhibits the elongation step of protein synthesis by blocking tRNA translocation.[4][8]
Kinetics of Protein Synthesis Inhibition Delayed onset; inhibition observed after a lag period (e.g., 30-40 minutes in yeast protoplasts).[7]Rapid and immediate onset of inhibition.[7]
Reversibility Information not readily available.Readily reversible upon removal from the culture medium.
Primary Application Study of transcription, RNA metabolism, and processes requiring de novo RNA synthesis.Study of protein half-life (CHX chase assay), ribosome profiling, and direct inhibition of translation.[9][10][11]

Mechanism of Action

This compound: An Indirect Inhibitor of Protein Synthesis

This compound primarily functions as a potent inhibitor of RNA synthesis in a wide range of organisms, including fungi, yeasts, and bacteria.[1][3][6] Its mechanism involves the chelation of divalent cations, such as manganese (Mn²⁺) and magnesium (Mg²⁺), which are crucial cofactors for the activity of DNA-dependent RNA polymerases.[5] By sequestering these ions, this compound effectively halts transcription.[5]

The inhibition of protein synthesis by this compound is a secondary, downstream effect. By preventing the synthesis of messenger RNA (mRNA), the template for translation, this compound indirectly brings protein production to a halt as the existing pool of mRNA degrades.[7] This indirect action results in a characteristic lag phase before the effects on protein synthesis are observed.[7]

Lomofungin_Mechanism This compound This compound Divalent_Cations Divalent Cations (Mg²⁺, Mn²⁺) This compound->Divalent_Cations Chelates RNA_Polymerase DNA-dependent RNA Polymerase This compound->RNA_Polymerase Inhibits (indirectly) Divalent_Cations->RNA_Polymerase Required for activity Transcription Transcription (RNA Synthesis) RNA_Polymerase->Transcription Catalyzes Protein_Synthesis Protein Synthesis RNA_Polymerase->Protein_Synthesis Inhibition leads to (delayed effect) mRNA mRNA Transcription->mRNA Produces Ribosome Ribosome mRNA->Ribosome Template for Ribosome->Protein_Synthesis Performs

This compound's indirect inhibition of protein synthesis.
Cycloheximide: A Direct Inhibitor of Translation Elongation

Cycloheximide is a well-characterized and widely used inhibitor of protein synthesis in eukaryotic cells.[8][12] It exerts its effect by directly targeting the ribosome, the cellular machinery responsible for protein synthesis. Specifically, Cycloheximide binds to the E-site (exit site) of the large (60S) ribosomal subunit.[4] This binding event physically obstructs the translocation step of elongation, preventing the ribosome from moving along the mRNA molecule. As a result, the addition of new amino acids to the growing polypeptide chain is halted, leading to a rapid and potent inhibition of protein synthesis.[4][8]

Cycloheximide_Mechanism cluster_ribosome Ribosome (60S Subunit) E_site E-site tRNA_translocation tRNA Translocation (Elongation) E_site->tRNA_translocation Blocks P_site P-site A_site A-site Cycloheximide Cycloheximide Cycloheximide->E_site Binds to Protein_Synthesis Protein Synthesis tRNA_translocation->Protein_Synthesis Is a key step in

Cycloheximide's direct inhibition of protein synthesis.

Quantitative Performance Data

The following tables summarize key quantitative parameters for this compound and Cycloheximide. It is important to note that the inhibitory concentrations of this compound for protein synthesis are a reflection of its primary effect on transcription.

Table 1: Inhibitory Concentrations

InhibitorOrganism/Cell LineParameterConcentrationReference(s)
This compound Saccharomyces cerevisiaeRNA Synthesis Inhibition4 µg/mL[6]
Saccharomyces cerevisiaeProtein Synthesis Inhibition (indirect)10 µg/mL (35% reduction)[6]
HCT116 and 5637 cancer cellsCytotoxicitySubstantial inhibition[13]
Cycloheximide HepG2 cellsIC50 (Protein Synthesis)6600 ± 2500 nmol/L[14]
Primary Rat HepatocytesIC50 (Protein Synthesis)290 ± 90 nmol/L[14]
HepG2 cellsCC50 (Cytotoxicity)570 ± 510 nmol/L[14]
Primary Rat HepatocytesCC50 (Cytotoxicity)680 ± 1300 nmol/L[14]

IC50: Half maximal inhibitory concentration. CC50: Half maximal cytotoxic concentration.

Signaling Pathways

This compound

There is limited specific information available regarding the direct effects of this compound on intracellular signaling pathways. Its primary mechanism of action, the inhibition of transcription, will broadly and indirectly affect all signaling pathways that rely on the expression of new gene products.

Cycloheximide

Cycloheximide has been shown to modulate several key signaling pathways, which may be independent of its direct effect on protein synthesis.[12] Researchers should be aware of these potential off-target effects.

  • AKT Pathway: Inhibition of protein synthesis by cycloheximide can induce the phosphorylation and activation of AKT (Protein Kinase B). This activation appears to be mediated through the PI3K pathway.

  • RhoA Signaling: Cycloheximide has been observed to disrupt the actin cytoskeleton, an effect that is at least partially mediated by the suppression of the small GTPase RhoA signaling pathway.

  • MEK1/ERK Pathway: In 3T3-L1 adipocytes, cycloheximide has been shown to stimulate the expression of the suppressor of cytokine signaling-3 (SOCS-3) gene via the MEK1/ERK signaling pathway.

Experimental Protocols

Measuring the Rate of Protein Synthesis Inhibition

A common method to determine the rate of protein synthesis is by measuring the incorporation of radiolabeled amino acids into newly synthesized proteins.[15]

Objective: To quantify the rate of global protein synthesis in cultured cells following treatment with an inhibitor.

Materials:

  • Cultured eukaryotic cells

  • Complete culture medium

  • Radiolabeled amino acid (e.g., ³H-Leucine or ³⁵S-Methionine)

  • Inhibitor stock solution (this compound or Cycloheximide)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Protocol:

  • Plate cells at a suitable density and allow them to adhere and grow overnight.

  • Pre-treat cells with the desired concentration of this compound or Cycloheximide for various time points.

  • For the final 30-60 minutes of the inhibitor treatment, add the radiolabeled amino acid to the culture medium.

  • After the labeling period, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove unincorporated radioactive amino acids.

  • Lyse the cells and precipitate the proteins using cold TCA.

  • Wash the protein pellets to remove any remaining free radioactive amino acids.

  • Solubilize the protein pellets and measure the incorporated radioactivity using a scintillation counter.

  • Normalize the radioactive counts to the total protein concentration for each sample.

  • Plot the percentage of protein synthesis inhibition against the inhibitor concentration or time to determine the IC50 or the kinetics of inhibition.

Workflow for measuring protein synthesis rate.
Cycloheximide (CHX) Chase Assay

The CHX chase assay is a standard technique to determine the half-life of a specific protein.[9][10]

Objective: To determine the degradation rate and half-life of a protein of interest.

Materials:

  • Cultured cells expressing the protein of interest

  • Cycloheximide stock solution

  • Cell lysis buffer

  • Reagents for protein quantification (e.g., BCA assay)

  • Reagents and equipment for Western blotting

Protocol:

  • Culture cells to an appropriate confluency.

  • Treat the cells with a concentration of Cycloheximide sufficient to block protein synthesis (e.g., 20-100 µg/mL, depending on the cell line).[16]

  • Harvest cell lysates at various time points after the addition of Cycloheximide (e.g., 0, 2, 4, 8, 12 hours).

  • Quantify the total protein concentration in each lysate.

  • Separate equal amounts of total protein from each time point by SDS-PAGE.

  • Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Probe the membrane with a primary antibody specific to the protein of interest and a loading control protein (e.g., actin or tubulin).

  • Incubate with an appropriate secondary antibody and detect the protein bands.

  • Quantify the band intensity of the protein of interest at each time point and normalize it to the loading control.

  • Plot the normalized protein levels against time to determine the degradation rate and calculate the protein half-life.

Workflow for the Cycloheximide Chase Assay.

Conclusions and Recommendations

The choice between this compound and Cycloheximide for inhibiting protein synthesis is critically dependent on the experimental question.

  • For direct, rapid, and reversible inhibition of protein synthesis , Cycloheximide is the inhibitor of choice. It is the gold standard for studying protein turnover and for applications like ribosome profiling where the immediate arrest of translation is required. Researchers should, however, be mindful of its potential off-target effects on signaling pathways.

  • When the experimental goal is to investigate the consequences of transcriptional arrest on cellular processes, including the subsequent cessation of protein synthesis , this compound is a suitable tool. Its indirect and delayed effect on translation makes it inappropriate for studies requiring the acute blockage of protein synthesis.

References

A Comparative Guide to Transcription Inhibitors: Lomofungin and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Transcription, the process of synthesizing RNA from a DNA template, is a fundamental pillar of cellular life. Its precise regulation is paramount for normal cellular function, and its dysregulation is a hallmark of many diseases, including cancer and microbial infections. Consequently, inhibitors of transcription are invaluable tools in molecular biology research and hold significant promise as therapeutic agents. This guide provides a comparative analysis of Lomofungin, a phenazine antibiotic, with other widely used transcription inhibitors, offering insights into their mechanisms, specificity, and experimental applications.

Overview of Transcription Inhibitors

Transcription inhibitors can be broadly categorized based on their target and mechanism of action. Some directly bind to the DNA template, preventing RNA polymerase from accessing it. Others interact with RNA polymerase itself, either blocking its binding to DNA or inhibiting its catalytic activity. A third class of inhibitors targets transcription factors or other regulatory proteins essential for the initiation or elongation of transcription. Understanding these distinctions is crucial for selecting the appropriate inhibitor for a given experimental or therapeutic goal.

Comparative Analysis of Key Transcription Inhibitors

The following table summarizes the key characteristics of this compound and four other prominent transcription inhibitors. This allows for a direct comparison of their primary targets, mechanisms of action, and organismal specificity.

InhibitorPrimary TargetMechanism of ActionOrganismal Specificity
This compound DNA-dependent RNA PolymeraseInteracts directly with RNA polymerase, halting chain elongation.[1][2] May also chelate divalent cations (Mn2+, Mg2+) required for polymerase activity.[3]Fungi, Yeasts, Bacteria[4][5][6]
Actinomycin D DNAIntercalates into GC-rich regions of DNA, physically obstructing the movement of RNA polymerase.[7][8][9][10]Broad (Bacteria and Eukaryotes)
Rifampicin Bacterial DNA-dependent RNA Polymerase (β-subunit)Binds to the β-subunit of bacterial RNA polymerase, preventing the initiation of transcription.[11][12][13][14][15]Bacteria[11][13]
α-Amanitin Eukaryotic RNA Polymerase II and IIIBinds to the bridge helix of RNA Polymerase II (highly sensitive) and III (moderately sensitive), inhibiting translocation.[16][17][18]Eukaryotes
Triptolide XPB subunit of TFIIHCovalently binds to the XPB subunit of the general transcription factor TFIIH, leading to the degradation of RNA Polymerase II.[19][20]Eukaryotes

In-Depth Inhibitor Profiles

This compound

This compound is an antimicrobial agent produced by Streptomyces lomondensis.[4][5][6] Its primary mode of action is the direct inhibition of DNA-dependent RNA polymerase in fungi, yeasts, and bacteria.[1][2] Studies have shown that it promptly halts RNA chain elongation by interacting with the polymerase enzyme itself, rather than the DNA template.[1][2] Additionally, there is evidence to suggest that this compound can act as a chelating agent for divalent cations like Mn2+ and Mg2+, which are essential cofactors for RNA polymerase activity.[3] This dual mechanism may contribute to its broad antimicrobial spectrum. While it effectively inhibits RNA synthesis, protein synthesis continues for a period, suggesting that its primary impact is on transcription.[21]

Actinomycin D

Actinomycin D is a potent antitumor antibiotic that functions by intercalating into double-stranded DNA.[8][10] It specifically inserts its phenoxazone ring between adjacent guanine-cytosine base pairs, distorting the DNA helix and preventing the progression of RNA polymerase.[7][8] This mechanism makes it a non-selective inhibitor of transcription in both prokaryotic and eukaryotic cells.[22] Due to its potent and rapid action, it is widely used in research to study mRNA turnover and to synchronize cells in culture.[22][23]

Rifampicin

Rifampicin, a semi-synthetic antibiotic, is a cornerstone in the treatment of tuberculosis and other bacterial infections.[12] Its high specificity for the bacterial DNA-dependent RNA polymerase is a key feature.[11][13] It binds to a pocket in the β-subunit of the bacterial enzyme, physically blocking the path of the elongating RNA transcript after only a few nucleotides have been joined.[15] This prevents the initiation of full-length RNA synthesis.[14][15] Importantly, it does not bind to the corresponding mammalian enzymes, which accounts for its selective toxicity against bacteria.[11][13]

α-Amanitin

α-Amanitin is a cyclic octapeptide toxin found in several species of Amanita mushrooms. It is a highly specific and potent inhibitor of eukaryotic RNA polymerase II, the enzyme responsible for synthesizing messenger RNA.[16][17][18][24] It also inhibits RNA polymerase III to a lesser extent but does not affect RNA polymerase I or bacterial RNA polymerases.[17] α-Amanitin binds to the "bridge helix" of the polymerase, a flexible domain crucial for the translocation of the enzyme along the DNA template.[17] This binding locks the helix in place, thereby stalling transcription.[17] Its high specificity makes it an invaluable tool for distinguishing between the activities of different RNA polymerases in eukaryotic cells.

Triptolide

Triptolide is a diterpenoid epoxide isolated from the plant Tripterygium wilfordii. It exhibits potent anti-inflammatory, immunosuppressive, and anticancer activities.[19][25] Triptolide acts as an irreversible inhibitor of eukaryotic transcription by covalently binding to the XPB subunit of TFIIH, a general transcription factor essential for both transcription initiation and DNA repair.[19] This interaction ultimately leads to the degradation of the largest subunit of RNA Polymerase II, RPB1, effectively shutting down transcription.[20]

Experimental Protocols and Visualizations

General Protocol for Assessing Transcription Inhibition via [³H]-Uridine Incorporation Assay

This assay measures the rate of new RNA synthesis by quantifying the incorporation of a radiolabeled precursor, [³H]-uridine, into newly transcribed RNA.

  • Cell Culture: Plate cells at an appropriate density in a multi-well plate and grow to the desired confluency.

  • Inhibitor Treatment: Treat the cells with varying concentrations of the transcription inhibitor (e.g., this compound) or a vehicle control for a defined period.

  • Radiolabeling: Add [³H]-uridine to the culture medium and incubate for a short period (e.g., 30-60 minutes) to label newly synthesized RNA.

  • Cell Lysis and Precipitation: Wash the cells to remove unincorporated [³H]-uridine. Lyse the cells and precipitate the macromolecules (including RNA, DNA, and protein) using an acid solution (e.g., trichloroacetic acid).

  • Quantification: Wash the precipitate to remove any remaining unincorporated label. Solubilize the precipitate and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Compare the amount of [³H]-uridine incorporated in inhibitor-treated cells to that in control cells to determine the percentage of transcription inhibition.

G cluster_workflow Experimental Workflow: Uridine Incorporation Assay A 1. Cell Culture Plate and grow cells B 2. Inhibitor Treatment Add inhibitor or vehicle A->B C 3. Radiolabeling Add [³H]-uridine B->C D 4. Lysis & Precipitation Precipitate macromolecules C->D E 5. Quantification Measure radioactivity D->E F 6. Data Analysis Calculate % inhibition E->F G cluster_pathway General Mechanism of Transcription Inhibition DNA DNA Template RNAP RNA Polymerase DNA->RNAP Binding & Initiation RNA RNA Transcript RNAP->RNA Elongation Inhibitor Transcription Inhibitor Inhibitor->DNA Intercalation (e.g., Actinomycin D) Inhibitor->RNAP Direct Binding (e.g., this compound, Rifampicin, α-Amanitin) G cluster_targets Diverse Targets of Transcription Inhibitors This compound This compound Bacterial_RNAP Bacterial RNA Polymerase This compound->Bacterial_RNAP Eukaryotic_RNAPII Eukaryotic RNA Polymerase II This compound->Eukaryotic_RNAPII (Fungal) ActinomycinD Actinomycin D DNA_Template DNA Template ActinomycinD->DNA_Template Rifampicin Rifampicin Rifampicin->Bacterial_RNAP Amanitin α-Amanitin Amanitin->Eukaryotic_RNAPII Triptolide Triptolide TFIIH_Factor TFIIH Factor Triptolide->TFIIH_Factor

References

A Comparative Analysis of Lomofungin and Dilomofungin: From Potent RNA Binding to Divergent Cellular Activities

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the contrasting in vitro and in-cell activities of the antimicrobial agent lomofungin and its dimer, dithis compound, reveals critical considerations for the development of RNA-targeting therapeutics. This guide provides a comprehensive comparison of their biological activities, supported by experimental data and detailed protocols, for researchers, scientists, and drug development professionals.

This compound, a natural antimicrobial agent, has been shown to undergo spontaneous dimerization in dimethyl sulfoxide (DMSO) to form dithis compound. While both compounds exhibit inhibitory effects on the binding of Muscleblind-like 1 (MBNL1) protein to CUG repeat RNA—a key interaction in the pathology of myotonic dystrophy type 1 (DM1)—their efficacy and cellular consequences differ significantly.

Quantitative Comparison of Biological Activities

The following table summarizes the key quantitative data comparing the activities of this compound and dithis compound.

ParameterThis compoundDithis compoundReference
Inhibition of MBNL1–(CUG)12 binding (IC50) Less Potent17-fold more potent than this compound[1][2][3][4]
Rescue of CUGexp-induced splicing defect in cells More EffectiveLess Effective[1][2][3][4]
Induction of CUGexp RNA accumulation in nuclear foci No significant inductionCauses a large increase[1][2][3][4]
Effect on CUGexp RNA turnover No significant effectReduces the rate of decay[1][4]
Antimicrobial Activity Active against fungi, yeasts, and bacteriaNot explicitly reported, but derived from an active antimicrobial[5][6][7]
Primary Mode of Action (Antimicrobial) Inhibition of RNA synthesisNot explicitly reported[8][9]

Contrasting Mechanisms of Action

This compound has been identified as an inhibitor of DNA-dependent RNA polymerases, thereby halting RNA synthesis in susceptible organisms.[10][11][12] This broad activity contributes to its antimicrobial properties.

In the context of myotonic dystrophy, both this compound and dithis compound interfere with the sequestration of MBNL1 by expanded CUG repeats. Dithis compound exhibits a significantly higher potency in inhibiting this interaction in vitro. However, this enhanced binding affinity does not translate to superior therapeutic efficacy in a cellular context.

The key differentiator lies in their impact on the stability of the toxic CUG repeat RNA (CUGexp). Dithis compound, despite its potent in vitro activity, paradoxically leads to an accumulation of CUGexp RNA in nuclear foci by reducing its turnover rate.[1][4] In contrast, the monomeric this compound is more effective at rescuing the downstream splicing defects caused by MBNL1 sequestration, without causing the accumulation of the toxic RNA.[1][2][3][4]

This discrepancy highlights a crucial lesson for drug development targeting RNA: high binding affinity in vitro may not predict in-cell efficacy and can sometimes lead to unintended and counterproductive cellular responses, such as the stabilization of a toxic RNA species.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data.

High-Throughput Screen for Inhibitors of MBNL1-(CUG)12 Binding

This assay was designed to identify compounds that disrupt the interaction between MBNL1 and CUG repeat RNA.

  • Reagents: Recombinant MBNL1 protein, a fluorescently labeled (CUG)12 RNA oligonucleotide.

  • Procedure:

    • MBNL1 protein and the fluorescent RNA probe are incubated together in a multi-well plate format to allow for complex formation.

    • Test compounds (this compound and others) are added to the wells.

    • The degree of fluorescence polarization (FP) is measured. A decrease in FP indicates the displacement of the fluorescent RNA probe from the MBNL1 protein, signifying inhibition of the interaction.

  • Data Analysis: The concentration of the compound that causes a 50% reduction in the FP signal is determined as the IC50 value.

Cell-Based Splicing Assay

This experiment assesses the ability of the compounds to restore normal splicing patterns in a cellular model of myotonic dystrophy.

  • Cell Line: A cell line expressing a splicing reporter construct that is mis-spliced in the presence of expanded CUG repeats due to MBNL1 sequestration.

  • Procedure:

    • The cells are treated with varying concentrations of this compound or dithis compound.

    • After an incubation period, total RNA is extracted from the cells.

    • Reverse transcription-polymerase chain reaction (RT-PCR) is performed using primers that flank the alternatively spliced exon in the reporter transcript.

  • Data Analysis: The ratio of the correctly spliced to the mis-spliced products is quantified to determine the extent of splicing correction.

RNA Turnover Assay

This assay measures the effect of the compounds on the stability of the CUGexp RNA.

  • Cell Line: Cells expressing the CUGexp RNA.

  • Procedure:

    • Cells are treated with either the compound of interest (dithis compound) or a vehicle control.

    • Transcription is then halted by the addition of a transcription inhibitor, such as actinomycin D.

    • RNA samples are collected at various time points after the transcription block.

  • Data Analysis: The amount of CUGexp RNA remaining at each time point is quantified by quantitative RT-PCR (qRT-PCR). The rate of RNA decay (half-life) is then calculated for both the treated and untreated cells.

Visualizing the Divergent Cellular Fates

The following diagrams illustrate the distinct cellular consequences of this compound and dithis compound treatment in the context of myotonic dystrophy.

Lomofungin_Activity cluster_nucleus Nucleus cluster_outcome Cellular Outcome CUG_exp CUGexp RNA Mis_splicing Mis-splicing CUG_exp->Mis_splicing sequesters MBNL1 MBNL1 MBNL1 Splicing Normal Splicing MBNL1->Splicing MBNL1->Splicing restores This compound This compound This compound->CUG_exp binds This compound->MBNL1 releases Splicing_Restored Splicing Restored Splicing->Splicing_Restored Dilomofungin_Activity cluster_nucleus Nucleus cluster_outcome Cellular Outcome CUG_exp CUGexp RNA MBNL1 MBNL1 CUG_exp->MBNL1 sequesters Nuclear_Foci Increased Nuclear Foci CUG_exp->Nuclear_Foci accumulates in Dithis compound Dithis compound Dithis compound->CUG_exp binds tightly Reduced_Turnover Reduced RNA Turnover Dithis compound->Reduced_Turnover causes Splicing_Defect_Persists Splicing Defect Persists Nuclear_Foci->Splicing_Defect_Persists Reduced_Turnover->CUG_exp stabilizes

References

Lomofungin: A Non-Selective RNA Polymerase Inhibitor with Broad Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Lomofungin, a phenazine antibiotic derived from Streptomyces lomondensis, demonstrates potent inhibitory activity against DNA-dependent RNA polymerases across both prokaryotic and eukaryotic organisms. While its broad-spectrum inhibition makes it a valuable tool for biochemical research, evidence suggests it lacks the selectivity to be classified as a selective RNA polymerase inhibitor. This guide provides a comprehensive comparison of this compound with other well-characterized RNA polymerase inhibitors, supported by available experimental data and detailed methodologies.

Mechanism of Action: Direct Interaction and Cation Chelation

This compound exerts its inhibitory effect through a direct interaction with the RNA polymerase enzyme, rather than the DNA template.[1][2] This interaction effectively halts the elongation of the nascent RNA chain.[1] Furthermore, some studies suggest that this compound's ability to chelate divalent cations, such as Mn²⁺ and Mg²⁺, which are essential for RNA polymerase activity, may contribute to its inhibitory mechanism.

Comparative Analysis of Inhibitory Activity

While precise IC50 values for this compound against different RNA polymerases are not consistently reported in the literature, qualitative and semi-quantitative data indicate its broad activity.

Table 1: Comparative Inhibition of RNA Polymerases

InhibitorTarget Organism(s)Target RNA Polymerase(s)Typical Inhibitory ConcentrationSelectivity
This compound Bacteria, Fungi, YeastsProkaryotic RNAP, Eukaryotic RNAP I, II, & III4-40 µg/mL (in vivo/in situ)[3]Non-selective
Rifampicin BacteriaProkaryotic RNAPIC50 > 100 µg/mL for resistant strains[4]Prokaryote-selective
α-Amanitin EukaryotesEukaryotic RNAP II > RNAP IIIRNAP II: 50% inhibition at 1.0 µg/mL (yeast)[5]Eukaryote-selective (discriminates between Pol I, II, and III)

Note: The inhibitory concentrations for this compound are based on in vivo or in situ studies and may not directly correlate with in vitro IC50 values.

Observations from studies on Saccharomyces cerevisiae suggest a degree of differential sensitivity among the eukaryotic RNA polymerases to this compound. The biosynthesis of ribosomal precursor RNAs (transcribed by RNA Polymerase I) and messenger RNAs (transcribed by RNA Polymerase II) is severely inhibited by this compound. In contrast, the formation of small-molecular-weight RNAs like 4S (tRNA) and 5S rRNA (transcribed by RNA Polymerase III) is only slightly affected.[3][6] This suggests that while this compound is not strictly selective, it may have a more pronounced effect on the polymerases responsible for transcribing larger RNA molecules.

Head-to-Head: this compound vs. Standard Inhibitors

This compound vs. Rifampicin: Rifampicin is a well-established inhibitor of bacterial RNA polymerase and is a frontline antibiotic for treating tuberculosis.[7] Its mechanism involves binding to the β-subunit of the bacterial RNA polymerase, thereby blocking the path of the elongating RNA transcript.[8] Unlike this compound, Rifampicin is highly selective for prokaryotic RNA polymerase and does not significantly inhibit eukaryotic RNA polymerases.[9]

This compound vs. α-Amanitin: α-Amanitin is a highly specific inhibitor of eukaryotic RNA Polymerase II and, to a lesser extent, RNA Polymerase III, while RNA Polymerase I is largely insensitive.[10][11] This selectivity makes it an invaluable tool for distinguishing the activity of the different eukaryotic polymerases.[10] In contrast, this compound inhibits all three eukaryotic RNA polymerases, albeit with potentially varying potencies.[2][6]

Experimental Protocols

Purification of RNA Polymerases

1. Purification of E. coli RNA Polymerase:

  • Principle: This protocol utilizes affinity chromatography to purify recombinant E. coli RNA polymerase.[12]

  • Procedure:

    • Express the E. coli RNA polymerase core enzyme subunits (α, β, β', ω) from a suitable expression vector in E. coli. A tag (e.g., His-tag) is typically fused to one of the subunits for purification.

    • Lyse the cells and clarify the lysate by centrifugation.

    • Apply the clarified lysate to a nickel-NTA affinity column.

    • Wash the column extensively to remove non-specifically bound proteins.

    • Elute the RNA polymerase using an imidazole gradient.

    • Further purify the enzyme by ion-exchange and size-exclusion chromatography to achieve high purity.

2. Simultaneous Purification of Saccharomyces cerevisiae RNA Polymerases I, II, and III:

  • Principle: This method allows for the concurrent purification of all three nuclear RNA polymerases from yeast cells.[13]

  • Procedure:

    • Grow a large culture of S. cerevisiae.

    • Harvest the cells and prepare a whole-cell extract.

    • Subject the extract to phosphocellulose chromatography.

    • Apply the phosphocellulose eluate to a DEAE-cellulose column. The three polymerases will elute at different salt concentrations.

    • Further purify each polymerase species using subsequent chromatography steps, such as heparin-Sepharose and DEAE-Sephadex chromatography.

In Vitro Transcription Inhibition Assay

This assay measures the incorporation of a radiolabeled nucleotide into newly synthesized RNA in the presence and absence of an inhibitor.

  • Principle: The activity of RNA polymerase is quantified by measuring the amount of [α-³²P]UTP incorporated into trichloroacetic acid (TCA)-precipitable RNA.

  • Procedure:

    • Reaction Setup:

      • Prepare a reaction mixture containing transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 10 mM MgCl₂, 10 mM DTT, 50 mM KCl), a DNA template (e.g., calf thymus DNA or a specific promoter-containing plasmid), ATP, GTP, CTP, and [α-³²P]UTP.

      • Add the purified RNA polymerase (either E. coli or one of the eukaryotic polymerases).

      • For the experimental samples, add varying concentrations of this compound (or the comparative inhibitor). Include a control with no inhibitor.

    • Incubation: Incubate the reactions at the optimal temperature for the specific polymerase (e.g., 37°C for E. coli RNAP, 30°C for yeast RNAPs) for a defined period (e.g., 10-30 minutes).

    • Termination and Precipitation:

      • Stop the reaction by adding a stop solution (e.g., containing EDTA and carrier RNA).

      • Precipitate the newly synthesized RNA by adding cold trichloroacetic acid (TCA).

    • Quantification:

      • Collect the precipitate on a glass fiber filter.

      • Wash the filter to remove unincorporated nucleotides.

      • Measure the radioactivity on the filter using a scintillation counter.

    • Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor relative to the no-inhibitor control. Determine the IC50 value if possible.

Visualizing the Inhibition Landscape

The following diagrams illustrate the targets of this compound and its comparative inhibitors, as well as a generalized workflow for assessing RNA polymerase inhibition.

Inhibition_Targets cluster_Prokaryotic Prokaryotic Cell cluster_Eukaryotic Eukaryotic Cell Prok_RNAP Bacterial RNA Polymerase Euk_RNAP_I RNA Polymerase I Euk_RNAP_II RNA Polymerase II Euk_RNAP_III RNA Polymerase III This compound This compound This compound->Prok_RNAP This compound->Euk_RNAP_I This compound->Euk_RNAP_II This compound->Euk_RNAP_III Rifampicin Rifampicin Rifampicin->Prok_RNAP alpha_Amanitin α-Amanitin alpha_Amanitin->Euk_RNAP_II alpha_Amanitin->Euk_RNAP_III Experimental_Workflow start Start purify_rnap Purify RNA Polymerase (Prokaryotic or Eukaryotic I, II, III) start->purify_rnap setup_assay Set up In Vitro Transcription Assay purify_rnap->setup_assay add_inhibitors Add Inhibitors (this compound, Rifampicin, α-Amanitin) setup_assay->add_inhibitors incubate Incubate add_inhibitors->incubate stop_reaction Stop Reaction & Precipitate RNA incubate->stop_reaction quantify Quantify Radiolabel Incorporation stop_reaction->quantify analyze Analyze Data (Calculate % Inhibition, IC50) quantify->analyze end End analyze->end

References

Confirming On-Target Effects of RNA Synthesis Inhibitors In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A critical challenge in utilizing Lomofungin for in vivo research is the notable absence of published studies in animal models. While its potent inhibition of RNA synthesis is well-documented in vitro, the translation of these findings to a whole-organism context remains unexplored. This guide provides a comprehensive overview of this compound's established in vitro activity and presents a comparative analysis of alternative RNA polymerase inhibitors for which in vivo data are available, offering researchers valuable insights for study design and compound selection.

This compound: A Profile of In Vitro Activity

This compound is a phenazine antibiotic that demonstrates potent antifungal and antibacterial activity.[1] Its primary mechanism of action is the inhibition of RNA synthesis.[2][3]

Primary Target: DNA-dependent RNA polymerase.[4][5]

Mechanism of Action: this compound is understood to inhibit RNA synthesis through two primary, non-mutually exclusive mechanisms:

  • Direct Interaction with RNA Polymerase: Studies have shown that this compound can directly interact with purified bacterial (Escherichia coli) and yeast (Saccharomyces cerevisiae) DNA-dependent RNA polymerases, preventing the synthesis of RNA.[4][5] This interaction is believed to halt the elongation of the RNA chain promptly.[5]

  • Chelation of Divalent Cations: this compound is a known chelating agent for divalent cations, particularly Mn²⁺ and Mg²⁺.[4] These cations are essential cofactors for the catalytic activity of RNA polymerase. By sequestering these ions, this compound can effectively inactivate the enzyme, thereby inhibiting RNA synthesis.[4]

The following diagram illustrates the proposed signaling pathway for this compound's inhibition of RNA synthesis.

Lomofungin_Mechanism This compound This compound Divalent_Cations Mn²⁺ / Mg²⁺ This compound->Divalent_Cations Chelates This compound->Inhibition Direct Interaction RNAP DNA-dependent RNA Polymerase RNA_Synthesis RNA Synthesis RNAP->RNA_Synthesis Catalyzes Divalent_Cations->RNAP Required Cofactor Inhibition->RNAP Inhibition->RNA_Synthesis

Caption: Proposed mechanism of this compound's inhibition of RNA synthesis.

Comparative Analysis of Alternative In Vivo RNA Synthesis Inhibitors

Given the lack of in vivo data for this compound, researchers may consider several alternative compounds that also target RNA synthesis and have been characterized in animal models. The following table summarizes the key features of these alternatives.

CompoundPrimary TargetMechanism of ActionIn Vivo ModelsKey In Vivo Findings
α-Amanitin RNA Polymerase IIBinds to the bridge helix of RPB1 subunit, inhibiting translocation.MouseSlow but highly selective inhibition of RNAP II.
Actinomycin D DNA IntercalationIntercalates into DNA, preventing transcription elongation by RNA polymerase.MouseFast-acting but poor selectivity, affecting both transcription and DNA replication.
Triptolide TFIIH (XPB subunit)Covalently binds to the XPB subunit of the TFIIH complex, preventing transcription initiation.MouseFast-acting and selective, induces rapid degradation of RNAP II.
Flavopiridol CDK9Inhibits the kinase activity of CDK9, a component of the positive transcription elongation factor b (P-TEFb).MouseFast and reversible inhibition, though many genes can escape its effects.
CX-5461 RNA Polymerase ISelectively inhibits RNA Polymerase I, leading to nucleolar stress and p53 activation.Mouse models of lymphomaDemonstrates potent antitumor activity and is well-tolerated.

Experimental Protocols for In Vivo Inhibition of RNA Synthesis

While specific protocols vary depending on the compound, animal model, and research question, a general workflow for assessing the on-target effects of an RNA synthesis inhibitor in vivo is outlined below.

InVivo_Workflow cluster_0 Pre-treatment cluster_1 Treatment cluster_2 On-Target Effect Assessment cluster_3 Phenotypic Outcome Animal_Model Select & Acclimatize Animal Model Baseline Collect Baseline (e.g., tumor volume, blood) Animal_Model->Baseline Dosing Administer Inhibitor (e.g., oral, i.p.) Baseline->Dosing Monitoring Monitor Health & Disease Progression Dosing->Monitoring Tissue_Collection Collect Target Tissues Monitoring->Tissue_Collection Phenotype Measure Phenotypic Outcome (e.g., tumor growth, survival) Monitoring->Phenotype RNA_Analysis RNA Quantification (e.g., qRT-PCR, RNA-seq) Tissue_Collection->RNA_Analysis Protein_Analysis Protein Analysis (e.g., Western Blot for RNAP levels) Tissue_Collection->Protein_Analysis

Caption: General experimental workflow for in vivo assessment of RNA synthesis inhibitors.

Key Methodologies:

  • Animal Model Selection: The choice of animal model is critical and depends on the disease being studied. For example, xenograft mouse models are commonly used in cancer research to evaluate the efficacy of transcription inhibitors.

  • Dosing and Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) and the dosing regimen (e.g., daily, weekly) must be optimized for each compound to achieve the desired exposure without excessive toxicity.

  • Assessment of On-Target Effects:

    • RNA Quantification: A direct way to confirm on-target activity is to measure the levels of specific RNA transcripts in the target tissue using techniques like quantitative real-time PCR (qRT-PCR) or RNA sequencing (RNA-seq). A significant reduction in the expression of target genes following treatment indicates successful inhibition of RNA synthesis.

    • Protein Analysis: For some inhibitors, such as triptolide, which induces the degradation of RNA Polymerase II, Western blotting can be used to measure the levels of the polymerase subunit proteins in tissue lysates.

  • Evaluation of Phenotypic Outcomes: The ultimate goal of in vivo studies is to assess the therapeutic effect of the compound. This is typically measured by monitoring disease progression, such as tumor growth in cancer models, or by assessing overall survival.

Conclusion

While this compound remains a valuable tool for in vitro studies of RNA synthesis, the current lack of in vivo data necessitates the consideration of alternative compounds for whole-animal research. This guide provides a framework for selecting and evaluating these alternatives, with a focus on confirming their on-target effects in a physiologically relevant context. Further research into the in vivo pharmacokinetics, efficacy, and toxicity of this compound is warranted to fully understand its therapeutic potential.

References

A Head-to-Head Battle of Transcription Inhibitors: Lomofungin vs. Actinomycin D

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between transcription inhibitors is paramount for experimental design and therapeutic development. This guide provides a comprehensive side-by-side comparison of two potent inhibitors of RNA synthesis: Lomofungin and Actinomycin D, supported by experimental data and detailed protocols.

This in-depth analysis delves into their mechanisms of action, biochemical and cellular effects, and provides quantitative data to draw a clear comparative picture.

At a Glance: Key Differences

FeatureThis compoundActinomycin D
Primary Mechanism Direct interaction with DNA-dependent RNA polymerase; potential chelation of divalent cations (Mg²⁺, Mn²⁺) essential for polymerase activity.[1]Intercalates into DNA at guanine-cytosine (G-C) rich regions, physically obstructing the movement of RNA polymerase.[2]
Target Specificity Broadly inhibits bacterial and eukaryotic RNA polymerases.[3]Preferentially inhibits RNA Polymerase I at low concentrations, affecting ribosomal RNA synthesis. Higher concentrations inhibit all RNA polymerases.[2]
Effect on DNA May also inhibit DNA synthesis.[4]Can induce DNA strand breaks and stabilizes topoisomerase I-DNA covalent complexes.[2]
Known Cellular Effects Inhibition of ribosomal RNA and messenger RNA synthesis.[5]Induction of apoptosis, cell cycle arrest, and modulation of signaling pathways like p53 and NF-κB.[6][7]

Mechanism of Action: A Tale of Two Strategies

This compound and Actinomycin D employ distinct strategies to halt the intricate process of transcription.

This compound: Targeting the Engine. Evidence suggests this compound directly interacts with the machinery of transcription, the DNA-dependent RNA polymerase.[3] This interaction is thought to prevent the enzyme from carrying out its function. An alternative and compelling mechanism proposed is that this compound acts as a chelating agent, sequestering essential divalent cations like magnesium (Mg²⁺) and manganese (Mn²⁺).[1] These ions are critical cofactors for RNA polymerase, and their removal effectively cripples the enzyme's activity.

Actinomycin D: A Roadblock on the DNA Highway. In contrast, Actinomycin D acts by directly binding to the DNA template itself. It has a high affinity for G-C rich sequences and intercalates, or inserts itself, between the DNA base pairs.[2] This creates a physical barrier that stalls the progression of RNA polymerase along the DNA strand, thereby inhibiting the elongation of the RNA transcript.

Visualizing the Mechanisms of Inhibition

Inhibition_Mechanisms cluster_this compound This compound cluster_actinomycin_d Actinomycin D This compound This compound RNA Polymerase RNA Polymerase This compound->RNA Polymerase Direct Inhibition Divalent Cations Divalent Cations This compound->Divalent Cations Chelation Transcription Transcription RNA Polymerase->Transcription Blocked Divalent Cations->RNA Polymerase Required for activity Actinomycin D Actinomycin D DNA DNA Actinomycin D->DNA Intercalation at G-C sites RNA Polymerase_ActD RNA Polymerase DNA->RNA Polymerase_ActD Blocked Progression Transcription_ActD Transcription_ActD RNA Polymerase_ActD->Transcription_ActD Blocked

Figure 1: Mechanisms of Transcription Inhibition.

Quantitative Comparison of Inhibitory Potency

A direct quantitative comparison of the half-maximal inhibitory concentration (IC50) for transcription inhibition is crucial for assessing the relative potency of these compounds. While extensive data is available for Actinomycin D, specific IC50 values for this compound in cell-free transcription assays are less commonly reported in the literature.

InhibitorTargetIC50Reference
Actinomycin D RNA Polymerase I0.05 µg/mL[8]
RNA Polymerase II0.5 µg/mL[8]
RNA Polymerase III~5 µg/mL[8]
This compound RNA Synthesis (Yeast Protoplasts)Near complete inhibition at 40 µg/mL after 10 min[5]
E. coli RNA PolymerasePotent inhibitor (specific IC50 not provided)[3]

Note: The provided data for this compound is descriptive rather than a precise IC50 value, highlighting a gap in the current literature for a direct quantitative comparison.

Cellular Effects and Signaling Pathways

Beyond their primary role as transcription inhibitors, both this compound and Actinomycin D trigger a cascade of cellular events, including the induction of apoptosis (programmed cell death).

Actinomycin D is well-documented to induce apoptosis through the modulation of key signaling pathways:

  • p53 Pathway: At low doses, Actinomycin D can activate the p53 tumor suppressor pathway, leading to cell cycle arrest or apoptosis.[6][7] This is achieved by inhibiting the synthesis of MDM2, a negative regulator of p53.

  • NF-κB Pathway: Actinomycin D can lead to the superinduction of the NF-κB signaling pathway, which is involved in inflammation and cell survival.

  • Extrinsic Apoptosis Pathway: Actinomycin D can activate the extrinsic pathway of apoptosis by increasing the expression of TNF/TNFR family members.[8] It also leads to the activation of the JNK/SAPK pathway and increased expression of the pro-apoptotic protein Bax.

This compound's impact on specific signaling pathways is less characterized. However, its potent inhibition of RNA synthesis, including that of ribosomal and messenger RNAs, undoubtedly disrupts cellular homeostasis and can lead to cell death.[5] Further research is needed to elucidate the specific signaling cascades triggered by this compound-induced transcriptional stress.

Visualizing the Apoptotic Signaling Pathways

Apoptosis_Pathways cluster_actinomycin_d Actinomycin D cluster_this compound This compound ActD Actinomycin D DNA_damage DNA Damage ActD->DNA_damage JNK_SAPK JNK/SAPK Activation ActD->JNK_SAPK TNFR TNFR Upregulation ActD->TNFR p53 p53 Activation DNA_damage->p53 Bax Bax Upregulation p53->Bax Caspase_Activation Caspase Activation Bax->Caspase_Activation JNK_SAPK->Caspase_Activation TNFR->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Lomofungin_node This compound RNA_Polymerase_Inhibition RNA Polymerase Inhibition Lomofungin_node->RNA_Polymerase_Inhibition Transcriptional_Stress Transcriptional Stress RNA_Polymerase_Inhibition->Transcriptional_Stress Cellular_Dysfunction Cellular Dysfunction Transcriptional_Stress->Cellular_Dysfunction Apoptosis_Lomo Apoptosis Cellular_Dysfunction->Apoptosis_Lomo Likely Pathway

Figure 2: Apoptosis Induction Pathways.

Experimental Protocols

For researchers looking to perform their own comparative studies, the following are generalized protocols for key experiments.

In Vitro Transcription Inhibition Assay

This assay measures the ability of a compound to inhibit the synthesis of RNA in a cell-free system.

Workflow Diagram:

IVT_Workflow Reaction_Mix Prepare reaction mix: - DNA template with promoter - RNA Polymerase - NTPs (one radiolabeled, e.g., [α-³²P]UTP) - Reaction Buffer Add_Inhibitor Add varying concentrations of This compound or Actinomycin D Reaction_Mix->Add_Inhibitor Incubation Incubate at 37°C to allow transcription Add_Inhibitor->Incubation Stop_Reaction Stop reaction (e.g., with EDTA) Incubation->Stop_Reaction RNA_Purification Purify RNA transcripts Stop_Reaction->RNA_Purification Quantification Quantify radiolabeled RNA (e.g., scintillation counting or gel electrophoresis and autoradiography) RNA_Purification->Quantification IC50_Calculation Calculate IC50 values Quantification->IC50_Calculation

Figure 3: In Vitro Transcription Inhibition Assay Workflow.

Detailed Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the following components on ice: nuclease-free water, transcription buffer (containing MgCl₂, DTT, and spermidine), a linearized DNA template containing a specific promoter (e.g., T7, SP6, or a eukaryotic promoter), and a mixture of ATP, CTP, GTP, and [α-³²P]UTP.

  • Inhibitor Addition: Add the desired concentration of this compound or Actinomycin D (or a vehicle control) to the reaction tubes.

  • Initiation: Add the appropriate RNA polymerase (e.g., T7 RNA polymerase or purified eukaryotic RNA polymerase II).

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a stop solution containing EDTA.

  • RNA Purification: Purify the synthesized RNA transcripts using a suitable method, such as phenol-chloroform extraction followed by ethanol precipitation or using a commercial RNA purification kit.

  • Quantification: The amount of newly synthesized RNA can be quantified in two ways:

    • Scintillation Counting: The total radioactivity in the purified RNA sample is measured using a scintillation counter.

    • Gel Electrophoresis and Autoradiography: The RNA transcripts are separated by size on a denaturing polyacrylamide gel. The gel is then exposed to an X-ray film or a phosphorimager screen to visualize the radiolabeled RNA bands. The intensity of the bands is quantified to determine the amount of RNA synthesized.

  • IC50 Calculation: Plot the percentage of transcription inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular RNA Synthesis Inhibition Assay

This assay measures the inhibition of RNA synthesis in living cells.

Workflow Diagram:

Cellular_RNA_Assay_Workflow Cell_Culture Culture cells to desired confluency Add_Inhibitor Treat cells with varying concentrations of This compound or Actinomycin D Cell_Culture->Add_Inhibitor Pulse_Label Pulse-label with a radiolabeled RNA precursor (e.g., [³H]-uridine) Add_Inhibitor->Pulse_Label Cell_Lysis Lyse cells and precipitate macromolecules Pulse_Label->Cell_Lysis RNA_Isolation Isolate total RNA Cell_Lysis->RNA_Isolation Quantification Quantify incorporated radioactivity in the RNA fraction RNA_Isolation->Quantification IC50_Calculation Calculate IC50 values Quantification->IC50_Calculation

Figure 4: Cellular RNA Synthesis Inhibition Assay Workflow.

Detailed Methodology:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and grow to a desired confluency.

  • Inhibitor Treatment: Treat the cells with various concentrations of this compound or Actinomycin D for a specific duration.

  • Metabolic Labeling: Add a radiolabeled RNA precursor, such as [³H]-uridine, to the cell culture medium and incubate for a short period (e.g., 30-60 minutes) to allow its incorporation into newly synthesized RNA.

  • Cell Lysis and Precipitation: Wash the cells to remove unincorporated label, then lyse the cells and precipitate the macromolecules (including RNA, DNA, and proteins) using an acid solution (e.g., trichloroacetic acid).

  • RNA Isolation: Isolate the total RNA from the precipitate.

  • Quantification: Measure the amount of radioactivity incorporated into the RNA fraction using a scintillation counter.

  • IC50 Calculation: Determine the IC50 value by plotting the percentage of inhibition of RNA synthesis against the inhibitor concentration.

Conclusion

This compound and Actinomycin D, while both potent inhibitors of transcription, operate through fundamentally different mechanisms. Actinomycin D's well-characterized DNA intercalation and its differential effects on RNA polymerases at varying concentrations make it a valuable tool for studying transcription. This compound's direct interaction with RNA polymerase and its potential role as a chelator of essential metal ions present an alternative and equally effective means of halting RNA synthesis.

The choice between these two inhibitors will depend on the specific experimental goals. For studies requiring a preferential inhibition of ribosomal RNA synthesis, low concentrations of Actinomycin D are ideal. For broader inhibition of transcription in both prokaryotic and eukaryotic systems, this compound offers a powerful alternative. Further research into the precise IC50 values of this compound against different RNA polymerases and a deeper understanding of its effects on cellular signaling pathways will be invaluable for its future application in research and drug development.

References

Evaluating Lomofungin's Specificity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Lomofungin's Preferential Activity Towards Fungal Cells Over Mammalian Counterparts

This compound, an antibiotic derived from Streptomyces lomondensis sp. n., has demonstrated broad-spectrum activity against a variety of fungi, yeasts, and bacteria.[1] Its primary mechanism of action involves the inhibition of RNA synthesis, a fundamental process for cellular life. This guide provides a comprehensive comparison of this compound's effects on fungal and mammalian cells, presenting available data to evaluate its specificity and potential as a selective antifungal agent.

Executive Summary

This compound exhibits potent inhibitory activity against fungal cells by targeting DNA-dependent RNA polymerase, the enzyme responsible for transcribing genetic information from DNA to RNA.[2] While it has been shown to inhibit this enzyme in both prokaryotic (Escherichia coli) and eukaryotic (Saccharomyces cerevisiae) systems, a critical aspect for its therapeutic potential is its selectivity for fungal cells over mammalian cells. This guide synthesizes the available, though limited, quantitative data and outlines the experimental protocols necessary to further elucidate the specificity of this compound.

Comparative Efficacy: Fungal vs. Mammalian Cells

Table 1: Antifungal Activity of this compound (Minimum Inhibitory Concentration - MIC)

Fungal SpeciesMIC (µg/mL)Reference
Saccharomyces cerevisiae1.0[1]
Candida albicans1.0[1]
Trichophyton mentagrophytes1.0[1]
Microsporum gypseum1.0[1]
Aspergillus niger>100[1]
Penicillium notatum10[1]
Cryptococcus neoformans1.0[1]

Note: The provided MIC values are based on in vitro studies and may vary depending on the specific strain and testing conditions.

A comprehensive evaluation of this compound's specificity requires a direct comparison of its antifungal MIC values with its cytotoxic concentrations (IC50) against a panel of mammalian cell lines. This "selectivity index" (IC50 mammalian / MIC fungal) is a key indicator of a drug's therapeutic window. Currently, there is a notable gap in the publicly available literature regarding the IC50 values of this compound against a variety of human cell lines.

Mechanism of Action: Inhibition of RNA Synthesis

This compound's primary molecular target is the DNA-dependent RNA polymerase.[2] It directly interacts with the enzyme, leading to a prompt halt in RNA chain elongation.[2] Studies have demonstrated that this compound is a potent inhibitor of purified RNA polymerase from both E. coli and Saccharomyces cerevisiae.[2]

The specificity of this compound for fungal RNA polymerase over its mammalian counterpart is a key area for further investigation. Differences in the structure and subunit composition of RNA polymerases between fungi and mammals could potentially be exploited for selective targeting.

dot

Mechanism of Action of this compound cluster_fungal Fungal Cell cluster_mammalian Mammalian Cell Fungal DNA Fungal DNA Fungal RNA Polymerase Fungal RNA Polymerase Fungal DNA->Fungal RNA Polymerase Transcription RNA Synthesis (Fungal) RNA Synthesis Fungal RNA Polymerase->RNA Synthesis (Fungal) Fungal Cell Death Fungal Cell Death RNA Synthesis (Fungal)->Fungal Cell Death Leads to Mammalian DNA Mammalian DNA Mammalian RNA Polymerase Mammalian RNA Polymerase Mammalian DNA->Mammalian RNA Polymerase Transcription RNA Synthesis (Mammalian) RNA Synthesis Mammalian RNA Polymerase->RNA Synthesis (Mammalian) This compound This compound This compound->Fungal RNA Polymerase Inhibition This compound->Mammalian RNA Polymerase Potential Inhibition

Caption: this compound's primary mechanism of action.

Experimental Protocols

To facilitate further research into the specificity of this compound, detailed methodologies for key experiments are provided below.

Antifungal Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol is based on the broth microdilution method, a standard for determining the MIC of antifungal agents.

1. Inoculum Preparation:

  • Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature and duration to obtain sporulation.

  • A suspension of fungal spores or conidia is prepared in sterile saline or RPMI-1640 medium.

  • The suspension is adjusted to a concentration of 0.5-2.5 x 10^3 cells/mL using a spectrophotometer or hemocytometer.

2. Drug Dilution:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of this compound are prepared in a 96-well microtiter plate using RPMI-1640 medium buffered with MOPS.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the fungal suspension.

  • The plate is incubated at 35°C for 24-48 hours.

4. MIC Determination:

  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the drug-free control well. Growth inhibition can be assessed visually or by using a spectrophotometer to measure optical density.

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Antifungal Susceptibility Testing Workflow Fungal_Culture Fungal Culture (e.g., on Agar Plate) Spore_Suspension Prepare Spore/Conidia Suspension Fungal_Culture->Spore_Suspension Adjust_Concentration Adjust to 0.5-2.5 x 10^3 cells/mL Spore_Suspension->Adjust_Concentration Inoculation Inoculate Plate with Fungal Suspension Adjust_Concentration->Inoculation Lomofungin_Stock This compound Stock Solution Serial_Dilution Serial Dilution in 96-well plate Lomofungin_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation MIC_Determination Determine MIC (Visual/Spectrophotometer) Incubation->MIC_Determination

Caption: Workflow for MIC determination.

Mammalian Cell Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Seeding:

  • Mammalian cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

2. Compound Treatment:

  • The culture medium is replaced with fresh medium containing various concentrations of this compound.

  • The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • MTT reagent is added to each well and the plate is incubated for 2-4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

4. Solubilization and Absorbance Reading:

  • A solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

5. IC50 Determination:

  • The absorbance values are used to calculate the percentage of cell viability relative to the untreated control.

  • The IC50 value, the concentration of this compound that inhibits cell viability by 50%, is determined by plotting a dose-response curve.

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Mammalian Cell Cytotoxicity Workflow (MTT Assay) Cell_Seeding Seed Mammalian Cells in 96-well plate Incubation_24h Incubate 24h for cell attachment Cell_Seeding->Incubation_24h Lomofungin_Treatment Treat with various concentrations of this compound Incubation_24h->Lomofungin_Treatment Incubation_Treatment Incubate for 24/48/72h Lomofungin_Treatment->Incubation_Treatment MTT_Addition Add MTT Reagent Incubation_Treatment->MTT_Addition Incubation_MTT Incubate 2-4h (Formazan formation) MTT_Addition->Incubation_MTT Solubilization Add Solubilization Solution (e.g., DMSO) Incubation_MTT->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Determination Determine IC50 Value Absorbance_Reading->IC50_Determination

Caption: Workflow for IC50 determination using MTT assay.

Conclusion and Future Directions

This compound presents as a promising antifungal agent due to its potent inhibition of a fundamental cellular process in fungi. However, a comprehensive evaluation of its specificity is hampered by the limited availability of comparative cytotoxicity data in mammalian cells. To fully assess its therapeutic potential, further research is imperative to:

  • Determine the IC50 values of this compound against a diverse panel of human cell lines , including normal and cancerous cells from various tissues.

  • Calculate the selectivity index for a range of pathogenic fungi to quantify its therapeutic window.

  • Conduct in-depth studies on the comparative inhibition of purified fungal and mammalian RNA polymerases to elucidate the molecular basis of its selectivity.

By addressing these knowledge gaps, the scientific community can gain a clearer understanding of this compound's specificity and its potential for development as a safe and effective antifungal therapeutic.

References

A Researcher's Guide to Control Experiments for Lomofungin-Based Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lomofungin

This compound is a natural antibiotic produced by Streptomyces lomondensis. It is a potent inhibitor of RNA synthesis in both prokaryotic and eukaryotic organisms. Its primary mechanism of action is the direct inhibition of DNA-dependent RNA polymerases. While it also affects DNA synthesis at higher concentrations, its more immediate and potent effect is on transcription. This makes it a valuable tool for studying processes reliant on ongoing gene expression. However, to isolate the effects of this compound specifically, it is crucial to employ appropriate positive and negative controls in experimental design.

Comparative Analysis of Transcription Inhibitors

To effectively design control experiments, it is essential to understand how this compound compares to other well-characterized transcription inhibitors. This section provides a comparative overview of this compound, Actinomycin D, α-Amanitin, and Triptolide.

Data Presentation: Inhibitor Characteristics

InhibitorTargetMechanism of ActionOrganismal SpecificityPotency (IC50)
This compound DNA-dependent RNA PolymerasesBinds to RNA polymerase, halting chain elongation.[1]Broad (Prokaryotes and Eukaryotes)~40 µg/mL (RNA synthesis in yeast protoplasts)[2]
Actinomycin D DNAIntercalates into G-C rich regions of DNA, physically obstructing the movement of RNA polymerase.[3][4][5]Broad (Prokaryotes and Eukaryotes)~60 ng/mL (RNA synthesis in K562 cells)[6]
α-Amanitin RNA Polymerase II (high sensitivity), RNA Polymerase III (moderate sensitivity)Binds to the largest subunit of RNA Polymerase II, inhibiting translocation.[7][8][9]Eukaryotes (Yeast RNA Pol II is sensitive, but uptake is poor)[7][10]~1 µg/mL (for RNA Pol II)[1]
Triptolide TFIIH (XPB subunit)Covalently binds to the XPB subunit of the general transcription factor TFIIH, inhibiting its ATPase activity and preventing transcription initiation.[7][11][12]Eukaryotes~109 nM (RNA synthesis in HeLa cells)[11]

Note: IC50 values can vary significantly depending on the cell type, experimental conditions, and assay used. The values presented here are for comparative purposes and are drawn from different studies.

Experimental Protocols

To differentiate the effects of this compound from other transcription inhibitors, a combination of in vitro and cell-based assays is recommended.

In Vitro Transcription Assay

This assay directly measures the inhibitory effect of the compounds on the activity of purified RNA polymerase.

Protocol:

  • Reaction Setup: In a nuclease-free microcentrifuge tube, assemble the following reaction mixture on ice:

    • Nuclease-free water

    • 10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 100 mM MgCl₂, 10 mM DTT, 500 µg/mL BSA)

    • Linearized DNA template with a known promoter (e.g., a plasmid containing a T7 or SP6 promoter)

    • rNTP mix (ATP, GTP, CTP, UTP at 10 mM each)

    • [α-³²P]UTP (for radiolabeling) or a fluorescently labeled UTP analog

    • Purified RNA Polymerase (e.g., E. coli RNA polymerase or human RNA Polymerase II)

  • Inhibitor Addition: Add the desired concentration of this compound, Actinomycin D, α-Amanitin, Triptolide, or vehicle control (e.g., DMSO) to the reaction mixtures.

  • Incubation: Incubate the reactions at 37°C for 1 hour.

  • Termination: Stop the reaction by adding an equal volume of 2x RNA loading dye (containing formamide and EDTA).

  • Analysis: Separate the RNA transcripts by denaturing polyacrylamide gel electrophoresis (PAGE). Visualize the results by autoradiography or fluorescence imaging.

  • Quantification: Quantify the band intensities to determine the percentage of inhibition for each compound at different concentrations and calculate the IC50 values.

Cell-Based Nascent RNA Synthesis Assay

This assay measures the rate of new RNA synthesis in living cells.

Protocol:

  • Cell Culture: Plate cells (e.g., HeLa, HEK293, or a relevant yeast strain) in a multi-well plate and grow to the desired confluency.

  • Inhibitor Treatment: Treat the cells with varying concentrations of this compound, a positive control inhibitor (e.g., Actinomycin D), or a vehicle control for 1-2 hours.

  • Nascent RNA Labeling: Add a nucleoside analog, such as 5-ethynyluridine (EU), to the culture medium and incubate for a short period (e.g., 30-60 minutes) to label newly synthesized RNA.

  • Cell Lysis and RNA Isolation: Wash the cells with PBS and lyse them using a suitable lysis buffer. Isolate total RNA using a standard RNA extraction protocol.

  • Click Chemistry Reaction: Perform a click chemistry reaction to conjugate a fluorescent azide (e.g., Alexa Fluor 488 azide) to the EU-labeled nascent RNA.

  • Analysis:

    • Fluorescence Microscopy: Visualize the nascent RNA within the cells.

    • Flow Cytometry: Quantify the fluorescence intensity per cell to measure the overall rate of RNA synthesis.

  • Data Interpretation: Compare the fluorescence intensity of inhibitor-treated cells to the vehicle control to determine the extent of transcription inhibition.

Cell-Based Protein Synthesis Assay

This assay assesses the downstream effects of transcription inhibition on protein synthesis.

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with this compound, a transcription inhibitor positive control (e.g., Actinomycin D), a translation inhibitor positive control (e.g., Cycloheximide), and a vehicle control for a time course (e.g., 2, 4, 8, 12 hours).

  • Metabolic Labeling: Add a labeled amino acid analog, such as L-azidohomoalanine (AHA) or O-propargyl-puromycin (OPP), to the culture medium for the last 30-60 minutes of the treatment period.

  • Cell Lysis: Wash the cells and lyse them in a suitable buffer.

  • Click Chemistry or Western Blot:

    • For AHA/OPP: Perform a click chemistry reaction to conjugate a fluorescent alkyne or azide to the labeled proteins. Analyze by in-gel fluorescence or flow cytometry.

    • For specific proteins: Perform a Western blot to measure the levels of short-lived proteins (e.g., c-Myc) or proteins of interest.

  • Data Analysis: Quantify the signal to determine the rate of protein synthesis. Compare the effects of this compound to the controls. A transcription inhibitor is expected to show a delayed effect on protein synthesis compared to a direct translation inhibitor.

Mandatory Visualizations

Caption: Mechanism of action of this compound and other transcription inhibitors.

Nascent_RNA_Workflow Start Start Cell_Culture 1. Plate and Culture Cells Start->Cell_Culture Inhibitor_Treatment 2. Treat with this compound/Controls Cell_Culture->Inhibitor_Treatment EU_Labeling 3. Add 5-ethynyluridine (EU) Inhibitor_Treatment->EU_Labeling Lysis_RNA_Isolation 4. Lyse Cells & Isolate RNA EU_Labeling->Lysis_RNA_Isolation Click_Chemistry 5. Conjugate Fluorescent Azide Lysis_RNA_Isolation->Click_Chemistry Analysis 6. Analysis Click_Chemistry->Analysis Microscopy Fluorescence Microscopy Analysis->Microscopy Qualitative Flow_Cytometry Flow Cytometry Analysis->Flow_Cytometry Quantitative End End Microscopy->End Flow_Cytometry->End Inhibitor_Comparison This compound This compound Actinomycin_D Actinomycin_D This compound->Actinomycin_D Broad Spectrum alpha_Amanitin alpha_Amanitin This compound->alpha_Amanitin Targets Polymerase Triptolide Triptolide This compound->Triptolide Eukaryotic Inhibition Actinomycin_D->alpha_Amanitin Different Targets Actinomycin_D->Triptolide Different Mechanisms alpha_Amanitin->Triptolide Different Stages of Transcription

References

Validating the Rescue of Splicing Defects: A Comparative Analysis of Lomofungin and Alternative Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Lomofungin's efficacy in rescuing splicing defects against other therapeutic alternatives. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.

Myotonic Dystrophy type 1 (DM1) is a neuromuscular disorder characterized by the sequestration of the Muscleblind-like 1 (MBNL1) protein by expanded CUG repeats in the DMPK mRNA. This sequestration leads to aberrant alternative splicing of numerous pre-mRNAs, contributing to the disease's pathology. One key therapeutic strategy is to disrupt the MBNL1-CUG interaction, thereby restoring normal splicing. This guide focuses on this compound, a small molecule identified for this purpose, and compares its performance with its dimer, Dithis compound, and other splicing rescue approaches.

In Vitro Efficacy: Inhibition of MBNL1-CUG Binding

The initial validation of compounds aimed at rescuing splicing defects in DM1 often involves in vitro assays to measure their ability to inhibit the binding of MBNL1 to CUG repeats. This compound and its dimer, Dithis compound, have been evaluated using AlphaScreen and Homogeneous Time Resolved Fluorescence (HTRF) assays.

CompoundTargetAssayIC50Reference
This compound MBNL1-(CUG)12 BindingAlphaScreen717 nM (95% CI: 533-964 nM)[1]
Dithis compound MBNL1-(CUG)12 BindingAlphaScreen42 nM (95% CI: 33-53 nM)[1]

Dithis compound is a significantly more potent inhibitor of the MBNL1-CUG interaction in vitro, with an IC50 value approximately 17-fold lower than that of this compound.[1]

Cellular Efficacy: Rescue of Alternative Splicing

While in vitro binding inhibition is a critical first step, the ultimate validation lies in the compound's ability to rescue splicing defects within a cellular context. A common model for this is the analysis of Serca1 (sarco/endoplasmic reticulum Ca2+-ATPase 1) pre-mRNA splicing. In DM1, the sequestration of MBNL1 leads to the exclusion of exon 22 in the Serca1 transcript. The rescue of this defect is observed as an increase in the inclusion of exon 22.

The following table summarizes the partial rescue of Serca1 exon 22 splicing in a C2C12 cellular model of DM1 expressing expanded CUG repeats. The percentage of exon 22 inclusion was quantified from RT-PCR results.

Treatment (10 µM)Serca1 Exon 22 Inclusion (%)Fold Change vs. VehicleReference
Vehicle~15%1.0[2]
This compound ~35%~2.3[2]
Dithis compound ~25%~1.7[2]
CAG25 Morpholino ~30%~2.0[2]

Interestingly, despite being a more potent inhibitor in vitro, Dithis compound is less effective than this compound at rescuing the Serca1 splicing defect in cells.[2] This is attributed to an unexpected effect of Dithis compound, which was found to increase the accumulation of CUG-expanded RNA in nuclear foci by reducing its turnover.[1][2] this compound, the monomer, did not show this effect and was more effective in rescuing the splicing defect.[1][2]

Alternative Strategies for Splicing Rescue

Besides small molecules like this compound, other strategies are being explored to correct splicing defects in diseases like DM1.

  • Antisense Oligonucleotides (AONs): These are synthetic nucleic acid molecules designed to bind to specific RNA sequences. In the context of DM1, AONs like the CAG25 morpholino can sterically block the binding of MBNL1 to the CUG repeats, leading to the release of MBNL1 and the restoration of its splicing activity.[3][4] AONs have shown promise in preclinical models and are a major focus of therapeutic development.[3][5]

  • Other Splicing Inhibitors:

    • Madrasin: Identified as a pre-mRNA splicing inhibitor that stalls spliceosome assembly.[6][7] However, more recent studies suggest that Madrasin and another compound, Isoginkgetin, are poor splicing inhibitors and primarily affect transcription.[8][9]

    • Isoginkgetin: A biflavonoid that was also identified as a pre-mRNA splicing inhibitor.[10] Similar to Madrasin, its primary effect is now thought to be on transcription rather than splicing.[8][9]

Experimental Protocols

MBNL1-(CUG)12 Binding Assay (AlphaScreen)

This assay is used to measure the inhibition of the interaction between MBNL1 protein and a biotinylated RNA oligonucleotide containing 12 CUG repeats (Biot-(CUG)12).

  • Reagents: Recombinant MBNL1-His6 protein, Biotin-(CUG)12 RNA, Streptavidin-coated donor beads, and anti-His6 antibody-conjugated acceptor beads.

  • Procedure:

    • MBNL1-His6 and Biotin-(CUG)12 are incubated in the presence of varying concentrations of the test compound (e.g., this compound, Dithis compound).

    • Donor and acceptor beads are added to the mixture.

    • If MBNL1 binds to the CUG RNA, the donor and acceptor beads are brought into close proximity.

    • Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm.

    • In the presence of an inhibitor, the interaction is disrupted, leading to a decrease in the AlphaScreen signal.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that causes a 50% reduction in the signal, is calculated from a dose-response curve.

RT-PCR Analysis of Serca1 Alternative Splicing

This method is used to assess the rescue of Serca1 exon 22 splicing in a cellular model of DM1.

  • Cell Culture and Treatment: C2C12 cells conditionally expressing DMPK with 800 CUG repeats are treated with the test compounds (e.g., this compound, Dithis compound, CAG25 morpholino) or a vehicle control.

  • RNA Extraction and Reverse Transcription: Total RNA is extracted from the treated cells and converted to cDNA using reverse transcriptase.

  • PCR Amplification: The Serca1 cDNA is amplified by PCR using primers that flank exon 22. This results in two products: a longer product including exon 22 and a shorter product excluding it.

  • Gel Electrophoresis and Quantification: The PCR products are separated by agarose gel electrophoresis and visualized. The intensity of the bands corresponding to the included and excluded forms of exon 22 is quantified using densitometry.

  • Data Analysis: The percentage of Serca1 exon 22 inclusion is calculated as: (Intensity of included band / (Intensity of included band + Intensity of excluded band)) * 100.

Signaling Pathways and Experimental Workflows

DM1_Pathogenesis_and_Lomofungin_Action DMPK_gene DMPK Gene (with CUG expansion) CUG_RNA CUGexp RNA DMPK_gene->CUG_RNA Transcription MBNL1 MBNL1 Protein CUG_RNA->MBNL1 Sequestration Splicing_Defects Splicing Defects (e.g., Serca1 exon 22 exclusion) MBNL1->Splicing_Defects Loss of Function Rescued_Splicing Rescued Splicing (Serca1 exon 22 inclusion) MBNL1->Rescued_Splicing Restored Function DM1_Pathology DM1 Pathology Splicing_Defects->DM1_Pathology This compound This compound This compound->CUG_RNA Inhibits Binding This compound->MBNL1

Caption: Mechanism of this compound in rescuing splicing defects in DM1.

Experimental_Workflow_Splicing_Rescue cluster_invitro In Vitro Validation cluster_incellulo In Cellulo Validation Binding_Assay MBNL1-CUG Binding Assay (AlphaScreen) IC50 Determine IC50 Binding_Assay->IC50 Cell_Model DM1 Cellular Model (C2C12 with CUGexp) Treatment Treat with Compounds (this compound, etc.) Cell_Model->Treatment RT_PCR RT-PCR for Serca1 Treatment->RT_PCR Quantification Quantify Splicing Rescue RT_PCR->Quantification

Caption: Workflow for validating splicing rescue compounds.

References

A Comparative Guide to the Efficacy of Lomofungin Across Different Yeast Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action: Inhibition of RNA Synthesis

Lomofungin is an antibiotic produced by Streptomyces lomondensis that exhibits broad-spectrum activity against fungi, yeasts, and bacteria.[1][2][3] Its primary mode of action in yeast, extensively studied in Saccharomyces cerevisiae, is the rapid inhibition of ribonucleic acid (RNA) synthesis.[4][5]

This compound acts as a potent inhibitor of DNA-dependent RNA polymerases.[6] This inhibition is not due to interaction with the DNA template but through a direct interaction with the RNA polymerase enzyme itself, promptly halting chain elongation.[6] The underlying mechanism involves the chelation of essential divalent cations, specifically manganese (Mn²⁺) and magnesium (Mg²⁺), which are crucial cofactors for the catalytic activity of RNA polymerase.

The antibiotic demonstrates a more pronounced inhibitory effect on the synthesis of high-molecular-weight RNA, such as ribosomal precursor RNAs and messenger RNAs (mRNAs), compared to small-molecular-weight RNAs like 4S and 5S rRNA.[4][5] For instance, in protoplasts of Saccharomyces strain 1016, a concentration of 40 μg/ml of this compound was shown to almost completely halt RNA synthesis within 10 minutes of incubation.[4][5] While RNA synthesis is the primary target, inhibition of DNA synthesis has also been observed under certain conditions.[4]

Lomofungin_Mechanism cluster_cell Yeast Cell This compound This compound RNAPol RNA Polymerase This compound->RNAPol Inhibits Divalent_Cations Mg²⁺/Mn²⁺ This compound->Divalent_Cations Chelates Inhibition Inhibition of Transcription rRNA_mRNA Ribosomal & Messenger RNA RNAPol->rRNA_mRNA Catalyzes DNA DNA Template DNA->rRNA_mRNA Transcription Protein_Synth Protein Synthesis rRNA_mRNA->Protein_Synth Translation

Caption: Mechanism of this compound Action in Yeast.

Comparative Efficacy Data

Currently, there is a lack of publicly available, comprehensive studies that present a direct comparison of this compound's Minimum Inhibitory Concentrations (MICs) across a diverse range of yeast strains. The majority of detailed research has been conducted on Saccharomyces cerevisiae. To facilitate further research in this area, the following table is provided as a template for presenting such comparative data.

Yeast StrainATCC/Reference No.MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Saccharomyces cerevisiaee.g., ATCC 204508Data not availableData not availableData not available
Candida albicanse.g., ATCC 90028Data not availableData not availableData not available
Candida glabratae.g., ATCC 90030Data not availableData not availableData not available
Candida parapsilosise.g., ATCC 22019Data not availableData not availableData not available
Cryptococcus neoformanse.g., ATCC 208821Data not availableData not availableData not available

Note: The above table is for illustrative purposes. Researchers are encouraged to populate this with their own experimental data to build a comparative profile of this compound's efficacy.

Experimental Protocols

To determine the efficacy of this compound across different yeast strains, a standardized antifungal susceptibility testing method, such as the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI), can be adapted.

Protocol: Broth Microdilution Assay for this compound MIC Determination

1. Preparation of Materials:

  • Yeast Strains: Culture the desired yeast strains on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours to ensure purity and viability.

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1280 µg/mL).

  • Medium: Use RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS.

  • Microtiter Plates: Sterile 96-well flat-bottom microtiter plates.

2. Inoculum Preparation:

  • Harvest yeast cells from the agar plate and suspend them in sterile saline.

  • Adjust the turbidity of the yeast suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

  • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

3. Assay Procedure:

  • Dispense 100 µL of RPMI-1640 medium into all wells of the microtiter plate except for the first column.

  • Add 200 µL of the this compound working solution to the first column of wells.

  • Perform serial twofold dilutions of this compound by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column of dilutions. This will result in a gradient of this compound concentrations.

  • Add 100 µL of the prepared yeast inoculum to each well.

  • Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only) for each yeast strain.

4. Incubation:

  • Incubate the plates at 35°C for 24-48 hours. For slower-growing species like Cryptococcus neoformans, incubation may be extended to 72 hours.

5. MIC Determination:

  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be assessed visually or by using a microplate reader to measure optical density.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Yeast_Culture 1. Culture Yeast Strains (SDA, 35°C, 24-48h) Inoculum_Prep 3. Prepare Inoculum (0.5 McFarland) Yeast_Culture->Inoculum_Prep Lomofungin_Stock 2. Prepare this compound Stock Solution Serial_Dilution 4. Serial Dilution of This compound in Plate Lomofungin_Stock->Serial_Dilution Inoculation 5. Inoculate with Yeast Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation 6. Incubate Plate (35°C, 24-72h) Inoculation->Incubation Read_Results 7. Read Results (Visual/Spectrophotometer) Incubation->Read_Results Determine_MIC 8. Determine MIC (≥50% Inhibition) Read_Results->Determine_MIC

Caption: Workflow for MIC Determination.

Conclusion and Future Directions

This compound presents a compelling mechanism of action through the inhibition of RNA synthesis in yeast. While its broad-spectrum antifungal activity is acknowledged, there is a significant gap in the scientific literature regarding a detailed, quantitative comparison of its efficacy across different and clinically relevant yeast strains. The protocols and frameworks provided in this guide are intended to empower researchers to bridge this knowledge gap. Future studies focusing on generating comparative MIC data for this compound against a wide panel of yeast species, including drug-resistant isolates, would be invaluable for the drug development community and for exploring the full potential of this antibiotic.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Lomofungin Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential procedural guidance for the safe and compliant disposal of Lomofungin, a phenazine antibiotic. Adherence to these protocols is critical for ensuring personnel safety and minimizing environmental impact. This guide is intended for researchers, scientists, and drug development professionals actively handling this compound.

Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment. The following table summarizes the required PPE and safety measures to be observed.

Item Specification Purpose
Gloves Nitrile or other chemically resistant materialTo prevent skin contact and potential allergic reactions.[1]
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from dust or aerosol exposure.[1]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated.[1]To prevent inhalation of the compound.
Work Area Chemical fume hoodRecommended for all manipulations of solid this compound to minimize inhalation exposure.

Step-by-Step Disposal Procedure for this compound

The following procedure outlines the recommended steps for the disposal of this compound waste. This process is designed to be straightforward and to mitigate risks associated with handling this potent antibiotic.

Step 1: Segregation and Collection

  • All solid this compound waste, including unused product and contaminated materials (e.g., weighing paper, pipette tips), should be collected in a designated, clearly labeled, and sealed container.[1]

  • This container must be made of a material compatible with chemical waste.

  • Liquid waste containing this compound, such as media or solutions, should be collected in a separate, leak-proof, and clearly labeled container. Do not pour this compound solutions down the drain.[1]

Step 2: Waste Labeling

  • All waste containers must be labeled as "Hazardous Waste" and clearly indicate "this compound" as the primary constituent.

  • Include the date of waste generation and the name of the responsible researcher or laboratory.

Step 3: Storage

  • Store the sealed waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.[1]

  • Storage should be at -20°C, consistent with the recommended storage conditions for the product.[1]

Step 4: Final Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Provide the EHS office or contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for proper handling and disposal.

Understanding this compound's Chemical Properties for Disposal

This compound Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal procedure, from initial waste generation to final disposal.

Lomofungin_Disposal_Workflow cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal Solid Waste Solid Waste Segregate & Collect in Labeled Containers Segregate & Collect in Labeled Containers Solid Waste->Segregate & Collect in Labeled Containers Liquid Waste Liquid Waste Liquid Waste->Segregate & Collect in Labeled Containers Store at -20°C in Secondary Containment Store at -20°C in Secondary Containment Segregate & Collect in Labeled Containers->Store at -20°C in Secondary Containment Contact EHS for Pickup Contact EHS for Pickup Store at -20°C in Secondary Containment->Contact EHS for Pickup Incineration by Licensed Facility Incineration by Licensed Facility Contact EHS for Pickup->Incineration by Licensed Facility

Caption: this compound Disposal Workflow Diagram.

References

Safeguarding Your Research: A Comprehensive Guide to Handling LOMOFUNGIN

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans for the handling and disposal of LOMOFUNGIN are critical for ensuring a secure laboratory environment. This guide provides immediate, procedural, and step-by-step guidance to mitigate risks and streamline your workflow when working with this potent antibiotic.

This compound is an antimicrobial agent that requires careful handling due to its potential health hazards.[1] Adherence to strict safety protocols is paramount to minimize exposure and prevent contamination. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE) Recommendations

The selection and proper use of PPE are the first line of defense against exposure to this compound. The following table summarizes the recommended PPE based on available safety data.

PPE CategorySpecificationRationale
Hand Protection PVC or other plastic material gloves.[2]To prevent skin contact. This compound may cause allergic skin reactions.[2]
Eye Protection Safety glasses with side-shields.[2]To protect eyes from potential splashes or aerosolized particles.
Respiratory Protection Breathing apparatus (e.g., NIOSH-approved respirator).Recommended only if aerosol or dust is formed during handling.[2]
Body Protection Standard laboratory coat.To protect skin and clothing from contamination.

It is crucial to inspect gloves for any signs of degradation before use and to practice proper glove removal techniques to avoid skin contact with the contaminated exterior.

Safe Handling and Operational Workflow

A structured workflow is essential to minimize the risk of exposure and contamination during the handling of this compound. The following diagram illustrates the recommended operational plan from preparation to disposal.

LomofunginHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal cluster_post Post-Handling Prep Don Appropriate PPE Gather Gather Materials in a Ventilated Area Prep->Gather Weigh Weighing and Reconstitution Prep->Weigh Proceed to Handling Experiment Perform Experimental Procedures Weigh->Experiment Decontaminate_Work_Area Decontaminate Work Surfaces Experiment->Decontaminate_Work_Area After Experiment Decontaminate_Equipment Decontaminate Equipment Decontaminate_Work_Area->Decontaminate_Equipment Segregate Segregate Contaminated Waste Decontaminate_Equipment->Segregate After Decontamination Dispose Dispose of Waste via Approved Channels Segregate->Dispose Doff Doff PPE Correctly Dispose->Doff After Disposal Wash Wash Hands Thoroughly Doff->Wash

Fig 1. A logical workflow for the safe handling of this compound.

Experimental Protocols: Spill and Waste Management

Detailed methodologies for managing spills and disposing of waste are critical for laboratory safety.

Spill Decontamination Protocol

In the event of a this compound spill, immediate and appropriate action is required to contain and decontaminate the affected area.

Materials:

  • Personal Protective Equipment (as specified above)

  • Inert absorbent material (e.g., sand, vermiculite)[2]

  • Sealable plastic bags for waste disposal

  • Decontamination solution (e.g., a suitable laboratory disinfectant)

  • Warning signs

Procedure:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Before approaching the spill, ensure all recommended PPE is worn.

  • Contain the Spill: For solid spills, carefully sweep up the material. For liquid spills, cover with an inert absorbent material.[2]

  • Decontaminate: Once the bulk of the spill is removed, decontaminate the area with a suitable laboratory disinfectant. Follow the disinfectant manufacturer's instructions for concentration and contact time.

  • Clean Up: Wipe the area with a clean, damp cloth.

  • Dispose of Waste: Place all contaminated materials, including absorbent material and cleaning supplies, into a sealed, labeled plastic bag for hazardous waste disposal.

  • Doff PPE and Wash Hands: Remove PPE carefully to avoid self-contamination and wash hands thoroughly with soap and water.

Waste Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

Procedure:

  • Segregation: Collect all this compound-contaminated waste, including unused product, contaminated labware, and PPE, in designated, clearly labeled, and sealed containers.

  • Storage: Store the hazardous waste in a secure, designated area away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Do not dispose of this compound waste in the general trash or down the drain.[2]

By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and maintain a safe and compliant laboratory environment.

References

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LOMOFUNGIN

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